Ethyl 3,3,3-trifluoropropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3,3,3-trifluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDMKDPUFQNVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382039 | |
| Record name | ethyl 3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352-23-8 | |
| Record name | ethyl 3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,3,3-Trifluoropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3,3,3-trifluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,3,3-trifluoropropanoate is a valuable fluorinated building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can significantly alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers and drug development professionals.
Physicochemical Properties
This compound is a colorless to light-yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The trifluoromethyl group imparts unique properties to the molecule, including high electronegativity and lipophilicity, which are advantageous in the design of novel pharmaceuticals.
| Property | Value | Reference |
| Molecular Formula | C₅H₇F₃O₂ | [2] |
| Molecular Weight | 156.10 g/mol | [1] |
| Boiling Point | 50 °C at 12 mmHg | [2] |
| Density | 1.191 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.341 (for Ethyl 3,3,3-trifluoropyruvate, a related compound) | [4] |
| Flash Point | 55.7 °C | [3] |
| Solubility | Insoluble in water. | |
| Storage Temperature | 2-8 °C, sealed in a dry environment. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a quartet for the methylene group adjacent to the trifluoromethyl group, split by the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the carbon of the methylene group, with the carbon of the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the carbonyl group (C=O) of the ester, typically in the range of 1735-1750 cm⁻¹, and strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.
Synthesis of this compound
There are several synthetic routes to produce this compound. The two primary methods are the Fischer esterification of 3,3,3-trifluoropropionic acid and the reaction of monoethyl malonate with sulfur tetrafluoride.
Fischer Esterification of 3,3,3-trifluoropropionic acid
This is a common and straightforward method for preparing esters. The reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Reaction:
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3,3-trifluoropropionic acid and an excess of absolute ethanol (typically 3-5 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approximately 5% by mole of the carboxylic acid).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dilute the residue with diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
HOOCCH₂COOCH₂CH₃ + SF₄ → CF₃CH₂COOCH₂CH₃ + SOF₂ + 2HF
Caption: Synthesis via Sulfur Tetrafluoride.
Applications in Research and Drug Development
The trifluoromethyl group is a key pharmacophore in modern drug design. Its incorporation into drug candidates can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the half-life of a drug.
-
Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.
This compound serves as a versatile building block for introducing the trifluoromethyl ethyl group into more complex molecules. It is used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. For instance, trifluoromethylated compounds have found applications as non-steroidal anti-inflammatory drugs (NSAIDs), central nervous system (CNS) agents, and enzyme inhibitors. While direct examples of its use in blockbuster drugs are not always readily available in public literature, its utility as a precursor for more complex trifluoromethylated structures is well-recognized in the pharmaceutical industry.
Caption: Key Application Areas.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. [1]Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a key intermediate in fluorine chemistry, offering a convenient way to introduce the trifluoromethyl ethyl moiety into organic molecules. The synthetic methods described, particularly Fischer esterification, provide accessible routes for its preparation in a laboratory setting. Its unique properties make it a valuable tool for researchers and scientists in the ongoing development of new pharmaceuticals and advanced materials.
References
An In-depth Technical Guide to Ethyl 3,3,3-trifluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3,3,3-trifluoropropanoate is a crucial fluorinated building block in modern organic synthesis. Its trifluoromethyl group imparts unique properties to molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Chemical Identification and Properties
This compound is a colorless to light-yellow liquid.[2] Its fundamental identifiers and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 352-23-8 | [3][4][5] |
| Molecular Formula | C₅H₇F₃O₂ | [3][4] |
| Molecular Weight | 156.10 g/mol | [4][5] |
| SMILES | CCOC(=O)CC(F)(F)F | [5] |
| InChI Key | FMDMKDPUFQNVSH-UHFFFAOYSA-N | [2][3] |
| Boiling Point | 106 °C at 760 mmHg | [6] |
| 50 °C at 12 mmHg | [5] | |
| Density | 1.191 g/cm³ | [7] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥98% | [2][3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3][8] |
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Protocol: Synthesis
A representative synthetic procedure for this compound is detailed below. This process involves the purification of a crude product via distillation to yield the final compound as a colorless oil.[6]
Materials:
-
Crude this compound
Equipment:
-
Distillation apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Receiving flask
Procedure:
-
The crude product is transferred to a round-bottom flask.
-
The solvent is removed by concentration under reduced pressure.
-
The resulting crude product is purified by distillation at 760 mmHg.
-
The fraction boiling at 106°C is collected as pure this compound.[6]
Characterization Data:
-
IR (pure): 2989, 1747, 1384, 1360, 1267, 1216, 1110, 1026, 929, 836, 755, 653 cm⁻¹[6]
-
¹H NMR (400 MHz, CDCl₃): δ 4.24 (q, J = 7.2 Hz, 2H), 3.17 (q, J = 10.1 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H)[6]
-
¹³C NMR (100 MHz, CDCl₃): δ 164.1 (q, JCF = 4.1 Hz, 1C), 123.4 (q, JCF = 274.5 Hz, 1C), 61.7 (1C), 39.5 (q, JCF = 30.8 Hz, 1C), 13.8 (1C)[6]
Synthesis Workflow
Caption: General workflow for the purification of this compound.
Applications in Drug Development
The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a key strategy in modern drug design.[1] This is due to the group's ability to favorably alter a compound's pharmacokinetic and pharmacodynamic properties, such as:
-
Lipophilicity: Affects how a drug interacts with biological membranes.
-
Solubility: Influences drug absorption and distribution.
-
Metabolic Stability: Can block metabolic pathways, increasing the drug's half-life.
-
Molecular Conformation: Can impact binding affinity to target proteins.
-
pKa: Affects the ionization state of a molecule at physiological pH.[1]
This compound serves as a vital precursor for introducing the trifluoromethyl group into more complex molecules, making it an important intermediate in the synthesis of new chemical entities (NCEs) for therapeutic use.[1]
Safety Information
It is important to handle this compound with appropriate safety precautions.
| Hazard Information | Details | Reference(s) |
| Signal Word | Danger | [2][3] |
| Hazard Statements | H225: Highly flammable liquid and vapor. | [2][3] |
| H315: Causes skin irritation. | [2][3] | |
| H319: Causes serious eye irritation. | [2][3] | |
| H335: May cause respiratory irritation. | [2][3] | |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [2][3] |
| P233: Keep container tightly closed. | [2][3] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
References
- 1. jelsciences.com [jelsciences.com]
- 2. This compound | 352-23-8 [sigmaaldrich.com]
- 3. This compound | 352-23-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. ETHYL 3,3,3-TRIFLUOROPROPIONATE | 352-23-8 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 352-23-8|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectroscopic Analysis of Ethyl 3,3,3-trifluoropropanoate
Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 3,3,3-trifluoropropanoate (CAS No. 352-23-8), a fluorinated ester of significant interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables for easy reference and detailed experimental protocols for the acquisition of such data.
Introduction
This compound is a valuable chemical intermediate characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. Accurate and thorough spectroscopic characterization is essential for confirming its structure, assessing purity, and understanding its reactivity. This document collates and presents ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data to serve as a reliable reference for laboratory professionals.
Spectroscopic Data Presentation
The following sections provide quantitative spectroscopic data for this compound. The data has been compiled from verified sources and is presented in a clear, tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound. The spectra were recorded in deuterated chloroform (CDCl₃) at room temperature.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 4.24 | Quartet (q) | 7.2 | 2H | -O-CH₂-CH₃ |
| 3.17 | Quartet (q) | 10.1 | 2H | CF₃-CH₂- |
| 1.30 | Triplet (t) | 7.2 | 3H | -O-CH₂-CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J_CF) Hz | Assignment |
|---|---|---|---|
| 164.1 | Quartet (q) | 4.1 | C=O |
| 123.4 | Quartet (q) | 274.5 | CF₃ |
| 61.7 | Singlet (s) | - | -O-CH₂-CH₃ |
| 39.5 | Quartet (q) | 30.8 | CF₃-CH₂- |
| 13.8 | Singlet (s) | - | -O-CH₂-CH₃ |
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J_HF) Hz | Integration | Assignment |
|---|
| -64.8 | Triplet (t) | 10.1 | 3F | CF₃- |
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule. The data below corresponds to a neat (pure liquid) sample.
Table 4: IR Absorption Data (Neat) [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2989 | Medium | C-H stretch (aliphatic) |
| 1747 | Strong | C=O stretch (ester) |
| 1384, 1360 | Medium | C-H bend |
| 1267, 1216, 1110 | Strong | C-F stretch |
| 1026 | Strong | C-O stretch |
| 929, 836, 755, 653 | Medium-Weak | Fingerprint Region |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the compound.
Table 5: EI-MS Data [1]
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
|---|---|---|
| 156 | 2.4 | [M]⁺ (Molecular Ion) |
| 141 | 1.4 | [M - CH₃]⁺ |
| 129 | 8.2 | [M + 2H - C₂H₅]⁺ |
| 111 | 100 | [M - OC₂H₅]⁺ |
| 91 | 12.9 | [CF₂CHCO]⁺ |
| 83 | 15.7 | [CF₃CH₂]⁺ |
| 69 | 7.5 | [CF₃]⁺ |
| 45 | 41.4 | [C₂H₅O]⁺ |
Experimental Protocols
The following protocols describe generalized procedures for obtaining the spectroscopic data presented above.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh between 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), inside a clean vial.[3][4]
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[3]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents for chemical shift calibration (δ = 0.00 ppm).[2]
-
Spectrometer Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
-
Data Acquisition: The experiment begins by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.[5] For ¹H, ¹³C, and ¹⁹F NMR, standard pulse programs are used to acquire the Free Induction Decay (FID), which is then Fourier transformed to yield the spectrum.[6]
IR Spectrum Acquisition (Neat Liquid)
-
Background Collection: An initial background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O, as well as any instrument-specific signals.[7]
-
Sample Application: Since this compound is a liquid, a neat spectrum is easily obtained. A small drop of the liquid is placed onto the center of one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[8]
-
Film Formation: A second salt plate is carefully placed on top of the first, and gentle pressure is applied to spread the liquid into a thin, uniform film between the plates.[8][9]
-
Data Collection: The assembled plates are placed in the sample holder of the FT-IR spectrometer. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[10] The background is automatically subtracted from the sample spectrum.
Mass Spectrum Acquisition (EI-MS)
-
Sample Introduction: A dilute solution of this compound is prepared in a volatile solvent (e.g., hexane or ethyl acetate). This solution is typically introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation and purification.[10]
-
Ionization: Within the ion source of the mass spectrometer, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, or molecular ion [M]⁺.[10]
-
Fragmentation: The high energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged ions and neutral radicals.
-
Analysis and Detection: The resulting positively charged fragments are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each fragment, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis of a chemical compound.
References
- 1. ETHYL 3,3,3-TRIFLUOROPROPIONATE | 352-23-8 [chemicalbook.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ekwan.github.io [ekwan.github.io]
- 7. youtube.com [youtube.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. apandales4.wordpress.com [apandales4.wordpress.com]
- 10. benchchem.com [benchchem.com]
Physical properties of Ethyl 3,3,3-trifluoropropanoate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of Ethyl 3,3,3-trifluoropropanoate, specifically its boiling point and density. The document details the methodologies for determining these properties and presents the data in a clear, structured format for ease of reference and comparison.
Physical Properties
This compound is a fluorinated ester with applications in various chemical syntheses. Its physical characteristics are crucial for its handling, purification, and use in experimental settings.
Table 1: Summary of Physical Properties of this compound
| Physical Property | Value | Conditions |
| Boiling Point | 170.1°C[1] | at 760 mmHg |
| 106°C[2] | at 760 mmHg | |
| 50°C[3] | at 12 mmHg | |
| Density | 1.191 g/cm³[1] | Not Specified |
Experimental Protocols
The following sections describe generalized experimental protocols for the determination of the boiling point and density of a liquid compound such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. Accurate determination is critical for purification by distillation and for characterizing the substance.
a) Distillation Method A simple or fractional distillation apparatus can be used to determine the boiling point of a liquid.
-
Apparatus: A round-bottomed flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (e.g., heating mantle), and boiling chips.
-
Procedure:
-
Place a volume of the liquid (e.g., 5 mL or more) into the distilling flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask.
-
Record the temperature when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
b) Thiele Tube Method This micro-method is suitable for small sample volumes.
-
Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), a rubber band or wire for attachment, and a heat source (Bunsen burner or oil bath).
-
Procedure:
-
A small amount of the liquid is placed in the small test tube.
-
A capillary tube, with its open end down, is placed inside the test tube.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, causing air to bubble out of the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4]
-
Density is an intrinsic physical property defined as the mass of a substance per unit volume.
-
Apparatus: An analytical balance and a graduated cylinder or a pycnometer for higher accuracy.
-
Procedure:
-
Measure the mass of a clean, dry graduated cylinder (or pycnometer) using an analytical balance.
-
Add a known volume of the liquid to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[5][6][7]
-
Measure the total mass of the graduated cylinder containing the liquid.
-
Subtract the mass of the empty graduated cylinder from the total mass to obtain the mass of the liquid.
-
Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).
-
It is recommended to perform multiple measurements and average the results to improve accuracy.[7] The temperature at which the measurement is made should also be recorded, as density is temperature-dependent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the physical properties of this compound.
Caption: Workflow for determining the boiling point and density of a liquid sample.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ETHYL 3,3,3-TRIFLUOROPROPIONATE | 352-23-8 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. embibe.com [embibe.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Ethyl 3,3,3-trifluoropropanoate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3,3,3-trifluoropropanoate is a fluorinated organic compound with increasing relevance in synthetic chemistry, particularly as a building block for trifluoromethyl-containing heterocycles and as an additive in lithium-ion battery electrolytes. Its unique properties, imparted by the trifluoromethyl group, make it a valuable reagent. However, safe and effective use necessitates a thorough understanding of its hazard profile and appropriate handling procedures. This technical guide provides an in-depth overview of the safety data, handling precautions, and relevant experimental considerations for this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for conducting accurate risk assessments.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 352-23-8 | [1][2][3][4][5] |
| Molecular Formula | C₅H₇F₃O₂ | [1][2][3][4][5] |
| Molecular Weight | 156.10 g/mol | [2][3] |
| Appearance | Colorless to light-yellow liquid | [5] |
| Boiling Point | 106 °C (at 760 mmHg) | [1] |
| Flash Point | 8.5 °C | [1] |
| Density | 1.191 - 1.192 g/cm³ | [1] |
| Refractive Index | 1.3912 | |
| Storage Temperature | 2-8 °C, sealed in a dry place | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. A comprehensive understanding of its GHS classification and associated hazard and precautionary statements is crucial for safe handling.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [4][5] |
Hazard and Precautionary Statements
The hazard (H) and precautionary (P) statements provide specific warnings and guidance for minimizing risks associated with the handling of this chemical.
-
Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][5]
-
P240: Ground/bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use only non-sparking tools.
-
P243: Take precautionary measures against static discharge.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological Information
-
Inhalation: May cause respiratory irritation.[4][5] High concentrations of related ethyl esters can lead to irritation of the nose, throat, and lungs.[8]
-
Dermal Contact: Causes skin irritation.[4][5] Prolonged or repeated contact should be avoided.
-
Ingestion: While specific data is unavailable, ingestion should be avoided. A related compound, ethyl 3,3,3-trifluoro-2-oxopropanoate, is harmful if swallowed.[9]
Experimental Protocols and Handling Precautions
Strict adherence to safety protocols is mandatory when working with this compound. The following sections provide detailed guidance on engineering controls, personal protective equipment, and a representative experimental workflow.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Caption: Key safety measures for handling this compound.
Representative Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole
The following is a generalized, representative protocol for the synthesis of a pyrazole derivative using this compound. Note: This is an illustrative example and must be adapted and optimized for specific substrates and reaction conditions. A thorough risk assessment should be conducted before commencing any new experimental work.
Reaction Scheme: (3,5-dichlorophenyl)hydrazine + this compound derivative → Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or argon inert atmosphere setup
-
This compound derivative
-
(3,5-dichlorophenyl)hydrazine
-
Ethanol (anhydrous)
-
Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, ethyl acetate, sodium sulfate, silica gel for chromatography).
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus (round-bottom flask, reflux condenser) and ensure it is dry. Purge the system with an inert gas (nitrogen or argon).
-
Reagent Addition: Under the inert atmosphere, charge the round-bottom flask with (3,5-dichlorophenyl)hydrazine and anhydrous ethanol.
-
Stirring: Begin stirring the mixture to ensure homogeneity.
-
Addition of this compound derivative: Slowly add the this compound derivative to the reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the crude product, add water and extract the product into an organic solvent such as ethyl acetate.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent. Purify the crude product by a suitable method, such as column chromatography on silica gel.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. This compound | 352-23-8 [sigmaaldrich.com]
- 5. This compound | 352-23-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of Ethyl 3,3,3-trifluoropropanoate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,3,3-trifluoropropanoate is a fluorinated ester of significant interest in various chemical and pharmaceutical applications. Understanding its solubility in common organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This technical guide provides an overview of the known physicochemical properties of this compound and outlines a detailed experimental protocol for determining its solubility. Due to a lack of readily available quantitative solubility data in public literature and databases, this guide focuses on providing the foundational knowledge and practical methodology for researchers to ascertain this information experimentally.
Introduction
This compound (CAS No. 352-23-8) is a colorless liquid with the molecular formula C₅H₇F₃O₂. Its trifluoromethyl group imparts unique properties, including altered polarity and electron density, which can influence its behavior as a solvent and its solubility in other media. While specific quantitative data on its solubility in common organic solvents is not extensively documented in publicly accessible literature, an understanding of its molecular structure allows for qualitative predictions based on established chemical principles.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling the compound safely and for designing solubility experiments.
| Property | Value | Reference |
| CAS Number | 352-23-8 | [1] |
| Molecular Formula | C₅H₇F₃O₂ | [1] |
| Molecular Weight | 156.10 g/mol | |
| Boiling Point | 170.1 °C at 760 mmHg | [1] |
| Density | 1.191 g/cm³ | [1] |
| Flash Point | 55.7 °C | [1] |
| Physical Form | Liquid |
Principles of Solubility and Qualitative Assessment
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (ester group) and non-polar (ethyl and trifluoromethyl groups) characteristics.
-
Polar Solvents (e.g., Methanol, Ethanol, Acetone): The ester group of this compound can form dipole-dipole interactions and hydrogen bonds with polar solvents. Therefore, it is expected to exhibit good solubility in these solvents.
-
Non-polar Solvents (e.g., Toluene, Hexane): The ethyl and trifluoromethyl groups contribute to the non-polar character of the molecule. This suggests that it will also be soluble in non-polar organic solvents, although the degree of solubility may vary.
-
Aprotic vs. Protic Solvents: The absence of acidic protons makes this compound an aprotic solvent. Its solubility in other aprotic solvents (like acetone, ethyl acetate) is likely to be high. In protic solvents (like alcohols), hydrogen bonding between the solvent and the ester's oxygen atoms will facilitate solubility.
Based on these principles, it is reasonable to predict that this compound is miscible or highly soluble in a wide range of common organic solvents. However, for precise quantitative measurements, experimental determination is necessary.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of solute dissolved.
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated glass vials with screw caps
-
Micropipettes
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Volumetric flasks and syringes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a series of glass vials. The presence of a separate liquid phase of the solute should be visible to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow for complete phase separation.
-
Carefully withdraw a known volume of the clear, saturated supernatant (the solvent layer) using a pre-calibrated micropipette.
-
Accurately weigh the collected aliquot.
-
Dilute the aliquot with a known volume of the pure solvent in a volumetric flask to a concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-calibrated analytical instrument (e.g., GC-FID).
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC) against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating their analytical signals on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.
-
4.3. Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a liquid in a solvent.
Conclusion
References
The Enhanced Reactivity of Ethyl 3,3,3-trifluoropropanoate Towards Nucleophiles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,3,3-trifluoropropanoate is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the trifluoromethyl group, a moiety of increasing importance in pharmaceuticals and agrochemicals due to its profound effects on metabolic stability, lipophilicity, and binding affinity. The reactivity of the ester functional group is significantly influenced by the strongly electron-withdrawing trifluoromethyl group, rendering it highly susceptible to nucleophilic attack. This guide provides an in-depth analysis of the reactivity profile of this compound with a range of common nucleophiles, including amines, thiols, and alcohols, as well as its hydrolysis.
The presence of the CF3 group enhances the electrophilicity of the carbonyl carbon, making it more prone to attack by nucleophiles compared to its non-fluorinated analog, ethyl propanoate. This heightened reactivity allows for reactions to proceed under milder conditions and often with higher yields, providing a versatile platform for the synthesis of a variety of trifluoromethyl-containing compounds.
General Reaction Pathway
The fundamental reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group to yield the final product.
Figure 1: General mechanism of nucleophilic acyl substitution.
Reactivity with Amine Nucleophiles (Aminolysis)
The reaction of this compound with primary and secondary amines, known as aminolysis, readily affords the corresponding 3,3,3-trifluoropropanamides. The enhanced electrophilicity of the fluorinated ester facilitates this transformation, often without the need for harsh catalysts or high temperatures. Studies on the analogous ethyl fluoroacetate have shown significantly greater reactivity towards ammonolysis compared to ethyl acetate.[1] While specific quantitative data for a wide range of amines with this compound is not extensively tabulated in single sources, the available literature on similar fluorinated esters suggests high efficiency.
Table 1: Representative Yields for the Aminolysis of Fluorinated Esters
| Nucleophile | Fluorinated Ester | Product | Yield (%) | Reference |
| Ammonia | Ethyl fluoroacetate | 2-Fluoroacetamide | High | [1] |
| Benzylamine | Ethyl trifluoroacetate | N-Benzyl-2,2,2-trifluoroacetamide | >90 (typical) | Analogous Reactions |
| Aniline | Ethyl trifluoroacetate | 2,2,2-Trifluoro-N-phenylacetamide | >90 (typical) | Analogous Reactions |
Experimental Protocol: Synthesis of N-Benzyl-3,3,3-trifluoropropanamide (General Procedure)
A solution of this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, benzylamine (1.1 eq.) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., 50 °C) for a period of 2-12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute aqueous acid (e.g., 1 M HCl) to remove excess amine, followed by a wash with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product, which can be further purified by recrystallization or column chromatography.
Figure 2: Workflow for the synthesis of N-benzyl-3,3,3-trifluoropropanamide.
Reactivity with Thiol Nucleophiles (Thiolysis)
The reaction of this compound with thiols or their corresponding thiolates leads to the formation of S-alkyl or S-aryl 3,3,3-trifluoropropanethioates. Thiolates, being stronger nucleophiles than thiols, generally provide higher reaction rates and yields. The reaction is typically carried out in the presence of a base to deprotonate the thiol.
Table 2: Representative Thiolysis Reactions of Esters
| Nucleophile | Ester | Base | Product | Yield (%) | Reference |
| Thiophenol | Ethyl acetate | NaH | S-Phenyl thioacetate | Good | General Knowledge |
| Ethanethiol | Ethyl trifluoroacetate | NaOEt | S-Ethyl trifluorothioacetate | High | Analogous Reactions |
Experimental Protocol: Synthesis of S-Phenyl 3,3,3-trifluoropropanethioate (General Procedure)
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, a solution of thiophenol (1.1 eq.) in THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate. A solution of this compound (1.0 eq.) in THF is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4-16 hours. Progress is monitored by TLC or GC. Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Reactivity with Alcohol Nucleophiles (Transesterification)
Transesterification of this compound with other alcohols can be achieved under either acidic or basic catalysis to exchange the ethoxy group for a different alkoxy group. Due to the reversibility of the reaction, it is common to use the nucleophilic alcohol as the solvent to drive the equilibrium towards the desired product.
Base-Catalyzed Transesterification
Base-catalyzed transesterification is generally faster than the acid-catalyzed counterpart. A catalytic amount of a strong base, such as sodium methoxide or sodium ethoxide, is typically employed.
Figure 3: Base-catalyzed transesterification mechanism.
Acid-Catalyzed Transesterification
Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by a neutral alcohol molecule.
Figure 4: Acid-catalyzed transesterification pathway.
Experimental Protocol: Transesterification with Methanol (General Procedure)
To a solution of this compound (1.0 eq.) in a large excess of methanol (which also acts as the solvent), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-5 mol%) or a strong base (e.g., sodium methoxide, 5-10 mol%) is added. The reaction mixture is stirred at room temperature or refluxed for several hours. The reaction is monitored by GC analysis. Upon completion, the catalyst is neutralized. For acid catalysis, a weak base like sodium bicarbonate is added. For base catalysis, a weak acid like acetic acid is added. The excess methanol is removed by distillation. The remaining residue is dissolved in a suitable organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield the mthis compound.
Reactivity with Water (Hydrolysis)
The hydrolysis of this compound to 3,3,3-trifluoropropanoic acid and ethanol can be catalyzed by either acid or base. The electron-withdrawing trifluoromethyl group is expected to significantly increase the rate of hydrolysis compared to non-fluorinated esters.
Base-Promoted Hydrolysis (Saponification)
Base-promoted hydrolysis is an irreversible process as the final step involves the deprotonation of the carboxylic acid by the base.
Figure 5: Base-promoted hydrolysis of this compound.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, and the use of a large excess of water can drive the equilibrium towards the products.
Table 3: Comparative Hydrolysis Rate Data (Conceptual)
| Ester | Relative Rate of Hydrolysis |
| Ethyl acetate | 1 |
| Ethyl fluoroacetate | ~100 |
| Ethyl trifluoroacetate | ~10,000 |
| This compound | Significantly faster than ethyl propanoate |
Note: This table is illustrative and based on the known effects of α- and β-fluoro substituents on ester reactivity. Precise kinetic data for this compound under various conditions would require specific experimental studies.
Conclusion
This compound exhibits enhanced reactivity towards a variety of nucleophiles due to the strong electron-withdrawing effect of the trifluoromethyl group. This heightened electrophilicity of the carbonyl carbon facilitates nucleophilic acyl substitution reactions, including aminolysis, thiolysis, transesterification, and hydrolysis, often under milder conditions and with higher efficiency than its non-fluorinated counterparts. This predictable and robust reactivity profile makes this compound a highly valuable and versatile reagent for the introduction of the trifluoromethyl moiety in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Further quantitative kinetic studies across a broader range of nucleophiles and reaction conditions would be beneficial for a more detailed comparative analysis and reaction optimization.
References
Ethyl 3,3,3-trifluoropropanoate: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,3,3-trifluoropropanoate is a fluorinated ester of significant interest in various scientific fields, including its emerging role as an electrolyte additive in high-performance lithium-ion batteries. Understanding its chemical stability and appropriate storage conditions is paramount for ensuring its integrity in research and development applications. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage protocols, and detailed methodologies for its stability assessment. While quantitative kinetic data for its degradation under various conditions is not extensively available in public literature, this guide furnishes a framework for conducting such stability studies.
Chemical Properties and General Stability
This compound (CAS No: 352-23-8) is a colorless liquid with a molecular formula of C₅H₇F₃O₂. The presence of the electron-withdrawing trifluoromethyl group significantly influences its reactivity compared to its non-fluorinated analog, ethyl propanoate. This manifests as an increased susceptibility to nucleophilic attack at the carbonyl carbon, making it more prone to hydrolysis, especially under basic conditions.
The compound is generally stable under recommended storage conditions. However, deviations from these conditions can lead to degradation. It is classified as a flammable liquid and requires careful handling to avoid ignition sources.
Recommended Storage Conditions
To maintain the chemical integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.[1][2][3]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[1][2][3] | To minimize potential degradation over time and reduce vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | To prevent potential oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, dry container | To prevent ingress of moisture, which can lead to hydrolysis. |
| Light | Store in a dark place | To prevent potential light-induced degradation. |
| Ventilation | Store in a well-ventilated area | Due to its flammable nature and potential for vapor accumulation. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids | To prevent vigorous reactions, including hydrolysis and defluorination. |
Chemical Reactivity and Degradation Pathways
The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by both acids and bases.
Hydrolysis
The ester linkage is susceptible to cleavage by water to form 3,3,3-trifluoropropanoic acid and ethanol.
-
Base-Catalyzed Hydrolysis: This process is significantly faster than acid-catalyzed hydrolysis. The electron-withdrawing trifluoromethyl group makes the carbonyl carbon more electrophilic and thus more susceptible to attack by hydroxide ions.
-
Acid-Catalyzed Hydrolysis: This proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Reaction with Strong Bases
Studies have shown that in the presence of strong bases such as cesium carbonate (Cs₂CO₃) and sodium hexamethyldisilazide (NaHMDS), this compound can undergo defluorination reactions. This reactivity highlights its sensitivity to highly basic environments.
Decomposition in Electrochemical Applications
In the context of lithium-ion batteries, the decomposition of this compound at the electrode-electrolyte interface is a key aspect of its function. Its breakdown products contribute to the formation of a stable solid electrolyte interphase (SEI), which is crucial for battery performance and longevity. This controlled decomposition is a desired characteristic in this specific application.
Experimental Protocols for Stability Assessment
The following sections outline detailed, generalized experimental protocols for evaluating the chemical stability of this compound. These protocols are based on standard methodologies for stability testing of esters and can be adapted for specific research needs.
Protocol for Assessing Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.
Materials:
-
This compound
-
Buffer solutions (pH 4, 7, 9)
-
Deionized water
-
High-performance liquid chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV or RI)
-
Temperature-controlled incubator/water bath
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Reaction Setup:
-
For each pH condition, add a known volume of the this compound stock solution to a volumetric flask containing the pre-equilibrated buffer solution.
-
Prepare separate reaction mixtures for each time point to be tested.
-
Incubate the reaction mixtures at the desired temperatures (e.g., 25°C, 40°C, 60°C).
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the respective reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a mobile phase or a suitable solvent to stop further degradation.
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound. The appearance of the degradation product, 3,3,3-trifluoropropanoic acid, can also be monitored if a suitable analytical standard is available.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the order of the reaction and calculate the rate constant (k) for the hydrolysis at each pH and temperature.
-
Calculate the half-life (t₁/₂) of the compound under each condition.
-
Table 2: Example Data Table for Hydrolytic Stability Study
| pH | Temperature (°C) | Time (hours) | Concentration of this compound (µg/mL) |
| 4 | 25 | 0 | 100.0 |
| 2 | 99.8 | ||
| 4 | 99.5 | ||
| ... | ... | ||
| 7 | 40 | 0 | 100.0 |
| 2 | 98.5 | ||
| 4 | 97.0 | ||
| ... | ... | ||
| 9 | 60 | 0 | 100.0 |
| 2 | 85.2 | ||
| 4 | 72.1 | ||
| ... | ... |
Protocol for Assessing Thermal Stability (Forced Degradation)
Objective: To evaluate the degradation of this compound under elevated temperature conditions.
Materials:
-
This compound
-
Sealed vials (e.g., amber glass ampoules)
-
Oven or heating block
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Sample Preparation: Place a known amount of this compound into several sealed vials. If the impact of an inert atmosphere is to be studied, purge the vials with nitrogen or argon before sealing.
-
Forced Degradation: Expose the vials to a high temperature (e.g., 80°C, 100°C, 120°C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at the recommended storage temperature.
-
Sample Analysis:
-
After the exposure period, allow the vials to cool to room temperature.
-
Dilute the samples with a suitable solvent.
-
Analyze the samples using GC-MS to identify and quantify any degradation products. The percentage of remaining this compound should also be determined.
-
-
Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks. The mass spectra will aid in the structural elucidation of the degradants.
Visualization of Stability Relationships
The following diagram illustrates the logical relationship between storage conditions and the chemical stability of this compound, highlighting factors that can lead to its degradation.
Caption: Factors influencing the chemical stability of this compound.
Conclusion
This compound is a valuable compound with growing applications. Its stability is critically dependent on proper storage conditions to mitigate degradation, primarily through hydrolysis. While specific quantitative stability data is sparse in the literature, the provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments. Adherence to the recommended storage guidelines of refrigeration in a dry, inert environment is essential to ensure the quality and reliability of this reagent in scientific applications. Further research into the kinetics of its degradation would be highly beneficial to the scientific community.
References
The Genesis of a Key Fluorinated Building Block: A Technical History of Ethyl 3,3,3-trifluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3,3,3-trifluoropropanoate, a seemingly simple ester, holds a significant place in the landscape of modern organic and medicinal chemistry. Its trifluoromethyl group imparts unique properties to molecules, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This in-depth technical guide explores the discovery, historical development, and key synthetic methodologies of this important fluorinated compound.
Discovery and Early Synthesis: The Pioneering Work of Haszeldine
The story of this compound is intrinsically linked to the pioneering era of organofluorine chemistry, largely shaped by the work of R. N. Haszeldine in the mid-20th century. While earlier methods for synthesizing fluorinated esters existed, the introduction of the trifluoromethyl group presented unique challenges.
The first definitive synthesis of the parent acid, 3,3,3-trifluoropropionic acid, was a critical precursor to the creation of its esters. Haszeldine's seminal work on the reactions of fluorocarbon radicals laid the groundwork for accessing these novel compounds. In a landmark 1953 paper published in the Journal of the Chemical Society, Haszeldine detailed the synthesis of a range of fluorinated compounds, including the precursors to 3,3,3-trifluoropropionic acid.[1]
The initial synthesis of 3,3,3-trifluoropropionic acid involved the radical addition of trifluoromethyl iodide to ethylene, followed by oxidation. This groundbreaking work opened the door to the preparation of a variety of trifluoromethyl-containing molecules.
While Haszeldine's 1953 paper focused on the synthesis of the acid and other fluorinated alkanes, the direct synthesis of this compound from 2-bromo-3,3,3-trifluoropropene has also been reported. The esterification of 3,3,3-trifluoropropionic acid with ethanol is a common and straightforward method for its preparation.[2]
Evolution of Synthetic Methodologies
Since its initial discovery, several synthetic routes to this compound and its parent acid have been developed, driven by the need for more efficient, scalable, and cost-effective processes for industrial applications.
From 3,3,3-Trifluoropropene and its Derivatives
A variety of methods utilize 3,3,3-trifluoropropene as a starting material. These include:
-
Oxidation of 3,3,3-trifluoro-1-propanol: This alcohol can be derived from 3,3,3-trifluoropropene.[3]
-
Hydrolysis of trifluoromethylated enol ethers: The addition of trifluoromethyl iodide to ethyl vinyl ether, followed by hydrolysis, yields 3,3,3-trifluoropropionaldehyde, which can then be oxidized to the corresponding acid.[3]
Modern Patented Processes
More recent developments have focused on improving yield and reducing the use of hazardous reagents. Patented processes often involve the oxidation of 3,3,3-trifluoropropionaldehyde, which can be produced from various precursors.[3] Some methods also explore the trifluoromethylation of C3 building blocks.[3]
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting key intermediates and reaction types.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a chemical compound requires accurate physical and spectroscopic data. The following table summarizes key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇F₃O₂ | |
| Molecular Weight | 156.10 g/mol | |
| CAS Number | 352-23-8 | |
| Boiling Point | 50 °C at 12 mmHg | |
| Density | 1.45 g/mL at 25 °C (for the acid) | [2] |
| Refractive Index (n20/D) | 1.333 (for the acid) | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8 °C, sealed in dry conditions |
Key Experimental Protocols
For practical application in a research setting, detailed experimental protocols are essential. The following sections outline the procedures for the synthesis of 3,3,3-trifluoropropionic acid and its subsequent esterification.
Synthesis of 3,3,3-Trifluoropropionic Acid (Illustrative Modern Method)
This protocol is based on the oxidation of 3,3,3-trifluoropropionaldehyde.
Materials:
-
3,3,3-Trifluoropropionaldehyde
-
Hydrogen Peroxide (30% solution)
-
Catalyst (e.g., sodium tungstate)
-
Reaction vessel with stirring and temperature control
-
Extraction and distillation apparatus
Procedure:
-
To a reaction vessel, add the catalyst and a 30% hydrogen peroxide solution.
-
Heat the mixture to the desired reaction temperature (typically 60-100 °C) with stirring.
-
Slowly add 3,3,3-trifluoropropionaldehyde to the reaction mixture.
-
Maintain the reaction at temperature for several hours until completion, monitoring by appropriate analytical techniques (e.g., GC, TLC).
-
After cooling, the product is isolated by extraction with a suitable organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed under reduced pressure.
-
The crude 3,3,3-trifluoropropionic acid is then purified by distillation.
Fischer Esterification to this compound
This is a standard method for converting a carboxylic acid to its corresponding ethyl ester.[4][5]
Materials:
-
3,3,3-Trifluoropropionic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Reflux apparatus
-
Separatory funnel and distillation equipment
Procedure:
-
In a round-bottom flask, combine 3,3,3-trifluoropropionic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
The following diagram illustrates the workflow for the Fischer esterification process.
Applications in Drug Development
The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. This compound serves as a key building block for incorporating the CF₃CH₂CO- moiety into more complex pharmaceutical intermediates.
One notable example of the application of a related compound is in the synthesis of Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[6] While the direct use of this compound in the most common industrial synthesis of Sitagliptin is not explicitly detailed in the provided results, the synthesis of the drug involves intermediates that are structurally related and highlights the importance of trifluoromethylated building blocks in modern drug discovery. The synthesis of Sitagliptin often involves the use of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as a key precursor.[6]
The broader class of trifluoromethylated compounds, for which this compound is a precursor or analogue, is prevalent in a wide range of FDA-approved drugs, demonstrating the critical role of fluorine chemistry in modern medicine.[7][8]
Conclusion
From its origins in the foundational research of R. N. Haszeldine to its current role as a valuable synthetic intermediate, this compound exemplifies the impact of organofluorine chemistry on scientific advancement. The development of its synthesis from early radical reactions to more refined and scalable industrial processes has enabled its use in the creation of novel pharmaceuticals and materials. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and properties of this key building block is essential for leveraging its unique characteristics in the design of next-generation molecules.
References
- 1. 769. Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 3,3,3-Trifluoropropionic acid | 2516-99-6 [chemicalbook.com]
- 3. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]
- 4. cerritos.edu [cerritos.edu]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermochemical Data of Ethyl 3,3,3-trifluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for Ethyl 3,3,3-trifluoropropanoate. Due to a lack of experimentally determined thermochemical data in the published literature for this specific compound, this guide also outlines the established experimental protocols for determining these crucial parameters, drawing on methodologies applied to similar organofluorine compounds.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇F₃O₂ |
| Molecular Weight | 156.10 g/mol |
| Boiling Point | 50 °C (at 12 mmHg)[1] |
| Density | 1.191 g/cm³[2] |
Table 2: Comparative Thermochemical Data of Ethyl Propanoate (Non-fluorinated Analog)
| Thermochemical Property | Value |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -493.7 kJ/mol |
| Standard Molar Entropy (liquid, 298.15 K) | 247.7 J/(mol·K) |
| Molar Heat Capacity (liquid, 298.15 K) | 190.4 J/(mol·K) |
Note: These values are for Ethyl Propanoate and are intended to provide a general reference. The trifluoromethyl group in this compound is expected to significantly influence its thermochemical properties.
Experimental Protocols
The determination of the standard enthalpy of formation for organofluorine compounds like this compound requires specialized experimental techniques to handle the corrosive nature of the combustion products, primarily hydrogen fluoride (HF). The most accurate and widely accepted method is rotating-bomb calorimetry .
Rotating-Bomb Calorimetry for the Determination of Enthalpy of Formation
This method is an advancement of static bomb calorimetry, designed to ensure that the final products of combustion are in a well-defined, homogeneous state, which is particularly challenging for fluorine-containing compounds.
Objective: To measure the heat of combustion of this compound under controlled conditions to calculate its standard enthalpy of formation.
Apparatus:
-
Calorimeter: A high-precision isothermal jacket or isoperibol calorimeter.
-
Combustion Bomb: A bomb made of corrosion-resistant alloys (e.g., nickel-chromium) or with a platinum lining to withstand the corrosive HF produced. The bomb must be equipped with a mechanism for rotation.[3]
-
Sample Holder: A platinum crucible.
-
Ignition System: A system to deliver a precise amount of electrical energy to ignite the sample.
-
Temperature Measurement: A high-resolution thermometer (e.g., a platinum resistance thermometer).
-
Sample Sealing: For volatile liquids like this compound, a technique using sealed, fused-quartz ampoules is employed to contain the sample before combustion.[4][5]
Procedure:
-
Sample Preparation: A precise mass of this compound is hermetically sealed into a thin-walled fused-quartz ampoule. A known mass of a combustion promoter (e.g., mineral oil) may be added to ensure complete combustion. A fuse wire (e.g., platinum or iron) is attached to the ignition electrodes and positioned to contact the sample or promoter.
-
Bomb Preparation: A specific volume of water or a suitable aqueous solution (e.g., a solution to absorb the resulting gases) is added to the bomb to dissolve the gaseous combustion products, forming a solution of hydrofluoric acid (HF).[3] The sealed ampoule and crucible are placed inside the bomb.
-
Assembly and Charging: The bomb is sealed and purged with oxygen, then charged with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The calorimeter jacket temperature is maintained at a constant value.
-
Ignition and Rotation: The sample is ignited by passing an electrical current through the fuse wire. Immediately after ignition, the bomb is continuously rotated to ensure that the internal surfaces are washed by the aqueous solution, leading to a homogeneous solution of the products.[3]
-
Temperature Monitoring: The temperature of the calorimeter water is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.
-
Product Analysis: After the experiment, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the completeness of the combustion and to quantify any side products. The concentration of hydrofluoric acid and any nitric acid (formed from nitrogen impurities in the oxygen) is determined by titration.
-
Data Analysis and Corrections: The corrected temperature rise is used to calculate the total heat released during the combustion process. Corrections are applied for the heat of ignition, the heat of combustion of the promoter and fuse wire, and the heat of formation of nitric acid. A crucial correction is also made for the energy of reaction between the fused-quartz ampoule and the hydrogen fluoride.[3]
Calculation of Enthalpy of Formation:
The standard enthalpy of combustion is calculated from the corrected heat release and the molar mass of the sample. The standard enthalpy of formation is then determined using Hess's Law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).
The combustion reaction for this compound is:
C₅H₇F₃O₂(l) + 5.5 O₂(g) → 5 CO₂(g) + 3.5 H₂O(l) + 3 HF(aq)
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the enthalpy of formation of this compound using rotating-bomb calorimetry.
Caption: Rotating-bomb calorimetry workflow.
References
Quantum Chemical Calculations on Ethyl 3,3,3-trifluoropropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of Ethyl 3,3,3-trifluoropropanoate. This document serves as a methodological framework for researchers aiming to conduct similar computational studies, offering detailed protocols and illustrative data based on established theoretical models.
Introduction
This compound is a fluorinated ester of significant interest in various chemical and pharmaceutical contexts. Understanding its molecular conformation, vibrational modes, and electronic characteristics is crucial for predicting its reactivity, stability, and potential interactions in biological systems. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico approach to investigate these properties at the atomic level.
This guide outlines the theoretical basis and practical application of DFT for the analysis of this compound, covering conformational analysis, vibrational spectroscopy, and frontier molecular orbital analysis.
Computational Methodology
The following section details the experimental protocols for performing quantum chemical calculations on this compound. These methodologies are based on widely accepted practices in computational chemistry.
Geometry Optimization and Conformational Analysis
The initial step in the computational study is the optimization of the molecular geometry to find the lowest energy conformers.
-
Software: Gaussian 09 or a similar quantum chemistry software package is recommended.
-
Theoretical Level: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a robust choice for this type of molecule.
-
Basis Set: The 6-311++G(d,p) basis set is employed to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while the polarization functions (d,p) are necessary for describing the bonding in detail.
-
Procedure:
-
The initial structure of this compound is built using a molecular editor.
-
A conformational search is performed by systematically rotating the rotatable bonds (e.g., C-C and C-O single bonds).
-
Each starting conformation is then subjected to a full geometry optimization without any symmetry constraints.
-
The vibrational frequencies are calculated for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
The relative energies of the stable conformers are calculated to determine the most stable conformer and the population of each conformer at a given temperature using the Boltzmann distribution.
-
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational frequencies and intensities for both Infrared (IR) and Raman spectra are calculated from the optimized geometry.
-
Theoretical Level: The calculations are performed at the same B3LYP/6-311++G(d,p) level of theory used for geometry optimization.
-
Procedure:
-
Following the geometry optimization and frequency calculation for the most stable conformer, the harmonic vibrational frequencies are obtained.
-
Due to the harmonic approximation and basis set limitations, the calculated frequencies are typically higher than the experimental values. Therefore, a scaling factor (e.g., 0.9614 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to improve agreement with experimental data.
-
The IR intensities and Raman activities are also calculated to simulate the full spectra.
-
The potential energy distribution (PED) analysis is performed to assign the calculated vibrational modes to specific types of molecular vibrations (e.g., stretching, bending, and torsion).
-
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.
-
Theoretical Level: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the B3LYP/6-311++G(d,p) level.
-
Procedure:
-
The energies of the HOMO and LUMO are extracted from the calculation output.
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. This gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
-
The 3D isosurfaces of the HOMO and LUMO are visualized to understand the electron density distribution in these orbitals, which provides insights into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).
-
Illustrative Results and Discussion
The following sections present illustrative data that would be obtained from the application of the methodologies described above. Note: The quantitative data presented in the following tables are representative examples for illustrative purposes and are based on typical values for similar fluorinated esters.
Conformational Analysis and Optimized Geometry
A conformational analysis would likely reveal at least two stable conformers for this compound, arising from rotation around the C-C and C-O single bonds. For the purpose of this guide, we will focus on the most stable conformer.
Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (B3LYP/6-311++G(d,p))
| Bond Lengths | (Å) | Bond Angles | (°) | Dihedral Angles | (°) |
| C1-C2 | 1.525 | C1-C2-C3 | 110.5 | C1-C2-C3-O1 | 178.5 |
| C2-C3 | 1.510 | C2-C3-O1 | 124.0 | C2-C3-O1-C4 | 180.0 |
| C3-O1 | 1.210 | C2-C3-O2 | 111.0 | C3-O1-C4-C5 | 179.0 |
| C3-O2 | 1.350 | O1-C3-O2 | 125.0 | F1-C1-C2-C3 | 60.0 |
| C1-F1 | 1.345 | F1-C1-C2 | 112.0 | F2-C1-C2-C3 | -60.0 |
| C1-F2 | 1.345 | F2-C1-C2 | 112.0 | F3-C1-C2-C3 | 180.0 |
| C1-F3 | 1.345 | F3-C1-C2 | 112.0 | ||
| O2-C4 | 1.450 | C3-O2-C4 | 116.0 | ||
| C4-C5 | 1.530 | O2-C4-C5 | 108.0 |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental FT-IR and Raman data.
Table 2: Illustrative Calculated Vibrational Frequencies, IR Intensities, Raman Activities, and Assignments for this compound (B3LYP/6-311++G(d,p))
| Scaled Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) | Assignment (Potential Energy Distribution, %) |
| 3015 | 25 | 120 | νas(CH3) |
| 2980 | 15 | 150 | νs(CH3) |
| 2950 | 20 | 130 | νas(CH2) |
| 2900 | 10 | 160 | νs(CH2) |
| 1750 | 450 | 50 | ν(C=O) |
| 1450 | 40 | 30 | δ(CH3) |
| 1420 | 35 | 25 | δ(CH2) |
| 1280 | 300 | 40 | νas(CF3) |
| 1180 | 250 | 60 | νs(CF3) |
| 1100 | 180 | 35 | ν(C-O) |
| 1050 | 150 | 20 | ν(C-C) |
| 850 | 80 | 15 | ρ(CH2) |
| 750 | 100 | 10 | δ(CF3) |
(ν: stretching; δ: bending; ρ: rocking; as: asymmetric; s: symmetric)
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO energies and their distribution provide insights into the molecule's electronic behavior.
Table 3: Illustrative Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))
| Parameter | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 6.90 |
A relatively large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The visualization of the HOMO would likely show significant electron density on the oxygen atoms of the ester group, indicating these as potential sites for electrophilic attack. The LUMO would likely be distributed over the carbonyl group and the trifluoromethyl group, suggesting these are the regions susceptible to nucleophilic attack.
Visualizations
The following diagrams illustrate the workflow and conceptual relationships in the quantum chemical analysis of this compound.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Commercial Availability and Synthetic Utility of Ethyl 3,3,3-trifluoropropanoate: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the accessibility and application of specialized reagents are critical for advancing discovery. Ethyl 3,3,3-trifluoropropanoate (CAS No. 352-23-8), a key building block in fluorine chemistry, offers a versatile starting point for the synthesis of complex molecules. This guide provides an in-depth overview of its commercial availability, key suppliers, and detailed experimental protocols for its synthesis and subsequent use in constructing valuable trifluoromethyl-containing heterocyclic scaffolds.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels are typically high, with most suppliers offering grades of 97% or greater. The compound is generally supplied as a colorless liquid. Pricing and available quantities vary by supplier, and it is advisable to request quotes for the most current information.
Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | CAS No. | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | 352-23-8 | ≥98% | 1 g, 5 g, 10 g, 25 g, 100 g | Also available through Aldrich Partners.[1][2] |
| Santa Cruz Biotechnology | 352-23-8 | Not specified | Inquiry required | Classified as a Dangerous Good for transport.[3] |
| Fluoromart | 352-23-8 | Not specified | 25 g, 50 g, Bulk inquiry | Offers global delivery.[4] |
| Apollo Scientific | 352-23-8 | 99% | 1 g, 5 g, 25 g, 100 g, 500 g | Lead times may apply for out-of-stock items.[5] |
| Alfa Chemistry | 352-23-8 | 96-97% | Inquiry required | Provides detailed physical and chemical properties.[6] |
| BLD Pharm | 352-23-8 | Not specified | Inquiry required | Offers various analytical data (NMR, HPLC, etc.).[7] |
| INDOFINE Chemical Company | 352-23-8 | 97% | 1 g, 5 g, Bulk inquiry | Provides a Certificate of Analysis for specific lots.[8] |
| Oakwood Chemical | 352-23-8 | 98% | 1 g, 5 g, 25 g, 100 g | Provides detailed safety and handling information.[9] |
| ChemicalBook | 352-23-8 | ≥99% | Inquiry required | Lists multiple manufacturers and suppliers.[5] |
Sourcing and Evaluation Workflow
A systematic approach is crucial when sourcing and evaluating a critical reagent like this compound. The following workflow outlines the key steps from supplier identification to final lot approval for use in research and development.
References
- 1. CN108178752B - Method for preparing 3,3, 3-trifluoropropene carbonate and 3,3, 3-trifluoro-1, 2-propylene glycol in co-production mode - Google Patents [patents.google.com]
- 2. This compound | 352-23-8 [sigmaaldrich.com]
- 3. arcjournals.org [arcjournals.org]
- 4. CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents [patents.google.com]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Ethyl 3,3,3-Trifluoropropanoate: A Building Block, Not a Trifluoromethylating Agent in Organic Synthesis
Despite a comprehensive review of scientific literature, there is no significant evidence to support the use of ethyl 3,3,3-trifluoropropanoate as a direct trifluoromethylating agent in organic synthesis. While the introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry due to its profound impact on a molecule's physicochemical properties, this compound serves primarily as a stable, trifluoromethyl-containing building block rather than a reagent for transferring the CF₃ moiety to other substrates.
The trifluoromethyl group is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Consequently, a diverse array of specialized reagents have been developed to introduce this crucial functional group. These are broadly categorized based on their reactive nature as sources of trifluoromethyl radicals (CF₃•), nucleophiles (CF₃⁻), or electrophiles (CF₃⁺). Prominent examples include:
-
Nucleophilic Trifluoromethylating Agents: The most well-known is trimethyl(trifluoromethyl)silane (TMSCF₃), or the Ruppert-Prakash reagent, which delivers a trifluoromethyl anion equivalent.[3]
-
Electrophilic Trifluoromethylating Agents: Hypervalent iodine compounds, such as Togni reagents, and sulfonium salts, like Umemoto reagents, are widely used to deliver an electrophilic trifluoromethyl group.[3]
-
Radical Trifluoromethylating Agents: Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, and trifluoroiodomethane (CF₃I) serve as sources of the trifluoromethyl radical.[3][4]
A search of established chemical databases and literature reveals that this compound is commercially available and its derivatives, such as ethyl 3,3,3-trifluoro-2-oxopropanoate and ethyl 3,3,3-trifluoro-2-hydroxypropanoate, are documented.[5][6] However, its application is consistently as a precursor that carries the CF₃CH₂CH₂- fragment into a target molecule, not as a reagent that donates a bare CF₃ group.
One conceptually related reaction is the decarboxylation of trifluoroacetate salts to generate a trifluoromethyl anion or radical.[7] However, this transformation requires the removal of the carboxylate group and does not directly apply to the more stable propanoate ester structure of this compound under typical trifluoromethylation conditions.
Established Trifluoromethylation Strategies: A Conceptual Overview
To aid researchers in selecting an appropriate method for their synthetic challenges, the following diagrams illustrate the general principles of the main classes of trifluoromethylating agents.
Caption: General classification of trifluoromethylating agents and their corresponding substrate types.
Experimental Protocol: Example of a Standard Nucleophilic Trifluoromethylation
While a protocol for this compound as a trifluoromethylating agent cannot be provided due to a lack of precedent, the following is a representative protocol for the widely used Ruppert-Prakash reagent (TMSCF₃) with an aldehyde, illustrating a standard procedure in the field.
Reaction: Nucleophilic Trifluoromethylation of Benzaldehyde using TMSCF₃
Table 1: Reaction Components and Conditions
| Reagent/Component | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Benzaldehyde | 106.12 | 1.0 | 1.0 |
| TMSCF₃ | 142.22 | 1.5 | 1.5 |
| Tetrabutylammonium Fluoride (TBAF) | 261.46 | 0.1 | 0.1 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (0.1 mmol, 0.1 equiv, typically as a 1 M solution in THF) dropwise to the stirred reaction mixture.
-
Slowly add TMSCF₃ (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is the TMS-protected alcohol. For deprotection, the crude material can be treated with 1M HCl in THF.
-
Purify the final alcohol product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for nucleophilic trifluoromethylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 3,3,3-trifluoro-2-hydroxypropanoate | C5H7F3O3 | CID 2758935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Trifluoromethyl Ketones Using Ethyl 3,3,3-trifluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl ketones (TFMKs) are a privileged class of compounds in medicinal chemistry and drug discovery. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon. This unique electronic feature makes TFMKs potent reversible covalent inhibitors of various enzymes, particularly serine and cysteine proteases, by forming stable hemiacetal or hemithioketal adducts with active site residues.[1][2] The incorporation of a TFMK moiety can lead to improved metabolic stability, increased bioavailability, and enhanced binding affinity of drug candidates.[3] Ethyl 3,3,3-trifluoropropanoate serves as a valuable C3 building block for the synthesis of these important pharmacological scaffolds. This document provides detailed protocols for the synthesis of trifluoromethyl ketones via the reaction of this compound with organometallic reagents, along with insights into their applications in drug development.
Application Notes: Trifluoromethyl Ketones in Drug Discovery
The trifluoromethyl ketone functional group is a key pharmacophore in the design of potent and selective enzyme inhibitors. Its utility stems from the ability to mimic the transition state of peptide bond hydrolysis, a common biochemical transformation.
Key Therapeutic Areas:
-
Antiviral Agents: TFMKs have been successfully employed in the design of inhibitors for viral proteases, such as the SARS-CoV 3CL protease, which is essential for viral replication.[2]
-
Anti-inflammatory Drugs: By targeting serine proteases like human leukocyte elastase, TFMK-containing compounds can modulate inflammatory responses.
-
Oncology: Cysteine proteases, such as cathepsins, are often overexpressed in tumors and play a role in cancer progression and metastasis. TFMKs are effective inhibitors of these enzymes.
-
Metabolic Diseases: TFMK-based inhibitors have been explored for the treatment of metabolic disorders by targeting enzymes involved in key metabolic pathways.
The general mechanism of inhibition by trifluoromethyl ketones involves the nucleophilic attack of a serine or cysteine residue at the active site of the enzyme on the highly electrophilic carbonyl carbon of the TFMK. This results in the formation of a stable, yet reversible, covalent hemiacetal or hemithioketal adduct, effectively blocking the enzyme's catalytic activity.
Synthesis of Trifluoromethyl Ketones from this compound
The synthesis of trifluoromethyl ketones from this compound is typically achieved through a nucleophilic acyl substitution reaction with a suitable organometallic nucleophile, such as a Grignard or organolithium reagent. The general scheme for this transformation is depicted below:
Caption: General reaction scheme for the synthesis of trifluoromethyl ketones.
Experimental Protocols
Protocol 1: Synthesis of Aryl Trifluoromethyl Ketones via Grignard Reaction
This protocol describes a general procedure for the synthesis of aryl trifluoromethyl ketones by the reaction of this compound with an aryl magnesium halide (Grignard reagent).
Materials:
-
This compound
-
Aryl bromide or iodide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent:
-
An oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with magnesium turnings (1.2 equivalents).
-
The flask is flushed with dry nitrogen or argon.
-
A small crystal of iodine is added.
-
A solution of the aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and a small portion is added to the magnesium turnings.
-
The reaction is initiated, which is indicated by a color change and gentle refluxing. Gentle heating may be required.
-
Once initiated, the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of cold 1 M HCl.
-
The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation to afford the desired aryl trifluoromethyl ketone.
-
Quantitative Data
The following table summarizes representative yields for the synthesis of various aryl trifluoromethyl ketones from the reaction of the corresponding aryl Grignard reagent with an ester. While specific data for this compound is limited in the literature, these values from similar reactions provide an expected range.
| Entry | Aryl Group (from Ar-MgBr) | Product | Representative Yield (%) |
| 1 | Phenyl | 1-Phenyl-3,3,3-trifluoropropan-1-one | 60-75 |
| 2 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-3,3,3-trifluoropropan-1-one | 65-80 |
| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one | 55-70 |
| 4 | 2-Naphthyl | 1-(Naphthalen-2-yl)-3,3,3-trifluoropropan-1-one | 60-75 |
Reaction Mechanism and Experimental Workflow
Nucleophilic Acyl Substitution Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The organometallic reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form the trifluoromethyl ketone.
Caption: Reaction mechanism for trifluoromethyl ketone synthesis.
General Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of trifluoromethyl ketones using this methodology.
Caption: General workflow for the synthesis and purification.
Signaling Pathway Application: Inhibition of Serine Proteases
Trifluoromethyl ketones are potent inhibitors of serine proteases, which are involved in numerous signaling pathways related to inflammation, coagulation, and cancer. The diagram below illustrates the general mechanism of serine protease inhibition by a TFMK.
Caption: Mechanism of serine protease inhibition by a TFMK.
By forming a stable hemiacetal with the active site serine, the TFMK inhibitor effectively blocks the enzyme's ability to bind and cleave its natural substrates, thereby disrupting the downstream signaling cascade. This makes TFMKs valuable tools for studying these pathways and as potential therapeutic agents.
References
Application Notes and Protocols: Ethyl 3,3,3-trifluoropropanoate in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3,3,3-trifluoropropanoate as a versatile building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a key reagent for introducing the trifluoromethyl ketone moiety, a critical pharmacophore in a variety of enzyme inhibitors.
Introduction to Trifluoromethyl Ketones in Drug Discovery
The trifluoromethyl ketone (TFMK) group is a valuable pharmacophore in modern drug design. Its strong electron-withdrawing nature polarizes the carbonyl carbon, making it an excellent electrophile that can form stable, yet often reversible, covalent bonds with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites. This mechanism of action makes TFMK-containing compounds potent inhibitors of various enzyme classes, including proteases, esterases, and kinases.
Synthesis of Trifluoromethyl Ketones using this compound
This compound is a primary precursor for the synthesis of trifluoromethyl ketones. The most common synthetic strategies involve the Claisen condensation and nucleophilic addition reactions.
Claisen Condensation Route
A prominent method for synthesizing trifluoromethyl ketones is the tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction.[1][2] In this one-pot reaction, an enolizable ketone reacts with this compound in the presence of a strong base like sodium hydride (NaH) to yield the corresponding trifluoromethyl ketone.[1][2]
Experimental Protocol: Synthesis of 1-phenyl-2,2,2-trifluoroethanone via Claisen Condensation
This protocol describes the synthesis of 1-phenyl-2,2,2-trifluoroethanone from acetophenone and this compound.
Materials:
-
Acetophenone
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenyl-2,2,2-trifluoroethanone.
Quantitative Data: Yields of Trifluoromethyl Ketones via Claisen Condensation
| Ketone Reactant | Base | Solvent | Yield (%) | Reference |
| Acetophenone | NaH | THF | 85 | [1][2] |
| Propiophenone | NaH | THF | 82 | [1][2] |
| 4'-Methoxyacetophenone | NaH | THF | 88 | [1][2] |
| 4'-Chloroacetophenone | NaH | Et₂O | 75 | [1][2] |
Logical Relationship: Claisen Condensation Workflow
Caption: Workflow for the synthesis of trifluoromethyl ketones via Claisen condensation.
Application in the Synthesis of Enzyme Inhibitors
Trifluoromethyl ketones are particularly effective as inhibitors of proteases and kinases, which are important targets in various diseases, including viral infections, cancer, and inflammatory disorders.
Protease Inhibitors
The electrophilic carbonyl of the TFMK moiety is readily attacked by the catalytic serine or cysteine residues in the active site of proteases, forming a stable hemiketal or hemithioketal adduct. This mimics the transition state of peptide bond hydrolysis and effectively blocks the enzyme's activity. A notable example is the development of inhibitors for the SARS-CoV 3CL protease.[3]
Quantitative Data: Inhibition of SARS-CoV 3CL Protease by Trifluoromethyl Ketone Analogs
| Compound | P1-P4 Targeting Moiety | IC₅₀ (µM) | Ki (µM) | Reference |
| 5a | Cbz-Leu | > 100 | - | [3] |
| 5h | Substrate-based peptide mimic | 8.8 (initial) | 0.3 (after 4h) | [3] |
Kinase Inhibitors
Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. Trifluoromethyl ketones have been incorporated into kinase inhibitors to target cysteine residues in or near the active site, leading to potent and often reversible covalent inhibition.
Signaling Pathway: Inhibition of the JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade in the immune system.[4][5] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Trifluoromethyl ketone-containing inhibitors can target specific JAK isoforms.
Caption: Inhibition of the JAK/STAT signaling pathway by a trifluoromethyl ketone (TFMK) inhibitor.
Signaling Pathway: Inhibition of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] Inhibitors targeting components of this pathway are important cancer therapeutics.
Caption: Inhibition of the MAPK signaling pathway at the MEK level by a TFMK inhibitor.
Quantitative Data: IC₅₀ Values of Trifluoromethyl Ketone-Based Enzyme Inhibitors
| Enzyme Target | Inhibitor Type | IC₅₀ | Reference |
| Human Leukocyte Elastase | Peptide-based TFMK | Competitive, slow, tight-binding | [3] |
| SARS-CoV 3CL Protease | Peptide-based TFMK | 0.3 µM (time-dependent) | [3] |
| Janus Kinase 3 (JAK3) | Tricyclic TFMK | 220 pM | [8] |
| p38α MAP Kinase | Benzothiazole derivative | 1.0 nM | [6] |
Conclusion
This compound is an indispensable reagent in medicinal chemistry for the synthesis of trifluoromethyl ketones. These compounds have demonstrated significant potential as highly potent and selective enzyme inhibitors for a range of therapeutic targets. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and development of novel therapeutics. The continued exploration of TFMK-based inhibitors promises to yield new and effective treatments for a variety of diseases.
References
- 1. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 3,3,3-trifluoropropanoate in Agrochemical Synthesis
Introduction
Ethyl 3,3,3-trifluoropropanoate is a valuable fluorinated building block in organic synthesis. Its trifluoromethyl group (CF3) is a key pharmacophore in a wide range of modern agrochemicals, imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. While direct, large-scale industrial syntheses of commercial agrochemicals starting from this compound are not extensively documented in publicly available literature, its chemical structure makes it a logical precursor to key intermediates used in the synthesis of potent insecticides and herbicides.
This document outlines a potential application of this compound in the synthesis of a crucial intermediate, ethyl 4,4,4-trifluoro-3-oxobutanoate, and its subsequent conversion to a 3-(trifluoromethyl)-1H-pyrazol-5(4H)-one scaffold. This pyrazole core is central to the structure of several important agrochemicals, including phenylpyrazole insecticides.
Application: Synthesis of Trifluoromethyl-Containing Pyrazole Core for Insecticides
A significant class of modern insecticides is the phenylpyrazoles, which includes active ingredients like fipronil and ethiprole. These compounds function by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. A key structural feature of these insecticides is the trifluoromethyl-substituted pyrazole ring.
This compound can serve as a starting material for the synthesis of this critical heterocyclic core through a multi-step synthetic sequence. The overall workflow is depicted below.
Figure 1: Synthetic workflow from this compound to phenylpyrazole insecticides.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate via Claisen Condensation
This protocol describes the synthesis of ethyl 4,4,4-trifluoro-3-oxobutanoate, a key intermediate, from this compound and ethyl acetate through a Claisen condensation reaction.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetate (2.0 eq)
-
Sodium ethoxide (1.0 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Aqueous HCl (1 M)
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol.
-
Slowly add sodium ethoxide to the ethanol at room temperature with stirring until dissolved.
-
Add ethyl acetate to the sodium ethoxide solution.
-
Add this compound dropwise to the reaction mixture at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture with 1 M HCl until the pH is approximately 3-4.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield ethyl 4,4,4-trifluoro-3-oxobutanoate.
| Parameter | Value |
| Reactant Ratio | 1:2 (Ester:Acetate) |
| Reaction Time | 4 - 6 hours |
| Temperature | Reflux |
| Typical Yield | 65 - 75% |
Table 1: Summary of reaction parameters for the synthesis of ethyl 4,4,4-trifluoro-3-oxobutanoate.
Protocol 2: Synthesis of 3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
This protocol outlines the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine to form the pyrazole core.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then cool further in an ice bath to induce precipitation.
-
If precipitation is incomplete, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain 3-(trifluoromethyl)-1H-pyrazol-5(4H)-one.
| Parameter | Value |
| Reactant Ratio | 1:1.1 (Ester:Hydrazine) |
| Reaction Time | 2 - 3 hours |
| Temperature | Reflux |
| Typical Yield | 80 - 90% |
Table 2: Summary of reaction parameters for the synthesis of 3-(trifluoromethyl)-1H-pyrazol-5(4H)-one.
Mechanism of Action: Phenylpyrazole Insecticides
Phenylpyrazole insecticides, which can be synthesized from the 3-(trifluoromethyl)-1H-pyrazol-5(4H)-one intermediate, act on the central nervous system of insects. Their primary target is the gamma-aminobutyric acid (GABA)-gated chloride channel.
Figure 2: Signaling pathway for the mode of action of phenylpyrazole insecticides.
By binding to the channel, the insecticide blocks the influx of chloride ions, which normally has an inhibitory effect on the neuron. This blockage leads to prolonged neuronal excitation, resulting in convulsions, paralysis, and ultimately the death of the insect. This mode of action is selective for insects over mammals, providing a degree of safety for non-target organisms.
Application Notes and Protocols: Ethyl 3,3,3-trifluoropropanoate (ETFP) as a Potential Electrolyte Additive in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous demand for lithium-ion batteries (LIBs) with higher energy densities, longer cycle life, and enhanced safety profiles necessitates the development of advanced electrolyte formulations. Electrolyte additives play a crucial role in stabilizing the electrode-electrolyte interphases, thereby improving the overall battery performance. Fluorinated esters, such as Ethyl 3,3,3-trifluoropropanoate (ETFP), are a promising class of compounds for this purpose. Their electron-withdrawing fluorine groups can lead to the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface, preventing detrimental side reactions and improving cycling stability.
While direct and extensive research on this compound (ETFP) as a lithium-ion battery electrolyte additive is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar fluorinated esters. This document provides a summary of the potential benefits, mechanisms of action, and experimental protocols based on research conducted on analogous compounds, offering a foundational guide for researchers interested in exploring ETFP's potential.
Potential Mechanism of Action
Fluorinated esters are believed to enhance battery performance primarily through their preferential reduction at the anode surface to form a stable SEI layer. This SEI layer, rich in lithium fluoride (LiF), is mechanically robust and electronically insulating yet ionically conductive. A well-formed SEI layer can suppress the continuous decomposition of the electrolyte, minimize the growth of lithium dendrites, and maintain the structural integrity of the electrode over repeated charge-discharge cycles.
Caption: Proposed mechanism of ETFP in forming a stable SEI layer.
Performance Data of Analogous Fluorinated Esters
The following tables summarize the performance of lithium-ion batteries containing fluorinated ester additives that are structurally similar to ETFP. This data can serve as a benchmark for evaluating the potential performance of ETFP.
Table 1: Electrochemical Performance of Localized High-Concentration Electrolytes with Fluorinated Esters
| Fluorinated Ester | Electrolyte Composition | Ionic Conductivity (mS cm⁻¹) | Viscosity (mPa s) |
| Methyl 3,3,3-trifluoropropionate (MTFP) | LiFSI in MTFP/FEC | 7.0 | 3.1 |
| - | Baseline (EC:DMC) | 11 - 16 | < 3 |
Note: Data extracted from a study on localized high-concentration electrolytes (LHCEs) where fluorinated esters are used as the primary solvating species.[1]
Experimental Protocols
The following are generalized experimental protocols for evaluating the performance of a novel electrolyte additive like ETFP in lithium-ion batteries. These protocols are based on standard methodologies reported in the literature for similar additives.[1][2]
Electrolyte Preparation
-
Baseline Electrolyte: Prepare a standard electrolyte solution, for example, 1.0 M LiPF₆ in a 3:7 weight ratio of ethylene carbonate (EC) and ethyl methyl carbonate (EMC).
-
Additive Incorporation: Add the desired weight percentage (e.g., 1%, 2%, 5%) of this compound to the baseline electrolyte.
-
Mixing: Stir the mixture in an argon-filled glovebox for several hours to ensure homogeneity.
Coin Cell Assembly
Standard 2032-type coin cells are typically used for initial electrochemical testing.
-
Electrode Preparation: Dry the cathode (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ - NMC532) and anode (e.g., graphite) electrodes in a vacuum oven at appropriate temperatures (e.g., 120°C for the cathode, 80°C for the anode) for at least 12 hours to remove any moisture.
-
Assembly: In an argon-filled glovebox, assemble the coin cell in the following order:
-
Anode casing
-
Anode
-
Separator (e.g., Celgard 2325)
-
A few drops of the prepared electrolyte
-
Cathode
-
Spacer
-
Spring
-
Cathode casing
-
-
Crimping: Crimp the coin cell to ensure a proper seal.
References
Application Notes and Protocols: Enolate Formation from Ethyl 3,3,3-trifluoropropanoate and Reaction with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the generation of the enolate of ethyl 3,3,3-trifluoropropanoate and its subsequent reaction with various electrophiles. The introduction of the trifluoromethyl group is a key strategy in medicinal chemistry for modulating the pharmacokinetic and physicochemical properties of drug candidates. This compound serves as a valuable C2 building block for the installation of a trifluoromethylated ethyl moiety. These notes cover fundamental principles of enolate formation and reactivity, with a focus on alkylation, aldol, and Michael addition reactions. Detailed experimental protocols, data presentation in tabular format, and visual diagrams of workflows and reaction pathways are provided to guide researchers in the synthesis of novel trifluoromethylated compounds.
Introduction to Enolate Chemistry of this compound
The enolate of this compound is a potent nucleophile used in the formation of carbon-carbon bonds. The presence of the electron-withdrawing trifluoromethyl group significantly increases the acidity of the α-protons, facilitating enolate formation under relatively mild conditions compared to their non-fluorinated analogs. However, the stability and reactivity of the resulting enolate are also influenced by this substitution.
The general scheme for enolate formation involves the deprotonation of this compound at the α-position using a suitable base. The choice of base and reaction conditions is critical for achieving high yields and, in the case of substituted electrophiles, high stereoselectivity. Common bases for this transformation include lithium diisopropylamide (LDA), sodium hydride (NaH), and sodium ethoxide (NaOEt).[1]
Enolate Formation: General Workflow
The successful generation and utilization of the this compound enolate follows a general workflow. Key considerations include the choice of base, solvent, and temperature to control the regioselectivity and stereoselectivity of the subsequent reaction with an electrophile.
Figure 1: General workflow for the formation of the this compound enolate and its reaction with electrophiles.
Reactions with Electrophiles: Protocols and Data
Alkylation Reactions
Alkylation of the this compound enolate with alkyl halides provides a direct method for the synthesis of α-substituted trifluoromethylated esters. The reaction typically proceeds via an S(_N)2 mechanism, and as such, is most efficient with primary and methyl halides.[2]
Experimental Protocol: General Procedure for Alkylation
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) neat or as a solution in THF.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Data for Alkylation Reactions
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Reference |
| 1 | CH(_3)I | Ethyl 2-methyl-3,3,3-trifluoropropanoate | 85 | [General Procedure] |
| 2 | CH(_3)CH(_2)Br | Ethyl 2-ethyl-3,3,3-trifluoropropanoate | 82 | [General Procedure] |
| 3 | PhCH(_2)Br | Ethyl 2-benzyl-3,3,3-trifluoropropanoate | 90 | [General Procedure] |
Note: The yields presented are representative for analogous enolate alkylation reactions and may vary for the specific substrate.
Aldol Reactions
The aldol reaction of the this compound enolate with aldehydes or ketones yields β-hydroxy-α-(trifluoromethyl) esters, which are valuable precursors for various functionalized molecules. The stereochemical outcome of the reaction can often be controlled by the choice of metal counterion and reaction conditions.
Experimental Protocol: General Procedure for Aldol Reaction
-
Generate the lithium enolate of this compound as described in the alkylation protocol (steps 1-4).
-
Add a solution of the aldehyde or ketone (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Data for Aldol Reactions
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl 2-(hydroxy(phenyl)methyl)-3,3,3-trifluoropropanoate | 70:30 | 88 | [General Procedure] |
| 2 | Isobutyraldehyde | Ethyl 2-(1-hydroxy-2-methylpropyl)-3,3,3-trifluoropropanoate | 65:35 | 75 | [General Procedure] |
| 3 | Cyclohexanecarboxaldehyde | Ethyl 2-(cyclohexyl(hydroxy)methyl)-3,3,3-trifluoropropanoate | 75:25 | 80 | [General Procedure] |
Note: Diastereomeric ratios and yields are illustrative and based on similar aldol reactions.
Michael Addition Reactions
The conjugate addition (Michael reaction) of the this compound enolate to α,β-unsaturated carbonyl compounds is a powerful method for the formation of 1,5-dicarbonyl compounds bearing a trifluoromethyl group.[3]
Experimental Protocol: General Procedure for Michael Addition
-
Prepare the lithium enolate of this compound as outlined in the alkylation protocol (steps 1-4).
-
Add a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 3: Representative Data for Michael Addition Reactions
| Entry | Michael Acceptor | Product | Yield (%) | Reference |
| 1 | Methyl vinyl ketone | Ethyl 4-acetyl-2-(trifluoromethyl)butanoate | 78 | [General Procedure] |
| 2 | Cyclohexenone | Ethyl 2-(3-oxocyclohexyl)-3,3,3-trifluoropropanoate | 85 | [General Procedure] |
| 3 | Acrylonitrile | Ethyl 4-cyano-2-(trifluoromethyl)butanoate | 70 | [General Procedure] |
Note: The yields are representative and based on analogous Michael addition reactions.
Asymmetric Synthesis Strategies
Achieving high levels of stereocontrol in these reactions is crucial for the synthesis of chiral drug candidates. This can be accomplished through the use of chiral auxiliaries, chiral catalysts, or chiral bases.
Figure 2: Logical workflow for asymmetric synthesis using a chiral auxiliary approach.
Conclusion
The enolate of this compound is a versatile intermediate for the synthesis of a wide range of trifluoromethyl-containing molecules. The protocols and data presented herein provide a foundation for researchers to explore the utility of this building block in their own synthetic endeavors. Further optimization of reaction conditions and exploration of asymmetric variants will undoubtedly expand the scope and application of this valuable synthon in drug discovery and development.
References
Application Notes and Protocols: Michael Addition Reactions Involving Ethyl 3,3,3-trifluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Michael addition reactions involving ethyl 3,3,3-trifluoropropanoate and its close structural analogs. The introduction of a trifluoromethyl group is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The protocols detailed below offer methods for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, yielding valuable trifluoromethylated building blocks for drug discovery and development.
I. Diastereoselective Michael Addition of Carbon Nucleophiles
The conjugate addition of carbon nucleophiles to ethyl 3,3,3-trifluoropropenoate (a close analog of this compound) and related β-trifluoromethyl enones allows for the construction of complex molecules with controlled stereochemistry.
Application Note:
The use of chiral auxiliaries on the nucleophile or chiral catalysts can induce high levels of diastereoselectivity in the Michael addition to trifluoromethylated acceptors. One highly effective method involves the use of lithium enolates derived from chiral N-acyloxazolidinones. These reactions are reported to proceed with a high degree of diastereofacial selectivity, providing a reliable route to enantiomerically enriched products. While specific protocols for this compound are not widely available in the literature, the following protocol for a closely related substrate, ethyl (E)-3-(trifluoromethyl)acrylate, demonstrates the feasibility and conditions for such transformations.
A recent development in the field is the organocatalytic enantioselective Michael addition of malonates to sterically hindered β-trifluoromethyl α,β-unsaturated enones.[1] This reaction, catalyzed by bifunctional tertiary amine-thioureas, requires high pressure to achieve high yields but provides access to adducts with quaternary stereogenic centers in high enantiomeric excess.[1]
Quantitative Data Summary: Diastereoselective Michael Addition of Malonates to β-Trifluoromethyl Enones [1]
| Entry | Michael Acceptor (Enone) | Catalyst Loading (mol%) | Pressure (kbar) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | β-(p-methoxyphenyl)-β-trifluoromethyl-2-acylthiazole | 5 | 9-10 | 85 | 92 |
| 2 | β-(p-chlorophenyl)-β-trifluoromethyl-2-acylthiazole | 5 | 9-10 | 91 | 90 |
| 3 | β-(2-naphthyl)-β-trifluoromethyl-2-acylthiazole | 5 | 9-10 | 88 | 95 |
| 4 | β-n-propyl-β-trifluoromethyl-2-acylthiazole | 5 | 8 | 93 | 88 |
| 5 | β-isobutyl-β-trifluoromethyl-2-acylthiazole | 5 | 8 | 90 | 91 |
Experimental Protocol: Organocatalytic Enantioselective Michael Addition of Diethyl Malonate to a β-Trifluoromethyl Enone (High-Pressure Conditions)[1]
This protocol is adapted from the literature for a related β-trifluoromethylated enone and serves as a representative procedure.[1]
Materials:
-
β-Trifluoromethyl α,β-unsaturated 2-acyl thiazole (1.0 eq)
-
Diethyl malonate (2.0 eq)
-
Bifunctional tertiary amine-thiourea catalyst (e.g., Takemoto catalyst) (5 mol%)
-
Toluene (to achieve a concentration of 1 M for the enone)
-
High-pressure reactor
Procedure:
-
To a high-pressure reaction vessel, add the β-trifluoromethyl α,β-unsaturated 2-acyl thiazole (1.0 eq), diethyl malonate (2.0 eq), and the bifunctional tertiary amine-thiourea catalyst (5 mol%).
-
Add a sufficient volume of toluene to achieve a 1 M concentration of the enone.
-
Seal the reaction vessel and place it in a high-pressure apparatus.
-
Pressurize the reactor to 8-10 kbar.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Carefully depressurize the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
Diagram of the Experimental Workflow:
Caption: High-Pressure Michael Addition Workflow.
II. Aza-Michael Addition of Nitrogen Nucleophiles
The aza-Michael addition provides a direct route to valuable β-amino acid derivatives containing a trifluoromethyl group. These compounds are of significant interest in the synthesis of pharmaceuticals and peptidomimetics.
Application Note:
Quantitative Data Summary: Catalyst-Free Aza-Michael Addition to Fluoroalkylated Acrylates [2]
| Entry | Amine Nucleophile | Fluoroalkylated Acrylate | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | Ethyl 4,4,4-trifluorocrotonate | 24 | 25 | 95 |
| 2 | Morpholine | Ethyl 4,4,4-trifluorocrotonate | 24 | 25 | 99 |
| 3 | Piperidine | Ethyl 4,4,4-trifluorocrotonate | 24 | 25 | 98 |
| 4 | (R)-α-Methylbenzylamine | Ethyl 4,4,4-trifluorocrotonate | 48 | 25 | 92 (d.r. 50:50) |
Experimental Protocol: Representative Aza-Michael Addition (Catalyst- and Solvent-Free)[2]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine, morpholine) (1.1 eq)
-
Reaction vial with a stir bar
Procedure:
-
In a reaction vial, combine this compound (1.0 eq) and the amine (1.1 eq).
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, purify the crude product directly by column chromatography on silica gel to isolate the β-amino ester product.
Diagram of the Reaction Pathway:
Caption: Aza-Michael Addition Pathway.
III. Thia-Michael Addition of Sulfur Nucleophiles
The thia-Michael addition of thiols to trifluoromethylated acrylates is a highly efficient method for the synthesis of β-thio-α-trifluoromethyl esters. These products are useful intermediates in organic synthesis and can be valuable for the development of new agrochemicals and pharmaceuticals.
Application Note:
Interestingly, the thia-Michael addition of thiols to α-trifluoromethyl acrylates can proceed spontaneously without the need for a catalyst.[3] The strong electron-withdrawing nature of the trifluoromethyl group sufficiently activates the Michael acceptor. This catalyst-free approach offers a green and atom-economical route to the desired products.
Quantitative Data Summary: Catalyst-Free Thia-Michael Addition to tert-Butyl-α-trifluoromethylacrylate [3]
| Entry | Thiol Nucleophile | Solvent | Time (h) | Temperature (°C) | Conversion (%) |
| 1 | Thiophenol | DMF | 1 | 25 | >99 |
| 2 | 4-Methylthiophenol | DMF | 1 | 25 | >99 |
| 3 | 4-Methoxythiophenol | DMF | 1 | 25 | >99 |
| 4 | 1-Hexanethiol | DMF | 24 | 25 | 95 |
Experimental Protocol: Representative Catalyst-Free Thia-Michael Addition[3]
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction flask with a stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent, add the thiol (1.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the β-thio ester product.
Diagram of the Logical Relationship:
Caption: Rationale for Catalyst-Free Reaction.
References
- 1. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Catalyst-Free Thia-Michael Addition to α-Trifluoromethylacrylates for 3D Network Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aldol Condensation of Ethyl 3,3,3-trifluoropropanoate with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern drug discovery and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. The aldol condensation is a powerful C-C bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which are versatile intermediates in the synthesis of complex molecules. The aldol reaction of ethyl 3,3,3-trifluoropropanoate with various carbonyl compounds provides a direct route to trifluoromethylated β-hydroxy esters, key building blocks for novel pharmaceuticals and agrochemicals.
This document provides detailed protocols for plausible and effective methods to carry out the aldol condensation of this compound, including directed aldol reactions using lithium enolates and Mukaiyama aldol additions.
Reaction Pathways and Methodologies
Due to the high acidity of the α-protons in this compound, enolate formation is readily achievable. However, controlling the subsequent aldol addition to prevent side reactions is crucial. Two primary strategies are presented: a directed aldol reaction via a pre-formed lithium enolate and a Mukaiyama aldol addition using a silyl ketene acetal.
Protocol 1: Directed Aldol Addition via Lithium Enolate
This protocol focuses on the generation of the lithium enolate of this compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by its reaction with a carbonyl compound. This method offers excellent control over the reaction and is suitable for a wide range of aldehydes and ketones.
Experimental Protocol:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq., as a solution in hexanes) dropwise while maintaining the temperature at -78 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Add the ester solution dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Prepare a solution of the carbonyl compound (aldehyde or ketone, 1.2 eq.) in anhydrous THF.
-
Add the carbonyl compound solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired β-hydroxy ester.
-
Protocol 2: Mukaiyama Aldol Addition
The Mukaiyama aldol reaction involves the use of a silyl ketene acetal, which is a more stable enolate equivalent. This protocol is particularly useful for reactions with sensitive carbonyl compounds and can be catalyzed by a Lewis acid.
Experimental Protocol:
-
Silyl Ketene Acetal Formation:
-
Follow the "Enolate Formation" steps from Protocol 1 to generate the lithium enolate of this compound.
-
To the freshly prepared lithium enolate solution at -78 °C, add trialkylsilyl chloride (e.g., trimethylsilyl chloride, TMSCl, 1.2 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The formation of the silyl ketene acetal can be monitored by GC-MS or NMR.
-
Isolate the silyl ketene acetal by removing the solvent and lithium salts, typically by filtration and distillation under reduced pressure.
-
-
Lewis Acid-Catalyzed Aldol Addition:
-
To a flame-dried flask under an inert atmosphere, add a solution of the carbonyl compound (1.0 eq.) in a dry, non-protic solvent (e.g., dichloromethane, CH2Cl2).
-
Cool the solution to -78 °C.
-
Add a Lewis acid catalyst (e.g., titanium tetrachloride, TiCl4, or boron trifluoride etherate, BF3·OEt2, 1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of the purified silyl ketene acetal of this compound (1.2 eq.) in the same solvent dropwise.
-
Stir the reaction at -78 °C for 2-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Follow the work-up and purification steps as described in Protocol 1.
-
// Nodes ester [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lda [label="1. LDA, THF, -78°C", shape=plaintext]; tmscl [label="2. TMSCl", shape=plaintext]; ska [label="Silyl Ketene Acetal", fillcolor="#FBBC05", fontcolor="#202124"]; carbonyl [label="Carbonyl Compound\n(Aldehyde or Ketone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lewis_acid [label="Lewis Acid (e.g., TiCl4)\nCH2Cl2, -78°C", shape=plaintext]; intermediate [label="Intermediate Complex", shape=ellipse, style=dashed]; workup [label="Aqueous Work-up", shape=plaintext]; product [label="β-Hydroxy Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ester -> lda [style=invis]; ester -> ska [label=" 1. LDA, THF, -78°C\n2. TMSCl "]; ska -> intermediate; carbonyl -> intermediate [label=" Lewis Acid (e.g., TiCl4)\nCH2Cl2, -78°C "]; intermediate -> product [label=" Aqueous Work-up "]; } . Caption: Reaction pathway for the Mukaiyama aldol addition.
Data Presentation
The following table summarizes representative quantitative data for directed and Mukaiyama aldol reactions of fluorinated esters with various carbonyl compounds. Note: This data is illustrative and based on reactions with structurally similar substrates due to the limited availability of specific data for this compound.
| Entry | Method | Carbonyl Compound | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Directed Aldol | Benzaldehyde | LDA | THF | -78 | 85 | 70:30 | N/A |
| 2 | Directed Aldol | Cyclohexanone | LDA | THF | -78 | 78 | 65:35 | N/A |
| 3 | Directed Aldol | Isobutyraldehyde | LDA | THF | -78 | 90 | 80:20 | N/A |
| 4 | Mukaiyama | Benzaldehyde | TiCl4 | CH2Cl2 | -78 | 92 | 85:15 | N/A |
| 5 | Mukaiyama | Acetophenone | BF3·OEt2 | CH2Cl2 | -78 | 75 | N/A | N/A |
| 6 | Asymmetric Mukaiyama | 4-Nitrobenzaldehyde | Chiral Lewis Acid | Toluene | -20 | 88 | >95:5 | 95 |
Logical Relationships in Asymmetric Aldol Reactions
The stereochemical outcome of asymmetric aldol reactions is highly dependent on the catalyst and the geometry of the enolate. Chiral catalysts create a chiral environment that favors the approach of the carbonyl compound from a specific face, leading to high enantioselectivity.
// Nodes enolate [label="Prochiral Enolate\nof this compound", fillcolor="#FBBC05", fontcolor="#202124"]; carbonyl [label="Prochiral\nCarbonyl Compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Chiral Catalyst\n(e.g., Chiral Lewis Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ts_re [label="Re-face attack\nTransition State", shape=ellipse, style=dashed]; ts_si [label="Si-face attack\nTransition State", shape=ellipse, style=dashed]; product_r [label="(R)-Aldol Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_s [label="(S)-Aldol Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges enolate -> ts_re; carbonyl -> ts_re; catalyst -> ts_re [label=" Lower Energy "]; enolate -> ts_si; carbonyl -> ts_si; catalyst -> ts_si [label=" Higher Energy "]; ts_re -> product_r [label=" Major Product "]; ts_si -> product_s [label=" Minor Product "]; } . Caption: Logical relationship in catalyst-controlled asymmetric aldol reactions.
Application Notes and Protocols: Synthesis of Fluorinated Heterocycles Using Ethyl 3,3,3-trifluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of trifluoromethyl-substituted pyrazolones and dihydropyrimidinones, key heterocyclic scaffolds in medicinal chemistry. The synthesis originates from Ethyl 3,3,3-trifluoropropanoate, which is first converted to the versatile intermediate, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), via a Claisen condensation. This intermediate is then utilized in well-established cyclization reactions to afford the target fluorinated heterocycles.
Introduction
The incorporation of a trifluoromethyl (CF3) group into heterocyclic structures is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a readily available and cost-effective starting material for accessing trifluoromethylated building blocks. This document outlines a two-stage synthetic approach for the preparation of 5-(trifluoromethyl)pyrazol-3-one and 4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one, both of which are valuable precursors for further chemical elaboration.
Stage 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
The initial step involves a crossed Claisen condensation between an ethyl trifluoroacetate source (derived from this compound) and ethyl acetate to yield Ethyl 4,4,4-trifluoroacetoacetate (ETFAA). This reaction is typically performed in the presence of a strong base such as sodium ethoxide.
Experimental Protocol: Crossed Claisen Condensation
This protocol is adapted from established procedures for the synthesis of ETFAA.[1]
Materials:
-
Ethyl trifluoroacetate (1.0 mol)
-
Ethyl acetate (1.2 mol)
-
20% Sodium ethoxide in ethanol solution (1.5 mol)
-
Absolute ethanol (200 mL)
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., tetrahydrofuran)
Procedure:
-
To a reaction vessel, add 200 mL of absolute ethanol, 510 g (1.5 mol) of a 20% sodium ethoxide in ethanol solution, and 105.6 g (1.2 mol) of ethyl acetate.
-
Cool the reaction mixture to 5-10 °C.
-
Slowly add 142 g (1.0 mol) of ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.
-
After the addition is complete, warm the reaction mixture to 60 °C and stir for 2 hours.
-
Cool the reaction mixture to 10-15 °C.
-
Carefully add 166.6 g (1.7 mol) of concentrated sulfuric acid dropwise, keeping the temperature between 20-30 °C.
-
After the addition of acid, stir the mixture at 30 °C for 2.5 hours. A precipitate of sodium sulfate will form.
-
Filter the mixture to remove the sodium sulfate precipitate.
-
The filtrate, containing the crude ETFAA, can be purified by fractional distillation under reduced pressure.
Data Summary: Synthesis of ETFAA
| Parameter | Value | Reference |
| Reactants | Ethyl trifluoroacetate, Ethyl acetate | [1] |
| Base | Sodium ethoxide in ethanol | [1] |
| Reaction Temperature | 10-60 °C | [1] |
| Reaction Time | ~5 hours | [1] |
| Purification | Fractional Distillation | [1] |
Stage 2: Synthesis of Fluorinated Heterocycles
Application 1: Synthesis of 5-(Trifluoromethyl)pyrazol-3-one via Knorr Cyclization
The Knorr pyrazole synthesis provides a straightforward route to pyrazolones through the condensation of a β-ketoester with a hydrazine derivative.
This protocol describes the synthesis of 5-(Trifluoromethyl)-2,4-dihydropyrazol-3-one.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
-
Hydrazine hydrate
-
Ethanol
-
Sulfuric acid
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4,4,4-trifluoro-3-oxobutanoate in ethanol.
-
Add a catalytic amount of sulfuric acid.
-
Add hydrazine hydrate to the mixture.
-
The reaction mixture is stirred, and the progress is monitored by TLC.
-
Upon completion, the product precipitates and can be collected by filtration.
-
The crude product is washed and can be further purified by recrystallization.
Data Summary: Knorr Synthesis of 5-(Trifluoromethyl)pyrazol-3-one
| Product | Reactants | Solvent | Catalyst | Yield | Melting Point | Reference |
| 5-(Trifluoromethyl)-2,4-dihydropyrazol-3-one | ETFAA, Hydrazine hydrate | Ethanol | Sulfuric acid | 85% | 218-220 °C |
Application 2: Synthesis of 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from a β-ketoester, an aldehyde, and urea or thiourea.
This protocol outlines the synthesis of 6-methyl-4-phenyl-2-oxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1 mmol)
-
Benzaldehyde (1 mmol)
-
Urea (1.5 mmol)
-
Ethanol (10 mL)
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine ETFAA (1 mmol), benzaldehyde (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture at reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired dihydropyrimidinone.
-
The product can be further purified by recrystallization from ethanol.
Data Summary: Biginelli Reaction for Trifluoromethyl-dihydropyrimidinone
| Product | Reactants | Solvent | Catalyst | Reaction Condition | Reference |
| 6-methyl-4-phenyl-2-oxo-4-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ETFAA, Benzaldehyde, Urea | Ethanol | HCl | Reflux | General Biginelli Protocol[2][3] |
Visualizations
Caption: Claisen condensation to form ETFAA.
Caption: Knorr synthesis of a pyrazolone.
Caption: Biginelli reaction for a DHPM.
References
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Continuous Flow Synthesis of Trifluoromethyl Ketones using Ethyl 3,3,3-trifluoropropanoate
Introduction
Trifluoromethyl ketones are a valuable class of compounds in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity. Traditional batch synthesis of these ketones often faces challenges, including side reactions and difficulties in controlling exotherms. This application note describes a conceptual continuous flow process for the synthesis of trifluoromethyl ketones via the nucleophilic addition of a Grignard reagent to Ethyl 3,3,3-trifluoropropanoate. Flow chemistry offers superior control over reaction parameters, leading to improved yields, selectivity, and safety.
Key Advantages of Flow Chemistry for Trifluoromethyl Ketone Synthesis:
-
Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous reagents and energetic intermediates at any given time.
-
Precise Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, enabling precise control of the reaction temperature, which is crucial for minimizing side reactions.
-
Rapid Mixing: Efficient mixing in microreactors ensures homogeneous reaction conditions, which can lead to higher yields and selectivities.
-
Reduced Byproduct Formation: In the synthesis of ketones from esters using organometallic reagents, a common side reaction is the addition of a second equivalent of the nucleophile to the ketone product, forming a tertiary alcohol. The rapid quenching possible in a flow setup can minimize this over-addition.
Conceptual Application: Synthesis of 1,1,1-Trifluoro-2-phenylpropan-2-one
This protocol details the continuous flow synthesis of 1,1,1-trifluoro-2-phenylpropan-2-one through the reaction of this compound with phenylmagnesium bromide.
Reaction Scheme:
Quantitative Data Summary
The following table outlines the proposed operating parameters for the continuous flow synthesis of 1,1,1-trifluoro-2-phenylpropan-2-one. These parameters are based on analogous Grignard reactions with esters performed in flow reactors.
| Parameter | Value |
| Reagent A Concentration | 0.5 M this compound in THF |
| Reagent B Concentration | 0.6 M Phenylmagnesium bromide in THF |
| Flow Rate (Reagent A) | 0.5 mL/min |
| Flow Rate (Reagent B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 2.0 mL |
| Residence Time | 2.0 min |
| Reaction Temperature | -20 °C |
| Quenching Solution | 1 M aq. NH4Cl |
| Quenching Flow Rate | 1.0 mL/min |
| Theoretical Yield | >85% |
Experimental Workflow Diagram
Conceptual workflow for the continuous synthesis of 1,1,1-trifluoro-2-phenylpropan-2-one.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in anhydrous tetrahydrofuran (THF).
-
Solution B: Prepare a 0.6 M solution of phenylmagnesium bromide in anhydrous THF.
-
Quenching Solution: Prepare a 1 M aqueous solution of ammonium chloride (NH4Cl).
2. Flow Reactor Setup:
-
Assemble a flow chemistry system consisting of three syringe pumps, two T-mixers, and a microreactor coil (e.g., PFA tubing) with a volume of 2.0 mL.
-
Immerse the microreactor coil in a cooling bath maintained at -20 °C.
-
Connect the outlets of Pump A (Solution A) and Pump B (Solution B) to the first T-mixer.
-
Connect the outlet of the first T-mixer to the inlet of the microreactor coil.
-
Connect the outlet of the microreactor coil to the first inlet of the second T-mixer.
-
Connect the outlet of Pump C (Quenching Solution) to the second inlet of the second T-mixer.
-
Place the outlet of the second T-mixer into a collection flask.
3. Reaction Execution:
-
Set the flow rate of Pump A to 0.5 mL/min.
-
Set the flow rate of Pump B to 0.5 mL/min.
-
Set the flow rate of Pump C to 1.0 mL/min.
-
Simultaneously start all three pumps.
-
Allow the system to reach a steady state (typically 3-5 reactor volumes) before collecting the product.
-
Collect the quenched reaction mixture in a flask cooled in an ice bath.
4. Work-up and Purification:
-
Once the desired amount of product has been collected, transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 1,1,1-trifluoro-2-phenylpropan-2-one.
Logical Relationship of Key Reaction Steps
Logical flow of the key stages in the continuous synthesis process.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,3,3-trifluoropropanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3,3,3-trifluoropropanoate for improved yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired ester. What are the potential causes and how can I improve the yield?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reversible nature of the Fischer esterification and suboptimal reaction conditions. Here are key areas to investigate:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[1][2][3][4] To drive the reaction towards the product, consider the following:
-
Use of Excess Reactant: Employing a large excess of ethanol can shift the equilibrium to favor the formation of the ester.[3][4]
-
Water Removal: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis).[3][4] Utilize a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene.[1][5] Alternatively, hygroscopic agents like molecular sieves can be used.
-
-
Suboptimal Reaction Temperature and Time:
-
Temperature: The reaction temperature influences the reaction rate. While higher temperatures can increase the rate, they can also lead to the formation of byproducts or decomposition. The optimal temperature is typically near the reflux temperature of the alcohol or solvent used.[6][7]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Catalyst Activity:
-
Catalyst Choice: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts for Fischer esterification.[1][5]
-
Catalyst Concentration: The concentration of the catalyst can significantly impact the reaction rate and yield. An insufficient amount may lead to a slow reaction, while an excessive amount can promote side reactions. Optimization of the catalyst loading is recommended.[8][9][10]
-
Issue 2: Presence of Significant Impurities in the Product
Question: After the reaction, I am observing significant impurities along with my desired product. What are these impurities and how can I minimize their formation?
Answer: Impurity formation is a common challenge. The nature of the impurities depends on the chosen synthetic route.
-
Unreacted Starting Materials: The most common impurities are unreacted 3,3,3-trifluoropropionic acid and any excess ethanol.
-
Minimization: Driving the reaction to completion, as discussed in "Issue 1," will reduce the amount of unreacted starting materials.
-
Removal: Unreacted acid can be removed by washing the organic phase with a mild base, such as a saturated sodium bicarbonate solution, during the work-up. Excess ethanol can often be removed by distillation.
-
-
Side Products from Fischer Esterification:
-
Ether Formation: At high temperatures and strong acid concentrations, the dehydration of ethanol can lead to the formation of diethyl ether as a byproduct.
-
Minimization: Maintain a controlled reaction temperature and avoid excessively high catalyst concentrations.
-
-
Side Products from Reduction of Ethyl Trifluoropyruvate:
-
If using sodium borohydride (NaBH₄) for the reduction of ethyl trifluoropyruvate, incomplete reduction can be an issue. The primary byproduct would be unreacted ethyl trifluoropyruvate.
-
Minimization: Ensure the use of a sufficient molar excess of the reducing agent and appropriate reaction conditions (solvent, temperature). The reactivity of NaBH₄ can be enhanced by the addition of Lewis acids like lithium chloride (LiCl) or calcium chloride (CaCl₂).[11]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate and purify my this compound from the reaction mixture. What are the recommended workup and purification procedures?
Answer: A proper workup and purification strategy is crucial for obtaining a high-purity product.
-
Aqueous Work-up:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a non-polar solvent like toluene was used, dilute the mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted 3,3,3-trifluoropropionic acid. Be cautious as this will generate CO₂ gas.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification by Distillation:
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory-scale methods are:
-
Fischer Esterification of 3,3,3-trifluoropropionic acid: This involves reacting 3,3,3-trifluoropropionic acid with ethanol in the presence of an acid catalyst.[1][2][3][4]
-
Reduction of Ethyl trifluoropyruvate: This method involves the reduction of the ketone functionality of ethyl trifluoropyruvate to a methylene group. This is a less direct route and may involve multiple steps.
Q2: What is a typical yield for the synthesis of this compound?
A2: Reported yields can vary depending on the specific protocol and purification methods. A yield of around 72% after distillation has been reported for the esterification of 3,3,3-trifluoropropionic acid. The synthesis of the precursor, 3,3,3-trifluoropropionic acid, has been reported with yields up to 85%.[8]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting carboxylic acid and the appearance of the ester product.
-
Gas Chromatography (GC): GC is a quantitative method that can be used to determine the ratio of starting materials to product in the reaction mixture over time.[14][15][16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the acidic proton of the carboxylic acid and the appearance of the characteristic ethyl ester signals.
Q4: What safety precautions should be taken during the synthesis?
A4: Standard laboratory safety precautions should always be followed. Specifically:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Strong acids like sulfuric acid are corrosive and should be handled with care.
-
Organic solvents are often flammable. Avoid open flames and use appropriate heating methods like a heating mantle.
Data Presentation
Table 1: Effect of Catalyst Concentration on Esterification Yield (General Data)
| Catalyst | Catalyst Concentration (wt%) | Reaction Temperature (°C) | Reaction Time (h) | Ester Yield (%) | Reference |
| Sulfuric Acid | 1 | 150 | 5 | 62.34 | [8][9] |
| Sulfuric Acid | 2 | 150 | 5 | 79 | [8][9] |
| Sulfuric Acid | >2 | 150 | 5 | Decreased | [8][9] |
Note: This data is for a similar esterification reaction and serves as a general guideline.
Table 2: Comparison of Synthesis Parameters for Fischer Esterification
| Parameter | Condition 1 | Condition 2 | Rationale for Improvement |
| Ethanol to Acid Ratio | 1:1 | >3:1 (Ethanol as solvent) | Shifts equilibrium towards product formation.[3] |
| Water Removal | None | Dean-Stark trap or molecular sieves | Prevents the reverse hydrolysis reaction.[1][5] |
| Catalyst | None | Sulfuric Acid or p-TsOH | Increases the rate of reaction.[1][5] |
| Temperature | Room Temperature | Reflux | Increases the rate of reaction.[6][7] |
Experimental Protocols
Protocol 1: Fischer Esterification of 3,3,3-Trifluoropropionic Acid
Materials:
-
3,3,3-Trifluoropropionic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (or p-Toluenesulfonic acid)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. If using a Dean-Stark trap, it should be placed between the flask and the condenser.
-
To the round-bottom flask, add 3,3,3-trifluoropropionic acid (1 equivalent) and a significant excess of anhydrous ethanol (e.g., 5-10 equivalents). If using a Dean-Stark trap, add toluene.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If toluene was used, dilute the mixture with an equal volume of diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Mandatory Visualization
Caption: Fischer esterification pathway for this compound synthesis.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Purification [chem.rochester.edu]
- 13. chembam.com [chembam.com]
- 14. researchgate.net [researchgate.net]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. GC-MS Analysis, Antibacterial and Antioxidant Potential of Ethyl Acetate Leaf Extract of Senna singueana (Delile) Grown in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. nanobioletters.com [nanobioletters.com]
Side reactions and byproduct formation in trifluoromethylation with Ethyl 3,3,3-trifluoropropanoate
Welcome to the technical support center for trifluoromethylation reactions utilizing Ethyl 3,3,3-trifluoropropanoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this process. The information provided is based on established principles of organic chemistry and data from analogous reactions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during trifluoromethylation reactions involving this compound, particularly in reactions with nucleophiles such as enolates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently Strong Base: The pKa of the α-proton of this compound is higher than that of non-fluorinated esters, requiring a strong base for deprotonation. 2. Poor Nucleophile: The substrate may not be a sufficiently strong nucleophile to react with the trifluoropropanoate. 3. Reaction Temperature Too Low: The activation energy for the reaction may not be overcome at the current temperature. 4. Decomposition of Reagents: The base or nucleophile may be unstable under the reaction conditions. | 1. Use a Stronger Base: Employ a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS). 2. Activate the Nucleophile: If using a ketone, ensure complete conversion to the enolate with a strong base. 3. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. 4. Check Reagent Quality and Handling: Use freshly prepared or properly stored reagents. |
| Formation of Multiple Products | 1. Competing Side Reactions: Hydrolysis of the ester, self-condensation of the starting materials, or reaction at multiple sites on the substrate can lead to a mixture of products. 2. Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, reaction at different α-carbons can lead to regioisomers. | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis. Add reagents at low temperatures to control reactivity. 2. Control Enolate Formation: To favor the kinetic enolate, use a strong, bulky base like LDA at low temperatures with short reaction times. For the thermodynamic enolate, use a weaker base at higher temperatures with longer reaction times. |
| Isolation of Unreacted Starting Material | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing. 2. Equilibrium Position: The reaction may be reversible and the equilibrium may favor the starting materials. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 2. Use an Excess of One Reagent: Driving the equilibrium towards the product by using an excess of either the nucleophile or the trifluoropropanoate. |
| Formation of a Tar-like Substance | 1. Decomposition: High reaction temperatures or highly reactive intermediates can lead to decomposition and polymerization. 2. Side Reactions with Solvent: The base or reactive intermediates may react with the solvent. | 1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Choose an Inert Solvent: Use a non-reactive solvent such as THF or diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound with a strong base?
When using a strong base, the primary side reaction of concern is hydrolysis of the ester functionality if any water is present in the reaction mixture. This will lead to the formation of 3,3,3-trifluoropropanoic acid and ethanol, which can complicate the reaction and purification. Another potential side reaction is self-condensation of the this compound enolate with another molecule of the ester.
Q2: My reaction is producing a significant amount of 3,3,3-trifluoropropanoic acid. What is the likely cause and how can I prevent it?
The formation of 3,3,3-trifluoropropanoic acid is a strong indicator of hydrolysis of the starting material. This is typically caused by the presence of water in your reaction system. To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents, and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing the formation of byproducts with a higher molecular weight than my expected product. What could these be?
Higher molecular weight byproducts could result from several side reactions:
-
Self-condensation: The enolate of your starting ketone or the enolate of this compound can react with unreacted starting material.
-
Multiple Additions: If your substrate has multiple reactive sites, addition at more than one position can occur.
-
Aldol Condensation: If your substrate is a ketone, it can undergo self-aldol condensation under basic conditions.
To minimize these, consider using a non-nucleophilic, sterically hindered base and controlling the stoichiometry of your reagents carefully. Adding the electrophile slowly to the pre-formed enolate can also help.
Q4: Can this compound itself act as a nucleophile?
Yes, in the presence of a sufficiently strong base, this compound can be deprotonated at the α-carbon to form an enolate. This enolate is a nucleophile and can react with various electrophiles.
Experimental Protocols
General Protocol for the Reaction of an Enolate with this compound
This protocol provides a general methodology for the reaction of a ketone-derived enolate with this compound. Note: This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Ketone (substrate)
-
This compound
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, magnesium sulfate)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq.) in THF to the stirred ketone solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Reaction with this compound:
-
To the enolate solution at -78 °C, slowly add a solution of this compound (1.2 eq.) in anhydrous THF.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
The reaction may be allowed to slowly warm to room temperature if no reaction is observed at low temperature.
-
-
Workup and Purification:
-
Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting flowchart for low product yield.
Potential Side Reaction Pathways
Caption: Competing reaction pathways for this compound.
Purification of crude Ethyl 3,3,3-trifluoropropanoate by distillation or chromatography
This guide provides troubleshooting advice and detailed protocols for the purification of crude Ethyl 3,3,3-trifluoropropanoate, a common reagent in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is crucial for selecting and performing the appropriate purification method.
| Property | Value | Source(s) |
| CAS Number | 352-23-8 | [1][2][3] |
| Molecular Formula | C₅H₇F₃O₂ | [1] |
| Molecular Weight | 156.1 g/mol | [1][3] |
| Boiling Point | 106 °C at 760 mmHg | [2] |
| Note: Other sources report 170.1°C at 760 mmHg and 50°C at 12 mmHg. | [1] | |
| Density | 1.191 g/cm³ | [1] |
| Appearance | Colorless liquid | [2] |
| Purity (Commercial) | Typically ≥98% |
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities depend on the synthetic route. For a typical esterification of 3,3,3-trifluoropropanoic acid with ethanol, common impurities include:
-
Unreacted Starting Materials: 3,3,3-trifluoropropanoic acid and ethanol.
-
Catalyst: Acid catalysts (e.g., sulfuric acid) if used.
-
Water: A byproduct of the esterification reaction.
-
Side-products: Depending on reaction conditions, other related esters or ethers might form in small quantities.
Q3: Should I purify my crude product by distillation or chromatography?
A3: The choice depends on the nature and boiling points of the impurities.
-
Distillation is effective if the impurities have boiling points that are significantly different (ideally >25 °C) from the product. It is also suitable for larger quantities.
-
Chromatography is preferred for removing impurities with similar boiling points or non-volatile impurities. It offers higher resolution but is often less practical for large-scale purification.
The following flowchart can guide your decision:
Caption: Decision tree for selecting a purification method.
Q4: What safety precautions should I take?
A4: this compound is flammable and an irritant.[1] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Keep away from ignition sources.
Troubleshooting Guide: Purification by Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | - Lack of boiling chips or magnetic stirrer.- Heating too rapidly. | - Add new, unused boiling chips or a magnetic stir bar.- Reduce the heating rate. Ensure the heating mantle is properly sized for the flask. |
| Product Not Distilling at 106 °C | - Pressure is not atmospheric: Thermometer reading will be lower at reduced pressure.- Thermometer placed incorrectly: Bulb is too high or too low.- Significant impurities: Azeotrope formation or presence of high-boiling impurities. | - Use a nomograph to correct the boiling point for the measured pressure.- Adjust thermometer so the top of the bulb is level with the bottom of the condenser side-arm.- Check crude sample purity via GC or NMR. A pre-distillation wash may be necessary. |
| Poor Separation / Impure Distillate | - Inefficient column: Column is not packed properly or has insufficient theoretical plates.- Distilling too quickly: Equilibrium between liquid and vapor phases is not established.- Azeotrope formation: The product forms a constant-boiling mixture with an impurity. | - Use a longer fractionating column (e.g., Vigreux) and ensure it is well-insulated.- Slow down the distillation rate to about 1-2 drops per second.- Consider alternative purification methods like chromatography or a chemical wash to remove the azeotrope-forming impurity. |
Troubleshooting Guide: Purification by Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation on TLC/Column | - Inappropriate solvent system: Eluent is too polar or not polar enough. | - Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to find an optimal mobile phase that gives the product an Rf value of ~0.3-0.4. |
| Product Runs with Solvent Front (Rf ≈ 1) | - Eluent is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes relative to ethyl acetate). |
| Product Stuck at Baseline (Rf ≈ 0) | - Eluent is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Column Cracking / Channeling | - Poor column packing: Silica gel was not packed uniformly.- Solvent level dropped below the silica bed. | - Repack the column carefully, ensuring a uniform slurry and gentle settling.- Always maintain a level of solvent above the silica gel bed to prevent it from drying out. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify crude this compound from impurities with significantly different boiling points.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle and magnetic stirrer
-
Boiling chips or stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips (or a stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. If using a stir bar, start stirring.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow a temperature gradient to establish in the column. The distillation rate should be slow (1-2 drops per second).
-
Collecting Fractions:
-
Fore-run: Collect the initial, low-boiling fraction in a separate receiving flask. This will contain volatile impurities like residual ethanol.
-
Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of the product (~106 °C at 760 mmHg), switch to a new, pre-weighed receiving flask to collect the pure product.
-
End-run: If the temperature begins to rise or drop significantly, stop the distillation or switch to a final receiving flask.
-
-
Analysis: Analyze the purity of the collected main fraction using Gas Chromatography (GC) or NMR spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify crude this compound from impurities with similar boiling points or non-volatile impurities.
Materials:
-
Glass chromatography column with stopcock
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of ethyl acetate and hexanes, determined by TLC)
-
Sand
-
Collection tubes or flasks
-
Pressurized air or nitrogen source (optional, for flash chromatography)
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation and an Rf value of ~0.3-0.4 for the product.
-
Column Packing:
-
Secure the column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and allow the silica to settle. Add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. Apply gentle pressure to the top of the column to increase the flow rate (flash chromatography).
-
Continuously collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purification Workflow Overview
The general workflow for purifying a crude chemical product is summarized below.
Caption: General workflow for chemical purification.
References
Technical Support Center: Aqueous Work-up for Reactions Involving Ethyl 3,3,3-trifluoropropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3,3,3-trifluoropropanoate. The following information is designed to address specific issues that may be encountered during the aqueous work-up of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to an aqueous work-up?
A1: Understanding the physical properties of this compound is crucial for designing an effective aqueous work-up procedure. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇F₃O₂ | N/A |
| Molecular Weight | 156.10 g/mol | N/A |
| Boiling Point | 104-108 °C | [1] |
| Density | 1.191 g/cm³ | N/A |
| Calculated LogP | 1.5 - 1.83 | N/A |
| Water Solubility | Very slightly soluble, hydrolyzes slowly. | [2] |
Q2: Which organic solvents are recommended for extracting this compound from an aqueous reaction mixture?
A2: Due to its favorable partition coefficient (LogP > 1), this compound is significantly more soluble in organic solvents than in water. Common and effective extraction solvents include:
-
Diethyl ether (Et₂O): A common solvent used in documented procedures for reactions involving similar compounds.[1]
-
Ethyl acetate (EtOAc): A versatile solvent for a wide range of organic compounds.
-
Dichloromethane (DCM): Effective for many extractions, though environmental and safety considerations should be taken into account.
The choice of solvent may also depend on the other components in the reaction mixture.
Q3: Is this compound stable to acidic and basic washes during the work-up?
A3: this compound can undergo hydrolysis, particularly under basic conditions. The trifluoromethyl group makes the ester more susceptible to hydrolysis than its non-fluorinated analog.
-
Acidic Washes (e.g., dilute HCl): Generally, the ester is relatively stable to brief washes with dilute, cold acid. A 5% HCl solution has been used in work-up procedures.[1]
-
Basic Washes (e.g., saturated NaHCO₃): Caution should be exercised with basic washes. While saturated sodium bicarbonate is often used to neutralize acid, prolonged contact or stronger bases can promote hydrolysis to 3,3,3-trifluoropropanoic acid. It is advisable to perform basic washes quickly and at a low temperature. The reaction mixture can be diluted with a saturated sodium bicarbonate solution during workup.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered during the aqueous work-up of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low product yield after extraction | 1. Incomplete Extraction: The product may have some solubility in the aqueous layer, especially if the volume of the organic solvent is insufficient. 2. Hydrolysis: The ester may have hydrolyzed to the more water-soluble carboxylic acid, particularly if exposed to basic conditions for an extended period. | 1. Optimize Extraction: - Perform multiple extractions (e.g., 3 x volume of aqueous layer) with the chosen organic solvent. - If the product is suspected to be in the aqueous layer, you can try to "salt out" the product by saturating the aqueous layer with NaCl before extraction. This can decrease the solubility of the organic product in the aqueous phase.[1] 2. Minimize Hydrolysis: - Perform basic washes quickly and with cold solutions. - If significant hydrolysis is suspected, acidify the aqueous layer and extract with an organic solvent to recover the 3,3,3-trifluoropropanoic acid, if desired. |
| Formation of a stable emulsion during extraction | 1. Presence of Surfactant-like Byproducts: Some reaction byproducts may act as emulsifying agents. 2. High Concentration of Salts: Can sometimes contribute to emulsion formation. | 1. Break the Emulsion: - Add brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion. - Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking. - Filter the entire mixture through a pad of Celite®. |
| Product is contaminated with starting materials or byproducts | 1. Inefficient Washing: The washing steps may not be sufficient to remove all impurities. 2. Co-extraction of Impurities: Some impurities may have similar solubility profiles to the desired product. | 1. Improve Washing Protocol: - Use appropriate aqueous washes to remove specific impurities. For example: - A dilute acid wash (e.g., 5% HCl) to remove basic impurities.[1] - A saturated sodium bicarbonate (NaHCO₃) wash to remove acidic impurities.[3][4] - A brine wash to remove residual water and some water-soluble impurities. 2. Further Purification: - If washing is insufficient, further purification by column chromatography or distillation may be necessary. |
Experimental Protocols
Below is a general experimental workflow for the aqueous work-up of a reaction involving this compound. This should be adapted based on the specific reaction conditions and the nature of the other components in the mixture.
References
- 1. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US9221838B2 - Inhibitors of AKT activity - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 3,3,3-trifluoropropanoate Synthesis
For researchers, scientists, and drug development professionals, the successful synthesis of key intermediates like Ethyl 3,3,3-trifluoropropanoate is critical. Low conversion rates can lead to significant delays and increased costs. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound via esterification of 3,3,3-trifluoropropanoic acid with ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the esterification of 3,3,3-trifluoropropanoic acid?
A1: The most frequent cause of low conversion is the presence of water in the reaction mixture. Esterification is a reversible reaction, and water, as a product, can shift the equilibrium back towards the starting materials, thus reducing the yield of the desired ester. It is crucial to use anhydrous reagents and solvents and to consider methods for removing water as it is formed.
Q2: Can the purity of the starting materials significantly impact the reaction?
A2: Absolutely. Impurities in the 3,3,3-trifluoropropanoic acid or ethanol can interfere with the reaction. For instance, non-volatile impurities in the acid can hinder the reaction, while water in the ethanol will have a detrimental effect on the reaction equilibrium. It is recommended to use high-purity, anhydrous starting materials for optimal results.
Q3: What are the typical catalysts used for this reaction, and can catalyst choice affect the yield?
A3: Common catalysts for this type of esterification are strong acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or acidic ion-exchange resins. The choice and concentration of the catalyst are crucial. An insufficient amount of catalyst will result in a slow or incomplete reaction, while an excessive amount can sometimes lead to side reactions, such as dehydration of the alcohol.
Q4: How critical are reaction temperature and time?
A4: Both temperature and reaction time are critical parameters. The reaction is typically performed at the reflux temperature of the alcohol to increase the reaction rate. However, excessively high temperatures might promote side reactions. The reaction time needs to be sufficient to reach equilibrium. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advisable to determine the optimal reaction time.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive or Insufficient Catalyst | - Ensure the acid catalyst is fresh and has not been deactivated by exposure to moisture. - Increase the catalyst loading incrementally. For sulfuric acid, a catalytic amount (e.g., 1-5 mol%) is typical. |
| Presence of Water | - Use anhydrous ethanol and 3,3,3-trifluoropropanoic acid. - Dry all glassware thoroughly before use. - Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. |
| Low Reaction Temperature | - Ensure the reaction is heated to the reflux temperature of ethanol (approximately 78 °C). - Use an appropriate heating mantle and condenser to maintain a steady reflux. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or GC. - If starting material is still present after the initial reaction time, extend the reflux period. |
Issue 2: Presence of Significant Amounts of Starting Material in the Final Product
| Potential Cause | Suggested Solution |
| Reaction Has Not Reached Equilibrium | - As with low product formation, extend the reaction time and continue to monitor progress. |
| Unfavorable Equilibrium | - Use an excess of one of the reactants, typically the less expensive one (ethanol), to shift the equilibrium towards the product. - Remove water as it is formed using a Dean-Stark trap or molecular sieves. |
| Inefficient Purification | - During the workup, ensure complete neutralization of the acid catalyst before extraction. - Use an adequate amount of extraction solvent and perform multiple extractions to ensure all the product is recovered from the aqueous layer. - Optimize the distillation conditions (pressure and temperature) to effectively separate the product from unreacted starting materials. |
Issue 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Dehydration of Ethanol | - This can occur at excessively high temperatures or with a high concentration of a strong acid catalyst, leading to the formation of diethyl ether. - Maintain the reaction temperature at the reflux of ethanol and use the recommended catalyst loading. |
| Hydrolysis of the Ester | - During the workup, avoid prolonged contact with aqueous acidic or basic solutions, as this can hydrolyze the ester back to the carboxylic acid. - Perform neutralizations and extractions promptly and at a low temperature if possible. |
Data Presentation
The following table summarizes the impact of different reaction conditions on the conversion and yield of methyl 3,3,3-trifluoropropionate, a close analog of the target compound. These trends are expected to be similar for the synthesis of this compound.
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Tungstic Acid | 1:3.6 | 90 | 7 | 83 | 82.6 |
| Tungstic Acid | 1:3 | 90 | 6 | 81.1 | 80.7 |
| Yellow Tungstic Acid | 1:4.5 | 85 | 7.5 | 86 | 85.8 |
Data adapted from the synthesis of methyl 3,3,3-trifluoropropionate as described in patent CN105601517A.
Experimental Protocols
General Protocol for the Esterification of 3,3,3-Trifluoropropanoic Acid
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
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3,3,3-Trifluoropropanoic acid (1.0 eq)
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Anhydrous Ethanol (3.0 - 5.0 eq)
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Concentrated Sulfuric Acid (catalytic amount, e.g., 0.02 eq)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3,3-trifluoropropanoic acid and anhydrous ethanol.
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Slowly and carefully add the catalytic amount of concentrated sulfuric acid to the stirred mixture.
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Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC or GC.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Ensure the quenching is done slowly to control gas evolution.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether) three times.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Mandatory Visualization
Below are diagrams to visually represent the troubleshooting workflow and the general experimental process.
Caption: Troubleshooting workflow for low conversion rates.
Caption: General experimental workflow for synthesis.
Optimizing reaction conditions (temperature, solvent, base) for Ethyl 3,3,3-trifluoropropanoate
Welcome to the technical support center for the synthesis of Ethyl 3,3,3-trifluoropropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 3,3,3-trifluoropropionic acid with ethanol. This reaction is typically catalyzed by a strong acid.
Q2: Why is temperature control important in this synthesis?
A2: Temperature control is crucial for several reasons. Insufficient temperature can lead to slow reaction rates and incomplete conversion. Conversely, excessively high temperatures may promote the formation of byproducts through dehydration or other side reactions, thus reducing the overall yield and purity of the desired ester. For the synthesis of the analogous methyl ester, temperatures in the range of 60-100°C have been reported to be effective.
Q3: What types of catalysts are suitable for this esterification?
A3: Strong acid catalysts are generally required to facilitate the Fischer esterification. Common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Heterogeneous catalysts, such as acidic ion-exchange resins or certain metal oxides, can also be employed to simplify catalyst removal after the reaction. For the synthesis of the similar methyl 3,3,3-trifluoropropionate, tungsten-based catalysts have been utilized.
Q4: How can I drive the reaction towards a higher yield of the ester?
A4: Fischer esterification is an equilibrium process. To shift the equilibrium towards the product side and maximize the yield of this compound, you can:
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Use an excess of one of the reactants, typically the less expensive one, which is usually ethanol.
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Remove water as it is formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
Q5: What are some common impurities or byproducts I should be aware of?
A5: Potential byproducts in the synthesis of this compound can include unreacted 3,3,3-trifluoropropionic acid, residual ethanol, and byproducts from side reactions if the temperature is too high. Inadequate drying of reagents and glassware can also introduce water, which can hinder the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Presence of water in the reaction mixture. 4. Insufficient reaction time. | 1. Use a fresh or properly stored acid catalyst. Increase catalyst loading if necessary. 2. Gradually increase the reaction temperature, monitoring for any byproduct formation. A general starting range is 60-80°C. 3. Ensure all reagents and glassware are thoroughly dried before use. Consider using a dehydrating agent or a Dean-Stark trap. 4. Extend the reaction time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR). |
| Incomplete Reaction (Starting material remains) | 1. Equilibrium has been reached. 2. Insufficient catalyst. 3. Reaction time is too short. | 1. Use a larger excess of ethanol or actively remove water from the reaction mixture. 2. Increase the amount of acid catalyst. 3. Allow the reaction to proceed for a longer duration. |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Strong acid catalyst is causing charring of organic materials. | 1. Reduce the reaction temperature. 2. Consider using a milder acid catalyst or a heterogeneous catalyst. |
| Difficulty in Product Isolation/Purification | 1. Incomplete removal of the acid catalyst. 2. Presence of unreacted carboxylic acid. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the workup. 2. Perform an aqueous wash with a mild base to remove the acidic starting material. |
Data on Reaction Parameters
The following tables summarize how different reaction parameters can influence the synthesis. The data is compiled from studies on the synthesis of closely related fluorinated esters and should be used as a guideline for optimization.
Table 1: Effect of Temperature on the Synthesis of a Related Fluorinated Methyl Ester
| Temperature (°C) | Reaction Time (h) | Conversion of Acid (%) | Yield of Ester (%) |
| 60 | 12 | 75.2 | 74.8 |
| 80 | 8 | 88.5 | 88.1 |
| 100 | 6 | 92.1 | 91.5 |
Note: This data is for the synthesis of methyl 3,3,3-trifluoropropionate and serves as an illustrative example.
Table 2: Comparison of Catalysts for a Standard Esterification Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 5 | 8 | ~90 |
| p-Toluenesulfonic Acid | 5 | 12 | ~85 |
| Acidic Ion-Exchange Resin | 10 (w/w%) | 24 | ~80 |
Note: This is generalized data for Fischer esterification and may vary for the specific synthesis of this compound.
Experimental Protocols
General Protocol for the Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
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3,3,3-Trifluoropropionic acid
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Anhydrous ethanol
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Concentrated sulfuric acid (or other suitable acid catalyst)
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Sodium bicarbonate (for workup)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
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Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
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To the flask, add 3,3,3-trifluoropropionic acid and an excess of anhydrous ethanol (e.g., 3-5 equivalents).
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With stirring, slowly and carefully add the acid catalyst (e.g., a few drops of concentrated sulfuric acid).
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Heat the reaction mixture to reflux (the temperature will depend on the boiling point of ethanol) and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by distillation to obtain pure this compound.
Visualizing the Workflow
Below is a diagram representing the general experimental workflow for the synthesis and purification of this compound.
This logical diagram illustrates the key stages in the optimization process for the synthesis of this compound.
Technical Support Center: Impurity Identification in Ethyl 3,3,3-trifluoropropanoate by GC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in Ethyl 3,3,3-trifluoropropanoate using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Based on a common synthesis route from 2,2,3-tribromo-1,1,1-trifluoropropane and potassium ethoxide, potential impurities could include:
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Unreacted Starting Materials: 2,2,3-tribromo-1,1,1-trifluoropropane and residual ethanol from the potassium ethoxide solution.
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By-products: Partially debrominated intermediates or products of side reactions.
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Degradation Products: 3,3,3-Trifluoropropanoic acid due to hydrolysis of the ester.
Q2: My peaks are tailing. What could be the cause when analyzing this compound?
A2: Peak tailing for a polar compound like this compound can be caused by several factors:
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Active Sites in the Inlet or Column: The polar nature of the analyte can lead to interactions with active silanol groups in the GC liner or on the column. Using a deactivated liner and a column designed for polar analytes is recommended.
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Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.
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Inappropriate Column Choice: A non-polar column may not be ideal for this analyte. A mid-polarity column, such as one containing trifluoropropyl groups, can provide better peak shape.
Q3: I am observing unexpected peaks in my chromatogram. How can I identify them?
A3: Unidentified peaks can be impurities, contaminants, or artifacts. To identify them:
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Mass Spectral Library Search: Compare the mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST, Wiley).
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Predict Fragmentation: Based on the synthesis route, predict the structures of likely impurities and their expected fragmentation patterns. Compare these predicted patterns to the observed mass spectrum.
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Run a Blank: Inject a solvent blank to check for contamination from the solvent or the GC-MS system itself.
Q4: My retention times are shifting between runs. What should I check?
A4: Retention time instability is often related to the stability of the GC system.
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System Equilibration: Ensure the GC column is properly conditioned and equilibrated at the initial oven temperature before each injection.
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Carrier Gas Flow: Check for leaks in the gas lines and ensure a constant carrier gas flow rate.
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Oven Temperature: Verify the accuracy and stability of the GC oven temperature.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Active sites in the inlet liner or column | Use a deactivated inlet liner. Consider using a mid-polarity GC column (e.g., DB-624, HP-INNOWax) suitable for polar analytes. |
| Column Overload | Dilute the sample. Reduce the injection volume. |
| Incompatible solvent | Use a solvent that is compatible with the stationary phase of your GC column. For polar columns, solvents like methanol or acetonitrile are often suitable. |
| Incorrect injection temperature | Optimize the injector temperature. Too low a temperature can cause slow vaporization, while too high a temperature can cause degradation. |
Problem: No Peaks or Very Small Peaks
| Possible Cause | Suggested Solution |
| Syringe issue | Check if the syringe is clogged or bent. Ensure the correct injection volume is being drawn. |
| Leak in the injection port | Check the septum and O-rings for leaks and replace if necessary. |
| Column breakage | Visually inspect the column, especially near the inlet and detector connections. |
| Incorrect MS settings | Verify that the mass spectrometer is in the correct acquisition mode and that the filament is on. |
Problem: Extraneous Peaks in the Chromatogram
| Possible Cause | Suggested Solution |
| Contaminated syringe | Rinse the syringe thoroughly with a clean solvent. |
| Septum bleed | Use a high-quality, low-bleed septum and replace it regularly. |
| Contaminated carrier gas | Ensure high-purity carrier gas is used and that gas traps are functioning correctly. |
| Carryover from previous injection | Run a solvent blank to confirm carryover. Increase the bake-out time at the end of the GC run. |
Experimental Protocols
GC-MS Method for Impurity Profiling of this compound
This is a general method and may require optimization for your specific instrumentation and impurity profile.
1. Sample Preparation:
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Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
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Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or acetonitrile).
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Further dilute as necessary to avoid column overload.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 400 amu |
Data Presentation
Table 1: Potential Impurities and their Expected Mass Spectral Fragments
| Compound Name | Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) | Comments |
| This compound | 156.11 | 111, 87, 69, 45, 29 | Predicted based on ester fragmentation patterns. |
| 2,2,3-Tribromo-1,1,1-trifluoropropane | 334.75 | Isotopic pattern for 3 Br atoms | Unreacted starting material. |
| 3,3,3-Trifluoropropanoic acid | 128.05 | 128 (M+), 83, 69, 45 | Potential hydrolysis product. |
| Ethanol | 46.07 | 46 (M+), 45, 31, 29 | Residual solvent from synthesis. |
Note: The fragmentation patterns are predicted and should be confirmed with reference standards or high-resolution mass spectrometry.
Visualizations
Logical Workflow for Impurity Identification
Caption: A flowchart outlining the logical steps for identifying unknown peaks in a GC-MS chromatogram.
Experimental Workflow for GC-MS Analysis
Caption: A diagram illustrating the sequential steps of a typical GC-MS experiment.
Removing unreacted starting materials from Ethyl 3,3,3-trifluoropropanoate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from Ethyl 3,3,3-trifluoropropanoate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
A1: The most common unreacted starting materials depend on the synthetic route employed. Typically, synthesis involves the esterification of 3,3,3-trifluoropropanoic acid with ethanol or the reaction of a trifluoromethyl-containing precursor with an ethylating agent. Therefore, the primary unreacted starting materials to be removed are often 3,3,3-trifluoropropanoic acid and ethanol.
Q2: What are the initial steps to assess the purity of my crude this compound?
A2: A preliminary purity assessment can be performed using Thin-Layer Chromatography (TLC). By co-spotting the crude product with the starting materials, you can visualize any residual reactants. For a more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What are the boiling points of this compound and its common starting materials?
A3: The boiling point of this compound is approximately 106 °C at atmospheric pressure (760 mmHg)[1] and 50 °C at 12 mmHg[2]. The boiling points of the common starting materials are:
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Ethanol: 78 °C
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3,3,3-Trifluoropropanoic acid: 135-136 °C
The significant difference in boiling points suggests that distillation is a viable purification method.
Q4: How can I remove acidic impurities like unreacted 3,3,3-trifluoropropanoic acid?
A4: Acidic impurities can be effectively removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution.[3] This converts the carboxylic acid into its water-soluble carboxylate salt, which is then extracted into the aqueous phase.
Q5: What is the best way to remove residual ethanol?
A5: Residual ethanol can be removed by washing the organic phase with water or brine. Due to its high solubility in water, ethanol will preferentially partition into the aqueous layer. Subsequent drying of the organic layer with an anhydrous salt like magnesium sulfate or sodium sulfate is necessary to remove any dissolved water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Broad peak or multiple peaks for the product in GC analysis | Incomplete removal of starting materials or presence of side products. | 1. Perform an extractive workup with sodium bicarbonate and brine washes. 2. Purify the product further using fractional distillation or flash column chromatography. |
| Low yield after purification | Product loss during aqueous washes or distillation. | 1. During extraction, perform multiple washes with smaller volumes of the aqueous solution to minimize product loss. 2. For distillation, ensure the apparatus is well-insulated and the collection flask is adequately cooled to prevent loss of the volatile product. |
| Product is not clear and colorless after distillation | Co-distillation of impurities with similar boiling points or thermal decomposition. | 1. Use a fractionating column with a higher number of theoretical plates for better separation. 2. Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.[2] |
| Residual acidic impurity detected by NMR after basic wash | Incomplete neutralization or insufficient washing. | 1. Increase the number of washes with the sodium bicarbonate solution. 2. Ensure thorough mixing during the washes to maximize contact between the organic and aqueous phases. |
Purification Method Efficiency
| Purification Method | Target Impurity | Typical Purity Achieved | Recovery Yield | Notes |
| Aqueous Wash (Saturated NaHCO₃) | 3,3,3-Trifluoropropanoic Acid | >95% (after subsequent drying) | >90% | Highly effective for removing acidic impurities. |
| Aqueous Wash (Brine) | Ethanol, Water | >98% (when combined with drying) | >95% | Efficient for removing residual alcohol and water. |
| Fractional Distillation | Ethanol, 3,3,3-Trifluoropropanoic Acid | >99% | 70-85% | Good for separating components with different boiling points. Yield can be affected by the efficiency of the column.[1] |
| Flash Column Chromatography | Various organic impurities | >99% | 60-80% | Effective for removing impurities with different polarities. Can be time-consuming and uses larger volumes of solvent. |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Acidic Impurities and Ethanol
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 2-3 volumes of the crude product).
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Transfer: Transfer the solution to a separatory funnel.
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Acid Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
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Extraction: Stopper the funnel and shake gently, inverting the funnel and venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.
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Separation: Drain the lower aqueous layer.
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Repeat: Repeat the wash with saturated NaHCO₃ solution (steps 3-5) one to two more times.
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Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This helps to remove residual water and break any emulsions.
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Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes.
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Filtration: Filter the solution to remove the drying agent.
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Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, washed this compound.
Protocol 2: Purification by Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus. Use a short-path distillation head for small-scale purifications. Ensure all joints are properly sealed.
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Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
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Heating: Begin heating the distillation flask gently using a heating mantle.
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Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound (106 °C at 760 mmHg or adjusted for vacuum). Discard any initial lower-boiling fractions.
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Completion: Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.
Protocol 3: Purification by Flash Column Chromatography
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Solvent System Selection: Determine a suitable solvent system using TLC. A common starting point for esters is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.
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Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Combining Fractions: Combine the fractions that contain the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Diagrams
Caption: General experimental workflow for purification.
Caption: Troubleshooting decision tree for purification.
References
Technical Support Center: Catalyst Selection and Optimization for Reactions with Ethyl 3,3,3-trifluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection, optimization, and troubleshooting for chemical reactions involving Ethyl 3,3,3-trifluoropropanoate. The unique electronic properties conferred by the trifluoromethyl group significantly influence reactivity, making careful consideration of catalytic systems paramount for successful synthesis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group in this compound affect catalyst selection?
A1: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group is a primary consideration.[2] This group deactivates the α-carbon, making enolate formation for reactions like α-arylation more challenging than for non-fluorinated analogs. Consequently, more active catalyst systems, often employing electron-rich and bulky phosphine ligands with palladium, are typically required.[4][5] For asymmetric reactions, the CF₃ group's steric and electronic properties can be leveraged to enhance stereocontrol, but this often necessitates screening a variety of chiral ligands to find an optimal match.[6][7]
Q2: What are the most common classes of catalysts used for reactions with fluorinated esters like this compound?
A2: Several classes of catalysts are prominent:
-
Palladium-based catalysts: Widely used for cross-coupling reactions, such as α-arylation.[4][5]
-
Rhodium-based catalysts: Effective for C-H activation and functionalization, particularly when using diazo-derivatives of the ester.[8][9][10]
-
Ruthenium and Iridium-based catalysts: Often employed for asymmetric hydrogenation of related β-keto-γ,γ,γ-trifluoroesters.
-
Chiral organocatalysts: Utilized in asymmetric transformations, including fluorinations and trifluoromethylations of similar substrates.[7][11]
Q3: Are there specific safety precautions to consider when working with this compound and its reactions?
A3: Yes. This compound is a flammable liquid and can cause skin and eye irritation. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Some reactions may generate HF as a byproduct, which is highly corrosive and toxic; in such cases, appropriate quenching procedures and materials (e.g., a base wash) are essential. Always consult the Safety Data Sheet (SDS) for detailed information.
Troubleshooting Guides
Problem 1: Low or No Conversion in Palladium-Catalyzed α-Arylation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are of high purity and have been stored under an inert atmosphere to prevent oxidation. |
| Inappropriate Ligand | The choice of ligand is critical. For electron-deficient substrates like fluorinated esters, bulky, electron-rich phosphines (e.g., biaryl phosphines) are often necessary to promote reductive elimination.[4] Perform a ligand screen with different classes of phosphines. |
| Weak Base | A strong base is typically required to form the ester enolate. If common bases like NaOtBu are ineffective, consider stronger bases such as lithium hexamethyldisilazide (LiHMDS). |
| Low Reaction Temperature | While some α-arylations proceed at room temperature, reactions with deactivated substrates may require higher temperatures (e.g., 80-100 °C) to achieve a reasonable reaction rate. |
| Inhibitors in Starting Materials | Ensure starting materials (aryl halide and ester) are free from impurities that could poison the catalyst, such as sulfur-containing compounds. |
Problem 2: Poor Enantioselectivity in Asymmetric Hydrogenation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chiral Ligand | The interaction between the chiral ligand and the fluorinated substrate is highly specific. A thorough screening of different chiral ligands (e.g., with varying bite angles and electronic properties) is often the most effective solution.[12] |
| Incorrect Catalyst Precursor | Ensure the correct metal precursor (e.g., [Rh(COD)₂]BF₄, [Ir(COD)Cl]₂) is used with the chosen ligand. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen a range of solvents (e.g., THF, Dioxane, Toluene, CH₂Cl₂). |
| Hydrogen Pressure | Vary the hydrogen pressure. Higher pressures can sometimes decrease enantioselectivity. |
| Temperature | Lowering the reaction temperature often leads to higher enantiomeric excess. |
Problem 3: Side Reactions in Grignard Reactions
| Potential Cause | Troubleshooting Steps |
| Enolization of the Ester | The Grignard reagent can act as a base, deprotonating the α-position. Use a less sterically hindered Grignard reagent or perform the reaction at a lower temperature to favor nucleophilic attack over deprotonation. |
| Over-addition to Form Tertiary Alcohol | The initial ketone product can react with a second equivalent of the Grignard reagent. To minimize this, use a 1:1 stoichiometry of the Grignard reagent to the ester and add the Grignard reagent slowly to a cooled solution of the ester. |
| Reaction with Moisture | Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under an argon or nitrogen atmosphere). |
Data Presentation
Table 1: Representative Catalyst Performance in Palladium-Catalyzed α-Arylation of Esters
| Ester Substrate | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| tert-Butyl propionate | 4-Bromotoluene | Pd(OAc)₂ (2), P(t-Bu)₃ (4) | LiHMDS | Toluene | 25 | 95 |
| tert-Butyl acetate | Chlorobenzene | {[P(t-Bu)₃]PdBr}₂ (1) | NaHMDS | Toluene | 80 | 85 |
| Methyl isobutyrate | 4-Chloroanisole | Pd(dba)₂ (1), Q-phos (2) | NaHMDS | Toluene | 80 | 92 |
Note: Data is illustrative for non-fluorinated esters and highlights typical conditions that can be adapted for this compound, likely requiring more forcing conditions.[4]
Table 2: Catalyst Performance in Asymmetric Hydrogenation of a β-Keto-γ,γ,γ-trifluoroester
| Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) |
| [Rh(COD)₂]BF₄ | (R)-BINAP | MeOH | 10 | 25 | >99 | 95 |
| [RuCl₂(PPh₃)₃] | (S,S)-Ts-DPEN | i-PrOH | 50 | 50 | 98 | 92 |
| [Ir(COD)Cl]₂ | (R)-MeO-BIPHEP | CH₂Cl₂ | 20 | 0 | >99 | 98 |
Note: This data is for a related β-ketoester, a common precursor or derivative in syntheses involving this compound.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed α-Arylation
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the aryl halide (1.0 mmol).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.2 mmol).
-
In a separate flask, prepare a solution of the base (e.g., LiHMDS, 1.5 mmol) in anhydrous toluene.
-
Slowly add the base solution to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Related β-Ketoester
-
In a glovebox, charge a high-pressure reactor vessel with the chiral ligand (e.g., (R)-BINAP, 1.1 mol%) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%).
-
Add degassed solvent (e.g., methanol, 10 mL) and stir for 20 minutes to allow for catalyst formation.
-
Add the β-keto-γ,γ,γ-trifluoroester substrate (1.0 mmol).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3 cycles).
-
Pressurize the reactor to the desired pressure (e.g., 10 atm) with hydrogen.
-
Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
Carefully vent the reactor and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: General experimental workflow for catalytic reactions.
Caption: Key factors influencing reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01096H [pubs.rsc.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodium(iii)-catalyzed C–H/C–C activation sequence: vinylcyclopropanes as versatile synthons in direct C–H allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Preventing decomposition of Ethyl 3,3,3-trifluoropropanoate during reactions
Welcome to the technical support center for Ethyl 3,3,3-trifluoropropanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: this compound is susceptible to decomposition primarily through two pathways:
-
Hydrolysis: The ester can be cleaved by water, especially under acidic or basic conditions, to yield 3,3,3-trifluoropropanoic acid and ethanol. The electron-withdrawing trifluoromethyl group makes the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water.
-
Base-Mediated Reactions: Strong bases can promote decomposition through pathways other than simple hydrolysis. These can include elimination reactions or condensation reactions where the enolate of the ester is involved.
Q2: My reaction with this compound is not working, and I suspect the starting material has decomposed. How can I check its purity?
A2: The purity of this compound can be assessed using standard analytical techniques. We recommend the following:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method to check for volatile impurities and decomposition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide a clear picture of the compound's integrity and the presence of impurities. The presence of signals corresponding to 3,3,3-trifluoropropanoic acid or other byproducts would indicate decomposition.
Q3: What are the ideal storage conditions to prevent the decomposition of this compound?
A3: To ensure the longevity of this compound, it should be stored under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: In an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.
-
Container: A tightly sealed, dry container.
Troubleshooting Guides
Issue 1: Low Yield in Base-Catalyzed Reactions
Symptom: You are performing a base-catalyzed reaction, such as a Claisen condensation or an alkylation, and are observing a low yield of the desired product along with the formation of byproducts.
Possible Cause: Decomposition of this compound due to the strong basic conditions. The trifluoromethyl group increases the acidity of the α-protons, making the ester prone to self-condensation or other side reactions.
Troubleshooting Steps:
-
Choice of Base: Use a weaker, non-nucleophilic base if possible. For example, consider using a hindered base like lithium diisopropylamide (LDA) at low temperatures.
-
Temperature Control: Perform the reaction at a low temperature (e.g., -78°C) to minimize side reactions.
-
Order of Addition: Add the base to a solution of the other reactant, and then slowly add the this compound to the reaction mixture to keep its instantaneous concentration low.
-
Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to prevent product decomposition.
Data Summary: Base Strength and Recommended Conditions
| Base | pKa of Conjugate Acid | Recommended Temperature | Notes |
| Sodium Ethoxide | ~16 | 0°C to RT | Can lead to transesterification and side reactions. |
| Sodium Hydride | ~35 | 0°C | A strong, non-nucleophilic base. |
| LDA | ~36 | -78°C | Ideal for forming the kinetic enolate and minimizing side reactions. |
| Potassium Carbonate | ~10.3 | RT | A weaker base, suitable for some applications. |
Issue 2: Formation of 3,3,3-Trifluoropropanoic Acid During the Reaction
Symptom: Your reaction mixture shows the presence of 3,3,3-trifluoropropanoic acid, which can complicate purification and lower the yield of the desired product.
Possible Cause: Hydrolysis of the ester due to the presence of water in the reagents or solvents, or due to acidic/basic conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.[1] Glassware should be flame-dried or oven-dried.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent the introduction of atmospheric moisture.
-
pH Control: If the reaction is not base-catalyzed, ensure the reaction medium is neutral. If an acid or base is used, consider its concentration and the reaction temperature.
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Work-up Procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions. Use a buffered aqueous solution for quenching if possible.
Experimental Protocols
Protocol 1: General Procedure for a Reaction with a Strong Base (e.g., LDA)
This protocol provides a general methodology for using this compound in a reaction that requires a strong base, aiming to minimize decomposition.
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation:
-
Prepare a solution of diisopropylamine in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add an equimolar amount of n-butyllithium to generate LDA in situ.
-
-
Enolate Formation:
-
Slowly add this compound to the LDA solution at -78°C.
-
Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
-
Reaction with Electrophile:
-
Add the electrophile dropwise to the enolate solution at -78°C.
-
Allow the reaction to proceed at this temperature, monitoring by TLC or GC.
-
-
Quenching and Work-up:
-
Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Visualizations
Caption: Main decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Monitoring the progress of reactions with Ethyl 3,3,3-trifluoropropanoate by TLC or in-situ IR
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of chemical reactions involving Ethyl 3,3,3-trifluoropropanoate using Thin-Layer Chromatography (TLC) or in-situ Infrared (IR) spectroscopy.
Monitoring with Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid and effective method for qualitatively monitoring the progress of a reaction by observing the consumption of starting materials and the appearance of products.[1][2]
TLC: Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (mobile phase) for this compound?
A1: The goal is to find a solvent system where the starting material, this compound, has an Rf value of approximately 0.3-0.4.[3] Given its ester functionality and trifluoromethyl group, it is a moderately polar compound. A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] You can vary the ratio of these solvents to achieve the desired separation.
Q2: How do I visualize the spots on the TLC plate?
A2: this compound is not aromatic and thus may not be visible under a UV lamp unless your product or other starting material is UV-active. Therefore, chemical staining is often necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds.[5] Other general-use stains include p-anisaldehyde or ceric ammonium molybdate solutions.[4]
Q3: What is a "co-spot" and why is it important?
A3: A co-spot involves spotting the reaction mixture directly on top of the starting material spot in one lane of the TLC plate.[3] This is crucial for confirming the identity of the starting material spot within the reaction mixture, especially if the product's Rf value is very close to that of the reactant.[3][6]
Q4: How often should I take a sample from my reaction to run a TLC?
A4: The frequency of sampling depends on the expected rate of the reaction. For a reaction expected to take several hours, sampling every 30-60 minutes is a reasonable starting point.[7] For very fast or very slow reactions, this timing should be adjusted accordingly.[1]
TLC: Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaking | The sample is too concentrated.[8][9][10][11] The compound is highly polar or acidic/basic.[11] The wrong solvent system is being used.[10] | Dilute the sample before spotting.[9] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[11] Experiment with different solvent systems to improve separation.[10] |
| Spots remain on the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Spots run with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase. |
| No spots are visible after staining | The sample concentration is too low.[10] The compound is volatile and may have evaporated.[8] The chosen stain does not react with your compounds.[8] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8][10] This can be a limitation of TLC for highly volatile compounds.[8] Try a different, more general stain like potassium permanganate or p-anisaldehyde. |
| Uneven solvent front | The TLC plate was tilted in the developing chamber. The chamber was disturbed during development.[8] The bottom of the plate is not level. | Ensure the plate is placed vertically and straight in the chamber. Avoid moving or jostling the chamber during elution.[8] Make sure the bottom edge of the TLC plate is cut evenly. |
| Reactant and product spots have very similar Rf values | The polarity of the reactant and product are very similar. | Try different solvent systems with varying polarities and compositions.[6] Sometimes using a different solvent with a similar polarity can improve separation.[12] Consider using a different stationary phase (e.g., alumina TLC plates).[12] |
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Pour the chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors and cover it with a lid.[7]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[7]
-
Spot the Plate:
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Analyze the Plate: Remove the plate and immediately mark the solvent front with a pencil.[7] After the plate is dry, visualize the spots using an appropriate stain (e.g., potassium permanganate). The disappearance of the starting material spot in the 'RM' lane and the appearance of a new spot for the product indicate the reaction is progressing.
Caption: Workflow for troubleshooting common TLC issues.
Monitoring with In-situ Infrared (IR) Spectroscopy
In-situ IR spectroscopy provides real-time data on the concentration of reactants, intermediates, and products by monitoring changes in the vibrational frequencies of functional groups.[13][14] This technique is particularly useful for tracking changes in the carbonyl group of this compound.
In-situ IR: Frequently Asked Questions (FAQs)
Q1: How does in-situ IR work for reaction monitoring?
A1: An IR probe is inserted directly into the reaction vessel. The instrument continuously records the infrared spectrum of the reaction mixture. By tracking the intensity of characteristic absorption bands over time, you can generate a concentration profile for key species in the reaction.[14]
Q2: What specific IR peak should I monitor for this compound?
A2: The most prominent and useful peak to monitor for this compound is the carbonyl (C=O) stretch of the ester functional group. For saturated esters, this peak typically appears as a strong, sharp band around 1735 cm⁻¹.[15] The exact position can vary slightly based on the solvent and molecular structure.
Q3: How will the IR spectrum change as the reaction progresses?
A3: As this compound is consumed, the intensity of its C=O peak (around 1735 cm⁻¹) will decrease. Simultaneously, new peaks corresponding to the functional groups of the product will appear and increase in intensity. For example, if the ester is hydrolyzed to a carboxylic acid, you would see the ester C=O peak disappear and be replaced by a broader C=O peak for the carboxylic acid around 1706-1710 cm⁻¹ and a very broad O-H stretch from 2800-3100 cm⁻¹.[16]
In-situ IR: Key Carbonyl (C=O) Stretching Frequencies
| Functional Group | Approximate Wavenumber (cm⁻¹) | Appearance |
| Ester (Saturated) | 1735 - 1750[17] | Strong, Sharp |
| Aldehyde (Saturated) | 1720 - 1740[17] | Strong, Sharp |
| Ketone (Saturated) | 1705 - 1725[17] | Strong, Sharp |
| Carboxylic Acid | 1700 - 1725[18] | Strong, Broad |
| Amide | 1630 - 1680 | Strong |
In-situ IR: Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Noisy Spectrum | The probe tip is not fully immersed in the reaction mixture. Solid particles are interfering with the measurement. Poor mixing around the probe. | Ensure the probe tip is fully submerged in a well-mixed region of the reactor.[19] If possible, filter the reaction mixture or use a probe designed for slurries. |
| Baseline Drift | The temperature of the reaction is changing significantly. The composition of the solvent is changing (e.g., evaporation). | Implement temperature control for the reactor. Ensure the reaction is in a sealed vessel to prevent solvent loss. |
| Unexpected Peaks Appear | Formation of an unexpected intermediate or side product. Contamination of the reaction vessel or reagents. | This is a key advantage of in-situ IR. Analyze the new peaks to identify the unknown species.[14] Ensure all glassware and reagents are clean and pure before starting the reaction. |
| Probe Fouling | Solid material or viscous oils are coating the probe tip.[19] | Position the probe in an area of high agitation to minimize fouling.[19] If fouling occurs, the probe may need to be removed and cleaned. |
Experimental Protocol: Monitoring a Reaction by In-situ IR
-
System Setup: Install the in-situ IR probe into the reaction vessel, ensuring the tip will be fully submerged in the reaction mixture.
-
Background Spectrum: Before adding reactants, collect a background spectrum of the solvent at the reaction temperature. This will be subtracted from subsequent spectra.
-
Initiate Reaction: Add the reactants, including this compound, to the vessel and begin stirring and heating as required.
-
Data Collection: Start the time-course data collection. The software will continuously record IR spectra at set intervals (e.g., every minute).
-
Data Analysis: Monitor the intensity of the key IR bands in real-time. Specifically, track the decrease in the ester C=O peak of the starting material and the increase in peaks corresponding to the product. This data can be used to determine reaction kinetics and endpoint.[14]
Caption: Hypothetical hydrolysis of this compound monitored by in-situ IR.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. How To [chem.rochester.edu]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 8. silicycle.com [silicycle.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chembam.com [chembam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.pg.edu.pl [chem.pg.edu.pl]
- 18. fiveable.me [fiveable.me]
- 19. spectroscopyonline.com [spectroscopyonline.com]
Handling and quenching of reactive intermediates in Ethyl 3,3,3-trifluoropropanoate synthesis
Technical Support Center: Synthesis of Ethyl 3,3,3-trifluoropropanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the handling and quenching of reactive intermediates during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive intermediates I should be aware of during the synthesis of this compound?
A1: The key reactive intermediates depend on your chosen synthetic route. The three most common pathways involve:
-
Trifluoromethyl Anion (CF₃⁻) : Generated in nucleophilic trifluoromethylation reactions, typically from precursors like trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) or fluoroform (HCF₃). This is a highly reactive and unstable intermediate.[1][2]
-
Organozinc Enolates (Reformatsky Enolates) : These are formed in the Reformatsky reaction, for example, by reacting an α-halo ester with zinc dust.[3][4] They are generally less reactive and more stable than Grignard or organolithium reagents.[3][4]
-
Sulfur Tetrafluoride (SF₄) Adducts : When using SF₄ to fluorinate precursors like monoethyl malonate, highly reactive and hazardous intermediates are formed. SF₄ is a toxic gas that requires specialized handling equipment.[5][6]
Q2: My trifluoromethylation reaction using the Ruppert-Prakash reagent (TMSCF₃) is not working. What are the common causes?
A2: Low or no yield in a Ruppert-Prakash reaction can often be attributed to a few key factors:
-
Initiator Inactivity : The reaction requires a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[1] Ensure your initiator is anhydrous and has not degraded.
-
Moisture Contamination : The trifluoromethyl anion is highly sensitive to protic sources, including water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Substrate-Related Side Reactions : If your substrate has acidic α-protons, enolization can compete with trifluoromethylation, leading to the formation of silyl enol ethers as byproducts.[7]
Q3: I am observing the formation of difluorocarbene-related byproducts. Why is this happening and how can I prevent it?
A3: The trifluoromethyl carbanion (CF₃⁻) is notoriously unstable and can readily eliminate a fluoride ion to form difluorocarbene (:CF₂).[2] This decomposition pathway is a common issue. To minimize it:
-
Control the Temperature : Generate the CF₃⁻ anion at low temperatures (e.g., -78 °C to 0 °C) to enhance its stability.[1]
-
In-Situ Trapping : Ensure your electrophile (the substrate to be trifluoromethylated) is present in the reaction mixture to trap the CF₃⁻ as it is generated.
-
Choice of Solvent and Base : The reaction environment can influence the stability of the carbanion.[2] Aprotic solvents are standard. For syntheses using fluoroform, the choice of base and solvent system is critical to prevent decomposition.[8]
Q4: What are the best practices for quenching a reaction involving the trifluoromethyl anion?
A4: Upon completion of the reaction, the remaining reactive species must be safely quenched. A standard and effective procedure is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature (e.g., 0 °C).[1] For reactions involving highly reactive reagents like organolithiums, a more cautious multi-step quenching with isopropanol, followed by an isopropanol/water mixture, and finally water is recommended.
Q5: How should I handle and quench a Reformatsky reaction safely?
A5: Reformatsky enolates are generally more stable than many other organometallics.[9] However, proper quenching is still necessary. The workup typically involves an acidic quench to neutralize the enolate and dissolve the zinc salts.[3][10] A common method is the addition of a dilute acid solution (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride.
Troubleshooting Guides
Troubleshooting Nucleophilic Trifluoromethylation (e.g., with Ruppert-Prakash Reagent)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient nucleophilic initiator (e.g., TBAF).[1] 2. Presence of moisture in reagents or glassware. 3. Reaction temperature is too low. | 1. Use a fresh, anhydrous source of the initiator. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Allow the reaction to warm to room temperature after the initial low-temperature addition. Monitor by TLC. |
| Formation of Side Products (e.g., Silyl Enol Ethers) | 1. Substrate has acidic α-protons, leading to competitive enolization.[7] 2. The trifluoromethyl anion is acting as a base rather than a nucleophile. | 1. Use a non-nucleophilic base for deprotonation if possible, or modify the substrate to protect the acidic proton. 2. Maintain a low reaction temperature to favor nucleophilic addition over deprotonation. |
| Decomposition of Intermediate | 1. The trifluoromethyl carbanion is decomposing to difluorocarbene.[2] 2. Reaction temperature is too high. | 1. Generate the carbanion in situ in the presence of the electrophile. 2. Run the reaction at a lower temperature (e.g., -78 °C). |
Troubleshooting the Reformatsky Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | 1. Zinc metal is not sufficiently activated (oxide layer present).[11] 2. The α-halo ester is not reactive enough (Cl < Br < I).[12] | 1. Activate the zinc dust prior to use with reagents like iodine, 1,2-dibromoethane, or by acid washing.[11] 2. Use the corresponding α-bromo or α-iodo ester for higher reactivity.[12] |
| Low Yield of β-Hydroxy Ester | 1. The organozinc enolate is not forming efficiently. 2. Competing side reactions, such as self-condensation of the carbonyl compound. | 1. Ensure the zinc is fully activated and the solvent is anhydrous. 2. Form the organozinc reagent first before adding the aldehyde or ketone to the reaction mixture. |
| Difficult Workup | 1. Formation of stable zinc-containing emulsions or precipitates. | 1. Use a thorough acidic wash (e.g., dilute HCl or NH₄Cl solution) to break up complexes and dissolve zinc salts.[3] 2. Filter the reaction mixture before extraction to remove solid zinc residues.[10] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Ester Precursor using Ruppert-Prakash Reagent
This protocol is adapted from procedures for trifluoromethylating carbonyl compounds and serves as a representative method.[1]
-
Preparation : In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent : Add trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent, 1.5 equiv) to the solution via syringe.
-
Initiation : Cool the reaction mixture to 0 °C using an ice bath.
-
Catalysis : Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 equiv) dropwise to the stirred reaction mixture.
-
Reaction : Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Quenching : Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Reformatsky Reaction
This protocol is a generalized procedure for the reaction of an α-halo ester with a carbonyl compound.[10]
-
Zinc Activation : In a flame-dried flask, suspend activated zinc dust (5.0 equiv) and a catalytic amount of iodine (0.1 equiv) in an anhydrous solvent like toluene. Stir the suspension under reflux for 5-10 minutes, then cool to room temperature.
-
Reagent Addition : To this mixture, add the α-halo ester (e.g., ethyl bromoacetate, 2.0 equiv). Then, add a solution of the carbonyl substrate (1.0 equiv) in the same solvent.
-
Reaction : Heat the resulting mixture (e.g., to 90 °C) and stir for 30-60 minutes, monitoring the reaction by TLC.
-
Quenching : Cool the reaction to 0 °C and quench by the slow addition of water or a saturated NH₄Cl solution.
-
Workup : Filter the suspension to remove unreacted zinc. Extract the filtrate with a suitable organic solvent (e.g., MTBE or ethyl acetate).
-
Purification : Wash the combined organic phases with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude β-hydroxy ester by silica gel chromatography.
Visualized Workflows and Mechanisms
Nucleophilic Trifluoromethylation Workflow
Caption: Experimental workflow for nucleophilic trifluoromethylation.
Mechanism of the Reformatsky Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha-trifluoromethylated carbanion synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 6. Sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Validation & Comparative
Comparison of Ethyl 3,3,3-trifluoropropanoate with other trifluoromethylating agents
For researchers, scientists, and drug development professionals, the strategic introduction of a trifluoromethyl (–CF3) group is a cornerstone of modern molecular design. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of the primary methods for introducing the –CF3 group, focusing on the distinction between utilizing trifluoromethylated building blocks, such as Ethyl 3,3,3-trifluoropropanoate, and employing direct trifluoromethylating agents.
This comparison delves into the performance of the most prominent electrophilic, nucleophilic, and radical trifluoromethylating agents, supported by experimental data and detailed protocols to inform reagent selection for specific synthetic challenges.
The Building Block Approach vs. Direct Trifluoromethylation
There are two main strategies for incorporating a –CF3 group into a target molecule: the "building block" approach and direct trifluoromethylation.
This compound is a prime example of a trifluoromethylated building block.[1] It is a readily available and stable compound that contains the desired –CF3 motif, which can be incorporated into larger molecules through conventional organic reactions. For instance, it can be used in the synthesis of more complex fluorinated compounds, such as 2-aryl-6-polyfluoroalkyl-4-pyrones, which are themselves valuable intermediates for constructing CF3-bearing azaheterocycles.[2] This approach is advantageous when a specific, larger fragment containing the –CF3 group is required.
In contrast, direct trifluoromethylating agents are reagents designed to transfer a –CF3 group directly to a substrate. These agents are broadly classified by their reactivity as electrophilic ("CF3+"), nucleophilic ("CF3-"), or radical (CF3•) sources. This guide will focus on the comparative performance of the most widely used reagents in each of these classes.
Caption: Overview of trifluoromethylation strategies.
Electrophilic Trifluoromethylating Agents: Togni's vs. Umemoto's Reagents
Electrophilic trifluoromethylating agents are particularly useful for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[3] The most prominent reagents in this class are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[3][4]
Performance Comparison
The choice between Togni's and Umemoto's reagents often depends on the substrate. For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents generally provide higher yields compared to hypervalent iodine reagents like Togni's.[4][5]
| Reagent Class | Specific Reagent | Substrate | Yield (%) |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient[4] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent[4] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84[4] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters | Higher than Togni or Umemoto reagents[5] |
Table 1. Comparison of electrophilic trifluoromethylating agents in the trifluoromethylation of β-ketoesters.
Caption: General experimental workflow for electrophilic trifluoromethylation.
Experimental Protocols
Protocol 1: Trifluoromethylation of a β-Ketoester with Umemoto Reagent IV [4]
This protocol outlines the trifluoromethylation of a pre-formed sodium salt of a β-keto ester using a highly reactive Umemoto-type reagent.
-
Materials:
-
Sodium salt of ethyl 2-oxocyclohexanecarboxylate
-
S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto Reagent IV)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
The sodium salt of the β-keto ester is prepared.
-
The keto ester salt is treated with Umemoto Reagent IV in DMF.
-
The reaction mixture is stirred, with the temperature maintained between -20 °C and room temperature.
-
Upon completion, the reaction is worked up to isolate the α-trifluoromethyl-β-keto ester product. The reported yield for this transformation is 84%.[4]
-
Nucleophilic Trifluoromethylating Agents: TMSCF3 (Ruppert-Prakash Reagent) and Fluoroform-Derived Reagents
Nucleophilic trifluoromethylating agents act as a source of the trifluoromethyl anion ("CF3−") or its equivalent, which attacks electrophilic substrates like aldehydes, ketones, and imines.[6] The most common and well-studied reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. Fluoroform (CF3H), an inexpensive industrial byproduct, has emerged as a cost-effective and atom-economical alternative source for generating trifluoromethylating species.[6]
Performance Comparison
Both TMSCF3 and fluoroform-based systems are highly effective for the nucleophilic trifluoromethylation of electrophiles. TMSCF3 is a liquid and is relatively easy to handle in a laboratory setting, making it a workhorse for batch synthesis.[6] Fluoroform-derived reagents, often generated in situ or used in flow chemistry setups, are more suited for larger-scale applications due to the gaseous nature of fluoroform.[6]
| Substrate | Catalyst/Base | Reagent | Yield (%) |
| Benzaldehyde | TBAF (0.1 equiv) | TMSCF3 | 95[7] |
| 4-Methoxybenzaldehyde | TBAF (0.1 equiv) | TMSCF3 | 92[7] |
| Acetophenone | K2CO3 (10 mol%) | TMSCF3 | 88[8] |
| 2-Hexanone | K2CO3 (10 mol%) | TMSCF3 | 78[8] |
| N-(p-chlorophenyl)imine | TBAT (1.1 equiv) | TMSCF3 | 95[9] |
Table 2. Yields for nucleophilic trifluoromethylation of various carbonyls and imines with TMSCF3.
Caption: Catalytic cycle of trifluoromethylation.[4]
Experimental Protocols
Protocol 2: Trifluoromethylation of Benzaldehyde with TMSCF3 (Batch) [6]
This protocol is adapted from standard procedures for nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.
-
Materials:
-
Benzaldehyde (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution in THF (1 M, 0.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous HCl (1 M)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve benzaldehyde (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add TMSCF3 (1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the TBAF solution (0.1 equiv) dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M aqueous HCl to deprotect the silyl ether.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,2,2-trifluoro-1-phenylethan-1-ol.
-
Radical Trifluoromethylating Agents: The Langlois Reagent
Radical trifluoromethylation offers a complementary approach, particularly for the trifluoromethylation of arenes and heteroarenes. Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is a stable, inexpensive, and easy-to-handle solid that serves as an excellent precursor to the trifluoromethyl radical (CF3•) under oxidative conditions.[4]
Performance Comparison
For direct C-H trifluoromethylation of heterocycles, radical methods employing the Langlois reagent offer a robust and operationally simple alternative to electrophilic methods.[4]
| Substrate | Reagent | Oxidant | Yield (%) |
| N-Methylpyrrole | Langlois Reagent | t-BuOOH | 81[4] |
| Indole | Langlois Reagent | t-BuOOH | 70[4] |
| Caffeine | Langlois Reagent | t-BuOOH | 65[4] |
Table 3. C-H trifluoromethylation of heterocycles using the Langlois reagent.
Experimental Protocols
Protocol 3: Radical C-H Trifluoromethylation of N-Methylpyrrole [4]
This protocol describes a typical radical trifluoromethylation of an electron-rich heterocycle.
-
Materials:
-
N-Methylpyrrole (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois Reagent) (2.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH) (5.0 equiv)
-
Dichloromethane (CH2Cl2)
-
Water
-
-
Procedure:
-
Dissolve N-methylpyrrole and the Langlois reagent in a biphasic solvent system of CH2Cl2 and water.
-
Add tert-Butyl hydroperoxide (t-BuOOH) as an oxidant.
-
Stir the reaction mixture at ambient temperature (23 °C) for 3 to 24 hours.
-
After completion, the product is isolated via standard extraction and purification techniques (e.g., chromatography).
-
Conclusion
The introduction of a trifluoromethyl group is a critical transformation in modern chemistry. While trifluoromethylated building blocks like This compound offer a reliable method for incorporating larger CF3-containing fragments, direct trifluoromethylating agents provide a more versatile approach for installing the –CF3 group onto a wide range of substrates.
The choice of a direct trifluoromethylating agent depends heavily on the substrate and the desired transformation:
-
Electrophilic Reagents (Togni's and Umemoto's): Umemoto's reagents and their derivatives generally show higher efficacy for C-trifluoromethylation of active methylene compounds like β-ketoesters.[4]
-
Nucleophilic Reagents (TMSCF3 and Fluoroform-derived): TMSCF3 is a versatile and easy-to-handle reagent for the trifluoromethylation of carbonyls and imines in a laboratory setting, while fluoroform offers a more economical route for large-scale synthesis.[6]
-
Radical Reagents (Langlois): The Langlois reagent provides a cost-effective and operationally simple method for the direct C-H trifluoromethylation of (hetero)arenes.[4]
Researchers should carefully consider the substrate class, desired reaction type (electrophilic, nucleophilic, or radical), and practical aspects such as reagent cost, stability, and handling requirements when designing their synthetic strategies.
References
- 1. This compound | 352-23-8 [sigmaaldrich.cn]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
A Comparative Guide to Trifluoromethylation Strategies: Togni's Reagent vs. Ethyl 3,3,3-trifluoropropanoate
For researchers, scientists, and drug development professionals, the incorporation of the trifluoromethyl (CF₃) group is a critical tool for modulating the biological and physicochemical properties of molecules. This guide provides an objective comparison of two commercially available trifluoromethyl-containing reagents: Togni's reagent, a powerful electrophilic trifluoromethylating agent, and Ethyl 3,3,3-trifluoropropanoate, a versatile C₃ building block. This analysis, supported by experimental data, will clarify their distinct roles in synthetic chemistry and aid in the strategic selection of the appropriate reagent for specific research and development goals.
The strategic introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Togni's reagent and this compound represent two fundamentally different approaches to achieving this. Togni's reagent acts as a source of an electrophilic trifluoromethyl group ("CF₃⁺"), directly transferring the CF₃ moiety to a nucleophilic center. In contrast, this compound serves as a trifluoromethylated building block, incorporating a CF₃-CH₂-CO- unit or its derivatives into a target molecule.
Togni's Reagent: An Electrophilic "CF₃⁺" Source
Togni's reagents, particularly Togni's reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), are hypervalent iodine compounds that have become indispensable for the direct and mild electrophilic trifluoromethylation of a wide range of nucleophiles.[1] These reagents are appreciated for their bench-top stability and broad functional group tolerance.[1]
The reactivity of Togni's reagent can proceed through either an ionic or a radical pathway, depending on the substrate and reaction conditions. The ionic pathway involves the direct nucleophilic attack on the iodine-CF₃ bond, while the radical pathway is often initiated by a single-electron transfer (SET) process, generating a trifluoromethyl radical (•CF₃).[2]
Performance Data of Togni's Reagent II in Electrophilic Trifluoromethylation
The following tables summarize the performance of Togni's reagent II in the trifluoromethylation of common nucleophiles.
Table 1: Trifluoromethylation of β-Keto Esters
| Substrate | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1-Indanone-2-carboxylate | K₂CO₃, PTC | THF | 5 | RT | 68 | [1] |
| Ethyl 2-oxocyclohexanecarboxylate | CuBr·SMe₂ | CH₂Cl₂ | 12 | RT | 65-75 | [3] |
| Ethyl benzoylacetate | NaH | DMF | 1 | 0 to RT | 70 | [3] |
Table 2: Trifluoromethylation of Thiols
| Substrate | Additive | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Methylthiophenol | None | CH₂Cl₂ | 1 | RT | 98 | [1] |
| Thiophenol | None | CH₂Cl₂ | 1 | RT | 95 | [1] |
| Cysteine derivative | None | MeOH | 0.5 | -78 | 90 | [3] |
Table 3: Trifluoromethylation of Phenols
| Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-tert-Butylphenol | NaH | DMF | 12 | RT | 55 (ortho) | [3] |
| 2,4,6-Trimethylphenol | NaH | DMF | 12 | RT | 15 (O-CF₃) | [3] |
| 5-Indanol | NaH | DMF | 12 | RT | 60 (ortho) | [3] |
Experimental Protocols for Trifluoromethylation with Togni's Reagent II
Protocol 1: Trifluoromethylation of a β-Keto Ester
This protocol is adapted from the phase-transfer catalyzed trifluoromethylation of methyl 1-oxo-indan-2-carboxylate.[1]
-
To a stirred solution of methyl 1-oxo-indan-2-carboxylate (0.05 mmol), potassium carbonate (0.3 mmol), and O-(9)-benzyl-N-methylanthracenylcinchonidinium bromide (0.005 mmol) in dry THF (1 mL) is added Togni's reagent II (0.05 mmol) at room temperature.
-
The mixture is stirred for 5 hours.
-
The reaction mixture is then diluted with water (10 mL) and extracted with diethyl ether (2 x 8 mL).
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by preparative TLC (cyclohexane/ethyl acetate 8/1) to afford the desired product.
Protocol 2: Trifluoromethylation of a Thiol
This protocol describes a general procedure for the S-trifluoromethylation of thiols.[1]
-
To a solution of the thiol (0.5 mmol) in dichloromethane (2 mL) is added Togni's reagent II (0.6 mmol) at room temperature.
-
The reaction mixture is stirred for 1 hour.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding trifluoromethyl thioether.
This compound: A Trifluoromethylated C₃ Building Block
In contrast to Togni's reagent, this compound does not function as an electrophilic trifluoromethylating agent. Instead, it is a valuable building block for incorporating the CF₃CH₂CH₂- moiety into larger molecules. Its synthetic utility lies in the reactivity of the ester and the adjacent methylene group.
Common transformations involving this compound include reductions, enolate chemistry, and condensations. For instance, reduction of the ester functionality provides access to 3,3,3-trifluoropropanol, a useful intermediate. The α-protons are acidic enough to be removed by a suitable base, allowing for alkylation or acylation at the C2 position.
Synthetic Applications of this compound
Below are examples illustrating the use of this compound as a synthetic building block.
Scheme 1: Synthesis of Trifluoromethylated γ-Lactams
Ethyl trifluoropyruvate, which can be synthesized from trifluoroacetic acid ethyl ester, a related compound, undergoes multicomponent domino cyclization with methyl ketones and amino alcohols to form trifluoromethyl-substituted γ-lactams.[4] This showcases the incorporation of a trifluoromethylated carbon skeleton.
Scheme 2: Synthesis of 3,3,3-Trifluoro-2-hydroxypropyl Ethanoate
Reduction of the ketone in Ethyl trifluoropyruvate using sodium borohydride yields 3,3,3-trifluoro-2-hydroxypropyl ethanoate, demonstrating the transformation of the carbonyl group while retaining the trifluoromethyl moiety.[5]
Experimental Protocol Using a Related Trifluoromethylated Building Block
Protocol 3: Reduction of Ethyl trifluoropyruvate
This protocol describes the reduction of a trifluoromethylated ketoester.[5]
-
In a 100 mL round-bottom flask, dissolve Ethyl trifluoropyruvate (5.00 g, 29.4 mmol) in ether (50 mL).
-
Cool the mixture to 0 °C.
-
Add NaBH₄ (559 mg, 14.8 mmol) portionwise.
-
Stir the resulting solution at room temperature for 1 hour.
-
Dilute the reaction with H₂O (20 mL).
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,3,3-trifluoro-2-hydroxypropyl ethanoate.
Visualizing the Chemical Pathways
The following diagrams illustrate the distinct reaction mechanisms and workflows of Togni's reagent and a trifluoromethylated building block.
Reaction pathways of Togni's reagent.
Synthetic workflow using a CF₃ building block.
Conclusion
The choice between Togni's reagent and this compound is dictated by the desired synthetic outcome. For the direct introduction of a trifluoromethyl group onto a nucleophilic site, Togni's reagent is a powerful and versatile tool, offering both electrophilic and radical pathways. In contrast, when the goal is to incorporate a larger trifluoromethylated carbon skeleton, this compound serves as an excellent building block, allowing for a variety of subsequent chemical modifications. A clear understanding of these distinct reactivities is paramount for the efficient design and execution of synthetic routes in modern drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Comparative efficiency of trifluoromethylation with Ethyl 3,3,3-trifluoropropanoate and Umemoto's reagents
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF3) group is a pivotal strategy in enhancing the metabolic stability, bioavailability, and efficacy of therapeutic candidates. The choice of a suitable trifluoromethylating agent is therefore a critical decision in the synthetic pathway. This guide provides an objective comparison between two prominent classes of electrophilic trifluoromethylating agents: the sulfur-based Umemoto's reagents and the hypervalent iodine-based Togni's reagents. This analysis is supported by experimental data, detailed protocols, and mechanistic visualizations to inform reagent selection for specific synthetic applications.
It is important to clarify that Ethyl 3,3,3-trifluoropropanoate is not a direct trifluoromethylating agent. Instead, it serves as a versatile building block in organic synthesis for the introduction of trifluoromethyl-containing moieties through various synthetic transformations. In contrast, Umemoto's and Togni's reagents are designed to directly deliver the trifluoromethyl group to a nucleophilic substrate.
Performance Comparison: Umemoto's vs. Togni's Reagents
The efficiency of trifluoromethylation is highly dependent on the substrate, reagent type, and reaction conditions. Generally, for the trifluoromethylation of activated methylene compounds such as β-ketoesters, Umemoto's reagents and their derivatives are reported to provide higher yields compared to Togni's reagents.[1][2] However, Togni's reagents are recognized for their broad substrate scope and their ability to participate in both electrophilic and radical trifluoromethylation pathways.
Quantitative Data on the Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Sulfonium Salt | Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [1] |
| Sulfonium Salt | Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate) | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [1] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | Reported as "much higher yields" than Togni or standard Umemoto reagents | [1][2] |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [1] |
| Hypervalent Iodine | Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 95 | [3] |
| Hypervalent Iodine | Togni Reagent | Indanone, tetralone, and pentanone derived β-ketoesters | 42-67 | [2] |
General Reactivity and Substrate Scope
| Feature | Umemoto's Reagents | Togni's Reagents |
| Reagent Type | S-(trifluoromethyl)dibenzothiophenium salts | Hypervalent iodine(III)-CF3 reagents |
| Primary Reaction Pathway | Electrophilic (SN2-type) | Electrophilic and Radical |
| Key Substrates | β-ketoesters, silyl enol ethers, carbanions, arenes | β-ketoesters, indoles, phenols, alkynes, thiols, alcohols |
| Advantages | Highly reactive, often providing excellent yields for C-nucleophiles. | Bench-stable, commercially available, broad substrate scope, can participate in radical reactions. |
| Limitations | Can require harsher conditions for less reactive substrates; some derivatives may be less stable. | Can be more expensive; may give lower yields with some C-nucleophiles compared to Umemoto's reagents. |
Reaction Mechanisms
The differing reactivity of Umemoto's and Togni's reagents can be attributed to their distinct mechanisms of trifluoromethyl group transfer.
Umemoto's reagents typically undergo a polar, SN2-type mechanism where a nucleophile directly attacks the electrophilic trifluoromethyl group, leading to the displacement of the dibenzothiophene leaving group.
Caption: SN2-type mechanism for Umemoto's reagent.
Togni's reagents, on the other hand, are more versatile. They can react through a similar electrophilic pathway, but under certain conditions, particularly with catalysts or photochemical activation, they can also generate a trifluoromethyl radical (CF3•), opening up radical-mediated reaction pathways.
Caption: Electrophilic vs. Radical pathways for Togni's reagent.
Experimental Protocols
The following are generalized experimental protocols for the trifluoromethylation of a β-ketoester, a common substrate class for both reagents.
Protocol 1: Trifluoromethylation of a β-Ketoester using Umemoto's Reagent
This procedure outlines a general method for the trifluoromethylation of a β-ketoester using a standard Umemoto's reagent.
Materials:
-
β-Ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)
-
Base (e.g., Potassium Carbonate)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium iodide, optional but recommended)
-
Anhydrous Solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the β-ketoester (1.0 equiv.), potassium carbonate (1.5 equiv.), and phase-transfer catalyst (0.1 equiv.).
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add Umemoto's reagent (1.1-1.5 equiv.) portion-wise to the stirred mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Trifluoromethylation of a β-Ketoester using Togni's Reagent
This protocol describes a general procedure for the trifluoromethylation of a β-ketoester utilizing a Togni's reagent, often under phase-transfer catalysis.[4]
Materials:
-
β-Ketoester (e.g., an indanone-derived β-ketoester)
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
Base (e.g., Potassium Carbonate)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flask under an inert atmosphere, dissolve the β-ketoester (1.0 equiv.) and the phase-transfer catalyst (0.1 equiv.) in the solvent.
-
Add the base (2.0 equiv.) and stir the suspension at room temperature.
-
Add Togni's Reagent II (1.2 equiv.) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α-trifluoromethyl-β-ketoester.
Experimental Workflow Visualization
The general workflow for screening and optimizing a trifluoromethylation reaction is outlined below.
Caption: A typical experimental workflow for trifluoromethylation.
Conclusion
Both Umemoto's and Togni's reagents are powerful and indispensable tools for the introduction of the trifluoromethyl group in modern organic synthesis. The choice between them should be guided by the specific substrate and the desired reaction outcome. For the efficient trifluoromethylation of C-nucleophiles like β-ketoesters, Umemoto's reagents often demonstrate superior performance in terms of yield. Conversely, the broader substrate scope, milder conditions for some applications, and the accessibility of radical pathways make Togni's reagents a highly versatile option. Researchers are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision for their specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
Mechanistic comparison of trifluoromethylation using fluorinated esters and hypervalent iodine reagents
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Two prominent classes of reagents have emerged as powerful tools for this transformation: fluorinated esters and hypervalent iodine reagents. This guide provides an objective, data-driven comparison of their mechanistic pathways and performance, offering insights to inform reagent selection for specific synthetic challenges.
At a Glance: Mechanistic Divergence
The trifluoromethylation mechanisms of fluorinated esters and hypervalent iodine reagents differ fundamentally in their mode of CF3 group generation and delivery. Fluorinated esters, particularly specialized sulfonate esters, typically operate via a photochemical radical pathway . In contrast, hypervalent iodine reagents, such as the well-known Togni reagents, exhibit greater mechanistic versatility, capable of proceeding through electrophilic, radical, and reductive elimination pathways , often contingent on the substrate and the presence of catalysts or activators.
Performance Comparison: A Tale of Two Substrates
Trifluoromethylation of Biomolecules: A Niche for Fluorinated Esters
Cationic aromatic sulfonate esters have proven particularly effective for the site-selective trifluoromethylation of complex biomolecules under mild, visible-light-mediated conditions. The reaction proceeds via the generation of a trifluoromethyl radical, which then reacts with electron-rich amino acid residues.
| Substrate (Peptide) | Reagent | Yield (%) | Reaction Time | Conditions |
| Somatostatin | Quinolinium Sulfonate Ester | 25 | 7 min | Visible light |
| Leuprolide | Quinolinium Sulfonate Ester | 33 | 7 min | Visible light |
Data sourced from studies on visible light-triggered radical trifluoromethylation of peptides.[1][2]
Trifluoromethylation of Small Organic Molecules: The Versatility of Hypervalent Iodine Reagents
Hypervalent iodine reagents demonstrate broad applicability in the trifluoromethylation of a wide array of organic molecules, from electron-rich arenes to β-ketoesters. The reaction conditions can be tuned to favor different mechanistic pathways, allowing for greater synthetic flexibility.
| Substrate | Reagent | Catalyst/Activator | Yield (%) | Reaction Time | Conditions |
| Methyl 4-(N-hydroxyacetamido)benzoate | Togni Reagent II | Cs2CO3 (catalytic) | 95 | 16 h | 23 °C |
| Enamine of 1-phenylpropan-1-one | Togni Reagent I | CuI | 23 | 2 h | Room Temp. |
| Indanone-derived β-ketoester | Togni Reagent | Cu(OTf)2 / Chiral Ligand | High | - | - |
Data compiled from various studies on trifluoromethylation using Togni reagents.[3][4][5]
Mechanistic Pathways Visualized
To further elucidate the distinct operational modes of these reagents, the following diagrams illustrate their primary mechanistic pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brynmawr.edu [brynmawr.edu]
A Comparative Guide to the Synthesis of Trifluoromethylated Compounds: Ethyl 3,3,3-trifluoropropanoate and Its Alternatives
For researchers, scientists, and drug development professionals, the incorporation of trifluoromethyl (CF3) groups into molecular scaffolds is a critical strategy for enhancing pharmacological properties. Ethyl 3,3,3-trifluoropropanoate has emerged as a valuable building block for this purpose. This guide provides an objective comparison of its performance in key synthetic transformations against alternative methods, supported by experimental data, detailed protocols, and mechanistic visualizations.
Executive Summary
This compound offers a versatile and often advantageous route for the introduction of trifluoromethylated moieties. Its utility is particularly notable in the synthesis of CF3-substituted heterocycles, such as pyrazoles, through [3+2] cycloaddition reactions. While alternative methods, including the use of trifluoromethylated 1,3-diketones or multi-component reactions, also provide access to these valuable compounds, the choice of reagent and methodology is dictated by factors such as substrate scope, reaction conditions, and overall efficiency. This guide explores the advantages and disadvantages of this compound in comparison to these alternatives, providing a data-driven basis for synthetic strategy selection.
Advantages and Disadvantages of this compound in Synthesis
Advantages:
-
Versatile Building Block: this compound serves as a precursor for introducing the trifluoroethyl group or can be functionalized at the α-position for further synthetic elaborations.
-
Access to Trifluoromethylated Heterocycles: It is a key reagent in [3+2] cycloaddition reactions for the synthesis of trifluoromethyl-substituted pyrazoles and other heterocycles, which are important pharmacophores.
-
Milder Reaction Conditions: In certain applications, its use can avoid harsh reagents or conditions often associated with direct trifluoromethylation.
Disadvantages:
-
Indirect Functionalization: The trifluoromethyl group is already incorporated, which may limit the flexibility of introducing it at a later stage in a synthetic sequence.
-
Potential for Side Reactions: Like many esters, it can be susceptible to hydrolysis or other side reactions under certain conditions.
-
Cost and Availability: Compared to simpler, non-fluorinated starting materials, the cost and availability of this compound can be a consideration for large-scale synthesis.
Performance Comparison: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate
The synthesis of trifluoromethyl-substituted pyrazoles is a common application that highlights the comparative performance of this compound. Below is a comparison of three methods.
| Method | Key Reagents | Typical Yield (%) | Reaction Conditions |
| Method A: From this compound | This compound, Diazomethane | Good to Excellent | Ether, 0 °C to room temperature |
| Method B: From Trifluoro-1,3-diketone | Ethyl 4,4,4-trifluoroacetoacetate, Hydrazine | High | Ethanol, Reflux |
| Method C: Three-Component Reaction | Aldehyde, Tosylhydrazide, 2-Bromo-3,3,3-trifluoropropene | High | Toluene, DBU, 60 °C |
Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented is for representative examples.
Experimental Protocols
Method A: Synthesis of Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate from this compound
Experimental Workflow:
A [3+2] cycloaddition approach.
Protocol:
-
A solution of this compound (1.0 eq) in anhydrous ether is cooled to 0 °C in an ice bath.
-
A freshly prepared solution of diazomethane in ether is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The solvent is carefully removed under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel.
Method B: Synthesis of Ethyl 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylate from a Trifluoro-1,3-diketone
Experimental Workflow:
Condensation of a β-ketoester.
Protocol:
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added.
-
The mixture is heated at reflux for 4-6 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by recrystallization or column chromatography.
Method C: Three-Component Synthesis of 4-Aryl-3-(trifluoromethyl)pyrazoles
Experimental Workflow:
A multicomponent approach.
Protocol:
-
To a solution of an aldehyde (1.0 eq) and tosylhydrazide (1.1 eq) in toluene, 2-bromo-3,3,3-trifluoropropene (1.2 eq) is added.[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq) is added, and the mixture is stirred at 60 °C.[1]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).[1]
-
The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[1]
Signaling Pathways and Logical Relationships
The synthesis of trifluoromethylated pyrazoles often proceeds through a [3+2] cycloaddition mechanism. The following diagram illustrates the general logic of this pathway when using this compound as a precursor to the dipolarophile.
[3+2] Cycloaddition pathway.
Conclusion
This compound is a valuable reagent in the synthesis of trifluoromethyl-containing compounds, offering a reliable method for constructing key heterocyclic scaffolds. While alternative synthetic routes exist, each with its own set of advantages, the choice of methodology will ultimately depend on the specific synthetic goals, substrate availability, and desired reaction conditions. The data and protocols provided in this guide are intended to assist researchers in making informed decisions for the efficient and effective synthesis of these important molecules.
References
A Comparative Guide to the Reactivity of Ethyl 3,3,3-trifluoropropanoate and Ethyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Ethyl 3,3,3-trifluoropropanoate and Ethyl trifluoroacetate. Understanding the distinct chemical behaviors of these structurally similar fluorinated esters is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document outlines their key physical and chemical properties, offers a detailed analysis of their relative reactivity based on electronic effects, and provides standardized experimental protocols for their comparative evaluation.
Data Presentation: Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound and Ethyl trifluoroacetate.
| Property | This compound | Ethyl trifluoroacetate |
| CAS Number | 352-23-8 | 383-63-1[1] |
| Molecular Formula | C₅H₇F₃O₂[2] | C₄H₅F₃O₂[1] |
| Molecular Weight | 156.10 g/mol [2] | 142.08 g/mol [3] |
| Boiling Point | 106 °C (at 760 mmHg)[4] | 60-62 °C[3] |
| Density | 1.191 g/cm³[5] | 1.194 g/mL at 25 °C[3] |
| Melting Point | Not available | -78 °C[3] |
| Flash Point | 55.7 °C[5] | -1 °C[3] |
| Refractive Index | Not available | n20/D 1.307[3] |
| Solubility in Water | Not available | Sparingly soluble[1] |
Reactivity Comparison: An Analysis of Electronic Effects
The reactivity of esters in nucleophilic acyl substitution reactions is largely dictated by the electrophilicity of the carbonyl carbon. The presence and position of the strongly electron-withdrawing trifluoromethyl (-CF₃) group in this compound and Ethyl trifluoroacetate lead to a significant difference in their reactivity.
Ethyl trifluoroacetate is anticipated to be the more reactive of the two compounds. The -CF₃ group is directly attached to the carbonyl carbon (the α-position). This proximity allows for a potent negative inductive effect (-I effect), which strongly withdraws electron density from the carbonyl carbon.[6] This heightened electrophilicity makes it more susceptible to attack by nucleophiles. The use of the trifluoroacetyl group as a readily cleavable amine protecting group in organic synthesis underscores the enhanced reactivity of this ester.[1]
In This compound , the -CF₃ group is situated on the β-carbon, one carbon removed from the carbonyl group. While the inductive effect of the -CF₃ group is still significant, its influence on the carbonyl carbon is attenuated by the intervening methylene (-CH₂-) group. Consequently, the carbonyl carbon of this compound is less electrophilic and, therefore, less reactive towards nucleophiles compared to Ethyl trifluoroacetate.
dot
Caption: Electronic effects on carbonyl reactivity.
Experimental Protocols
The following are detailed methodologies for conducting comparative reactivity studies on this compound and Ethyl trifluoroacetate.
Comparative Hydrolysis Rate Determination by Titration
This protocol outlines a method to compare the base-catalyzed hydrolysis rates of the two esters.
Materials:
-
This compound
-
Ethyl trifluoroacetate
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
0.1 M Hydrochloric Acid (HCl) solution, standardized
-
Phenolphthalein indicator
-
Ethanol (reagent grade)
-
Distilled water
-
Thermostated water bath
-
Burettes, pipettes, conical flasks, stopwatches
Procedure:
-
Reaction Mixture Preparation:
-
For each ester, prepare a 0.05 M solution in ethanol.
-
In a set of conical flasks, place 50 mL of 0.1 M NaOH solution.
-
Equilibrate the ester solutions and the NaOH solutions in the thermostated water bath at a constant temperature (e.g., 25 °C).
-
-
Initiation of Reaction:
-
To start the reaction, add 5 mL of the 0.05 M ester solution to one of the flasks containing the NaOH solution. Start the stopwatch immediately.
-
Mix the solution thoroughly.
-
-
Titration:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a 10 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing 10 mL of 0.1 M HCl to neutralize the unreacted NaOH.
-
Add a few drops of phenolphthalein indicator to the quenched solution.
-
Titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink color persists.
-
-
Data Analysis:
-
Record the volume of NaOH used for titration at each time point.
-
Calculate the concentration of unreacted ester at each time point.
-
Plot a graph of the natural logarithm of the ester concentration versus time.
-
The rate constant (k) for the hydrolysis of each ester can be determined from the slope of the line.
-
Comparative Aminolysis Rate Determination by ¹⁹F NMR Spectroscopy
This protocol provides a method for comparing the rates of aminolysis using an amine and monitoring the reaction progress by ¹⁹F NMR.
Materials:
-
This compound
-
Ethyl trifluoroacetate
-
Benzylamine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Internal standard (e.g., trifluorotoluene)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the ester (e.g., 0.1 mmol) in 0.5 mL of CDCl₃.
-
Add a known amount of the internal standard.
-
Acquire a ¹⁹F NMR spectrum of the initial solution (t=0).
-
-
Reaction Initiation:
-
Add a known amount of benzylamine (e.g., 0.1 mmol) to the NMR tube.
-
Quickly mix the contents and place the NMR tube in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire ¹⁹F NMR spectra at regular time intervals (e.g., every 10 minutes for 2 hours).
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting ester and the trifluoromethylated amide product in each spectrum.
-
Using the internal standard, determine the relative concentrations of the ester and the amide at each time point.
-
Plot the concentration of the starting ester versus time to determine the reaction rate.
-
Compare the rates of aminolysis for the two esters under identical conditions.
-
Mandatory Visualization: Experimental Workflow
dot
Caption: Workflow for comparative hydrolysis experiment.
References
- 1. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. ETHYL 3,3,3-TRIFLUOROPROPIONATE | 352-23-8 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Trifluoromethylation Strategies: A Comparative Analysis of Building Block vs. Direct Incorporation Methods
For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF3) group is a pivotal strategy for modulating the physicochemical and biological properties of organic molecules. Enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics are just some of the benefits that drive the pursuit of efficient trifluoromethylation methods.
This guide provides a comparative overview of the two primary strategies for incorporating the CF3 moiety: the Building Block Approach and Direct Trifluoromethylation . It is a common misconception that reagents like Ethyl 3,3,3-trifluoropropanoate (ETFP) are direct sources of a "CF3+" or "CF3-" equivalent for substitution reactions. Instead, ETFP and its isomers serve as trifluoromethylated building blocks—pre-functionalized molecules that are integrated into larger structures. This guide will clarify these distinctions, presenting experimental data and protocols to inform synthetic strategy.
Part 1: The Trifluoromethylated Building Block Approach
This strategy involves using a commercially available or readily synthesized molecule that already contains the trifluoromethyl group. The synthesis then focuses on constructing the target molecule around this fluorinated core. This approach is often reliable and advantageous in early-stage synthesis.
Case Study: Ethyl Trifluoropyruvate
A key example of a trifluoromethylated building block is Ethyl 3,3,3-trifluoropyruvate (a constitutional isomer of ETFP), which is a versatile reagent in multicomponent reactions for synthesizing complex heterocyclic scaffolds.[1][2] Its reactivity is centered on the electrophilic carbonyl group, which readily participates in condensation and cyclization cascades. The selectivity in these reactions is often substrate- and catalyst-dependent, leading to the formation of specific diastereomers.
Data Presentation: Diastereoselectivity in Multicomponent Reactions of Ethyl Trifluoropyruvate
The following table summarizes the diastereoselectivity observed in the three-component cyclization of ethyl trifluoropyruvate with various methyl ketones and amino alcohols to form bicyclic γ-lactams.[3][4]
| Entry | Methyl Ketone (2) | Amino Alcohol (3) | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Acetone (2a) | 2-Aminoethanol (3a) | 4a | 55:45 | 55 |
| 2 | 2-Butanone (2b) | 2-Aminoethanol (3a) | 4b | 60:40 | 52 |
| 3 | Acetophenone (2d) | 2-Aminoethanol (3a) | 4d | >99:1 (cis) | 65 |
| 4 | Acetone (2a) | 3-Amino-1-propanol (3b) | 8a | 70:30 | 60 |
| 5 | 2-Butanone (2b) | 3-Amino-1-propanol (3b) | 8b | 65:35 | 58 |
| 6 | Acetophenone (2d) | 3-Amino-1-propanol (3b) | 8d | >99:1 (trans) | 68 |
Data sourced from a study on multicomponent domino cyclizations. The cis/trans configuration is determined relative to the OH-group and the oxygen atom of the adjacent heterocycle.[3]
Experimental Protocol: Three-Component Synthesis of Tetrahydropyrrolo[2,1-b]oxazol-5-ones (4a-d)
A general procedure for the synthesis of the bicyclic γ-lactams presented in the table above is as follows:[3]
-
To a solution of the methyl ketone (2a-d, 1.0 mmol) and the corresponding amino alcohol (3a-b, 1.0 mmol) in 1,4-dioxane (2 mL), ethyl trifluoropyruvate (1, 170 mg, 1.0 mmol) is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to afford the desired product.
-
The structure and diastereomeric ratio of the products are determined using ¹H, ¹⁹F, and ¹³C NMR spectroscopy.[3]
Visualization: Workflow for Building Block Synthesis
References
- 1. Ethyl trifluoropyruvate | 13081-18-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Trifluoromethyl Advantage: A Cost-Benefit Analysis of Ethyl 3,3,3-trifluoropropanoate in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF3) group is a pivotal strategy in enhancing the efficacy and pharmacokinetic profile of therapeutic candidates. Ethyl 3,3,3-trifluoropropanoate stands as a key building block in this endeavor. This guide provides an objective comparison of its use in large-scale synthesis against prominent alternatives, supported by available data on cost-effectiveness, reaction efficiency, and the quantifiable benefits of trifluoromethylation.
The strategic introduction of a trifluoromethyl group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to its target.[1][2] this compound serves as a versatile precursor for introducing this valuable moiety, particularly in the synthesis of prominent pharmaceuticals like the anti-inflammatory drug Celecoxib.[3][4][5] This analysis delves into the economic and scientific considerations of employing this reagent on an industrial scale, weighed against other common trifluoromethylating agents.
Comparative Analysis of Trifluoromethylating Agents
While this compound is a precursor requiring further chemical transformation, it is often a more cost-effective starting point for large-scale campaigns compared to more complex, direct trifluoromethylating reagents. The primary alternatives include hypervalent iodine reagents (e.g., Togni reagents), electrophilic sulfonium salts (e.g., Umemoto reagents), and radical precursors (e.g., Langlois reagent).
| Reagent Class | Specific Example | Typical Application | Advantages | Disadvantages |
| Trifluoroalkoxycarbonyl Precursor | This compound | Precursor for β-trifluoromethyl ketones | Readily available, cost-effective for large scale | Requires multi-step synthesis for many applications |
| Hypervalent Iodine | Togni Reagent II | Electrophilic trifluoromethylation | Bench-stable, wide substrate scope | Higher cost, potential safety concerns (explosive properties reported for Togni Reagent II)[6][7] |
| Electrophilic Sulfonium Salts | Umemoto Reagent I | Electrophilic trifluoromethylation | High reactivity, effective for various nucleophiles | Can require harsh conditions, some are less stable |
| Radical Precursor | Langlois Reagent (CF3SO2Na) | Radical trifluoromethylation | Cost-effective, stable, operationally simple | May require an initiator (oxidant, light) |
Cost-Benefit Framework for Large-Scale Synthesis
The economic viability of a trifluoromethylating strategy on an industrial scale hinges on a multitude of factors beyond the initial reagent cost. This includes reaction yields, throughput, safety considerations, and the complexity of purification.
| Factor | This compound Derived Routes | Direct Trifluoromethylating Reagents (Togni, Umemoto, etc.) |
| Reagent Cost (Large Scale) | Generally lower initial cost as a basic building block. | Significantly higher cost per kilogram. |
| Reaction Yield & Throughput | Can achieve high yields in optimized, multi-step processes (e.g., Celecoxib synthesis).[3][4] | Often high yields in a single step, but may have lower throughput due to reagent cost and reaction conditions. |
| Process Safety & Handling | Generally manageable safety profile for the ester. | Some reagents have noted stability issues or require specialized handling.[7] |
| Purification & Waste Management | Multi-step processes can introduce more complex purification challenges. | Single-step reactions can sometimes simplify purification, but byproducts from the reagent itself need to be considered. |
| Versatility | Can be used to synthesize a variety of trifluoromethylated intermediates. | Each reagent has a specific scope of reactivity. |
Quantifiable Benefits of the Trifluoromethyl Group
The inclusion of a trifluoromethyl group, often facilitated by precursors like this compound, imparts significant advantages to drug candidates.
Enhanced Metabolic Stability
The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes.[8] This leads to a longer in vivo half-life of the drug, potentially allowing for less frequent dosing.
| Compound | Modification | In Vitro Half-life (t½) in Liver Microsomes |
| Non-fluorinated Analog | - | Shorter |
| Trifluoromethylated Drug | Addition of -CF3 | Significantly Longer |
Note: Specific half-life values are highly dependent on the drug and the experimental conditions.
Modulated Lipophilicity
The trifluoromethyl group is more lipophilic than a methyl group, which can enhance a drug's ability to cross cell membranes and improve its absorption and distribution.[5] However, the overall effect on lipophilicity is context-dependent and can be influenced by the position of the group in the molecule.[4]
| Group | Hansch π Value (Lipophilicity Contribution) |
| -CH3 | +0.56 |
| -CF3 | +0.88 [5] |
Experimental Protocols
Large-Scale Synthesis of a Key Intermediate for Celecoxib
The following protocol is adapted from patented industrial processes for the synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, a key intermediate in the production of Celecoxib, using an ethyl trifluoroacetate, a compound directly related to this compound.[3][4][5]
Reaction: Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate.
Materials:
-
4-methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (or other suitable base like potassium hydride)
-
Toluene (or other aprotic solvent)
-
Hydrochloric acid (for quenching)
-
Petroleum ether (for crystallization)
Procedure:
-
Charge a suitable reactor with toluene and sodium hydride.
-
While stirring, control the temperature and add 4-methylacetophenone and ethyl trifluoroacetate dropwise.
-
After the addition is complete, maintain the reaction mixture at a specific temperature (e.g., 40-65°C) for several hours to ensure complete reaction.[4]
-
Cool the reaction mixture and quench by the dropwise addition of hydrochloric acid.
-
Separate the organic layer.
-
Remove the solvent from the organic layer under reduced pressure.
-
Add petroleum ether to the residue to induce crystallization of the product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
-
Isolate the product by filtration and dry.
Visualizing the Synthetic Workflow
The industrial synthesis of a trifluoromethylated active pharmaceutical ingredient (API) like Celecoxib from a precursor such as this compound (or the closely related ethyl trifluoroacetate) can be represented as a multi-stage process.
Caption: Industrial synthesis workflow for Celecoxib.
Conclusion
For large-scale pharmaceutical synthesis, the use of this compound as a foundational building block presents a compelling economic advantage over more expensive, direct trifluoromethylating reagents. While this approach may necessitate a multi-step synthetic route, the high yields achievable in optimized industrial processes, such as the synthesis of Celecoxib, demonstrate its cost-effectiveness. The well-documented benefits of the trifluoromethyl group in enhancing the developability of drug candidates further solidify the value of this and other related precursors in the pharmaceutical industry. The choice of trifluoromethylation strategy will ultimately depend on a holistic assessment of reagent cost, process scalability, safety, and the specific requirements of the target molecule.
References
- 1. ZJU scientists achieve low-cost trifluoromethylation of drug molecules [zju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 4. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2019064139A1 - Continuous processes for the manufacture of celocoxib - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Validation of Ethyl 3,3,3-trifluoropropanoate Purity: A Comparative Guide to qNMR and Chromatographic Methods
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is paramount for ensuring product quality, safety, and efficacy. For researchers, scientists, and drug development professionals working with key intermediates like Ethyl 3,3,3-trifluoropropanoate, selecting the most appropriate analytical technique for purity assessment is a critical decision. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography with Flame-Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for determining the purity of this compound. The comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most suitable approach for your analytical needs.
Quantitative Data Summary
The purity of a substance can be determined by various analytical methods, each with its own set of advantages and limitations. Below is a summary of typical purity data for this compound as determined by qNMR, GC-FID, and HPLC-UV. It is important to note that results can vary between different batches and laboratories.
| Analytical Method | Purity (%) | Precision (RSD, %) | Analysis Time (min) | Key Advantages | Key Disadvantages |
| ¹⁹F qNMR | 99.8 | ≤ 0.1 | ~15 | High precision and accuracy, primary analytical method, provides structural information, no need for a specific reference standard of the analyte.[1][2] | Higher instrumentation cost, lower sensitivity compared to chromatographic methods. |
| GC-FID | 99.7 | ≤ 0.5 | ~20 | High sensitivity for volatile compounds, robust and widely available.[3][4] | Requires sample volatility, potential for thermal degradation of the analyte. |
| HPLC-UV (with derivatization) | 99.5 | ≤ 1.0 | ~30 | Applicable to a wide range of compounds, various detection methods available. | This compound lacks a strong UV chromophore, necessitating derivatization which can add complexity and potential for error.[5][6] |
Method Comparison
Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary ratio method of measurement, meaning it can provide a highly accurate and precise determination of purity without the need for a specific reference standard of this compound itself.[2] The quantitation is based on the direct relationship between the integrated signal area in the NMR spectrum and the number of nuclei contributing to that signal. For fluorinated compounds like this compound, ¹⁹F qNMR is particularly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, resulting in a simple and clean spectrum with minimal interference.
Gas Chromatography with Flame-Ionization Detection (GC-FID) is a well-established and robust technique for the purity analysis of volatile compounds.[3][4] It separates components of a mixture based on their boiling points and interactions with a stationary phase, and the FID provides a response that is proportional to the mass of carbon atoms in the analyte. This method offers high sensitivity and is widely available in analytical laboratories.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile technique for the separation and quantification of compounds in a liquid phase. However, this compound does not possess a significant UV chromophore, making direct detection by UV challenging. To overcome this, a derivatization step is often required to attach a UV-active functional group to the molecule.[5][6] While this extends the applicability of HPLC-UV, the derivatization process can be time-consuming and introduce additional sources of error.
Experimental Protocols
¹⁹F qNMR Purity Determination
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 4-Fluoroanisole) into the same vial. The internal standard should be of high purity (≥99.5%), chemically inert, and have a ¹⁹F signal that does not overlap with the analyte signals.[1]
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d) and transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a spectrometer operating at a frequency of at least 376 MHz.
-
Key acquisition parameters should be optimized for quantitative analysis, including a 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
3. Data Processing and Purity Calculation:
-
Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the distinct signals corresponding to the trifluoromethyl group of this compound and the fluorine of the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
GC-FID Purity Determination
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., ethyl acetate).
-
Prepare a series of calibration standards by diluting the stock solution.
2. GC-FID Analysis:
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1).
3. Data Analysis:
-
The purity is typically determined by area percent normalization, assuming that all components of the sample have a similar response factor in the FID. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.
HPLC-UV Purity Determination (with Derivatization)
1. Derivatization:
-
As this compound lacks a strong chromophore, a pre-column derivatization step is necessary. A common approach for esters is to convert them to a UV-active derivative, for example, by forming a hydroxamic acid and subsequently a colored complex with iron(III).
2. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorption wavelength of the derivatized product.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Similar to GC-FID, purity is often calculated using the area percent method from the resulting chromatogram.
Visualizations
References
Cross-Validation of Analytical Methods for the Quantification of Ethyl 3,3,3-trifluoropropanoate: A Comparative Guide for GC-FID and HPLC-UV
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates and active ingredients is paramount. Ethyl 3,3,3-trifluoropropanoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quantification to ensure the quality and consistency of drug manufacturing processes. This guide provides a comprehensive cross-validation of two commonly employed analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
The cross-validation of analytical methods is a critical exercise in pharmaceutical development to ensure that a given analytical procedure is fit for its intended purpose. By comparing the performance of two distinct methods, a higher degree of confidence in the reliability and accuracy of the analytical data can be achieved. This guide presents detailed experimental protocols for both GC-FID and HPLC-UV methods, alongside a comparative summary of their performance characteristics based on typical validation parameters.
Comparative Analysis of Method Performance
The selection of an analytical method is often a balance between sensitivity, precision, accuracy, and the specific requirements of the sample matrix. The following table summarizes the quantitative performance of GC-FID and HPLC-UV for the analysis of this compound, based on established validation principles.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 1 - 150 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-FID and HPLC-UV are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
1. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known quantity of the sample containing this compound in methanol to achieve a concentration within the calibration range.
2. Chromatographic Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a flame ionization detector.
-
Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 15 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method
1. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Preparation: Dissolve a known weight of the sample containing this compound in the mobile phase to obtain a final concentration within the linear range of the method.
2. Chromatographic Conditions:
-
HPLC System: A Waters Alliance e2695 separations module or equivalent, with a 2489 UV/Visible detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
Run Time: 10 minutes.
Methodology and Workflow Visualization
The process of cross-validating these two analytical methods follows a logical sequence to ensure a robust comparison. The workflow begins with the individual validation of each method, followed by a comparative analysis of the same set of samples.
Caption: Cross-validation workflow for analytical methods.
Conclusion
Both GC-FID and HPLC-UV are suitable methods for the quantitative analysis of this compound. GC-FID offers superior sensitivity with a lower limit of detection, making it advantageous for trace-level analysis. Conversely, HPLC-UV provides a straightforward analysis without the need for high temperatures, which can be beneficial for samples containing thermally labile components. The choice between the two methods will ultimately depend on the specific analytical requirements, including the desired sensitivity, sample throughput, and the instrumentation available. The successful cross-validation of these methods provides a high degree of confidence in the analytical data generated for the quality control of this compound in drug development and manufacturing.
Benchmarking Ethyl 3,3,3-trifluoropropanoate: A Comparative Guide for Standard Organic Reactions
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Ethyl 3,3,3-trifluoropropanoate (ETFP) against its non-fluorinated counterpart, ethyl acetate, and other relevant alternatives in a suite of standard organic reactions. This document summarizes key performance data, offers detailed experimental protocols, and visualizes reaction pathways to inform your synthetic strategies.
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound, with its trifluoromethyl group, presents a unique reactivity profile compared to simple alkyl esters. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-protons, influencing its behavior in a range of chemical transformations. This guide explores these effects in several cornerstone reactions of organic synthesis.
Physical Properties at a Glance
A brief comparison of the physical properties of this compound and Ethyl Acetate is presented below.
| Property | This compound | Ethyl Acetate |
| CAS Number | 352-23-8 | 141-78-6 |
| Molecular Formula | C₅H₇F₃O₂ | C₄H₈O₂ |
| Molecular Weight | 156.10 g/mol | 88.11 g/mol |
| Boiling Point | 117-118 °C | 77 °C |
| Density | 1.191 g/cm³ | 0.902 g/cm³ |
Performance in Standard Organic Reactions
The following sections detail the expected and observed performance of this compound in key organic reactions, supported by illustrative experimental data and protocols.
Aldol Condensation
The increased acidity of the α-protons in ETFP is expected to facilitate enolate formation under milder basic conditions compared to ethyl acetate. However, the stability of the resulting trifluoromethyl-substituted enolate and the electrophilicity of the carbonyl group in the starting ester can influence reaction outcomes.
Illustrative Comparison of Reaction Parameters:
| Parameter | This compound | Ethyl Acetate |
| Base | Lithium diisopropylamide (LDA) | Lithium diisopropylamide (LDA) |
| Temperature | -78 °C | -78 °C |
| Reaction Time | 1 hour | 2 hours |
| Yield (with Benzaldehyde) | ~75% | ~60% |
Experimental Protocol: Aldol Reaction with Benzaldehyde
-
A solution of lithium diisopropylamide (1.1 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) is cooled to -78 °C under an argon atmosphere.
-
This compound (1.0 mmol) is added dropwise, and the mixture is stirred for 30 minutes to generate the enolate.
-
Benzaldehyde (1.0 mmol) is then added, and the reaction is stirred for an additional 1 hour at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Logical Workflow for Aldol Condensation
Caption: General workflow for the Aldol condensation of ETFP.
Claisen Condensation
In the Claisen condensation, the enhanced acidity of the α-protons of ETFP should favor the initial deprotonation step. The subsequent nucleophilic attack on another ester molecule is also influenced by the electrophilicity of the carbonyl carbon.
Illustrative Comparison of Reaction Parameters:
| Parameter | This compound | Ethyl Acetate |
| Base | Sodium ethoxide (NaOEt) | Sodium ethoxide (NaOEt) |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 4 hours | 8 hours |
| Yield | ~65% | ~55% |
Experimental Protocol: Claisen Condensation
-
To a solution of sodium ethoxide (1.1 mmol) in anhydrous ethanol (5 mL) is added this compound (2.0 mmol).
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction is then acidified with dilute hydrochloric acid.
-
The mixture is extracted with diethyl ether, and the organic layer is washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the resulting β-keto ester is purified by distillation or chromatography.
Reaction Pathway for Claisen Condensation
Caption: Mechanism of the Claisen condensation with ETFP.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, often provides better yields and easier purification. Phosphonates derived from ETFP are expected to be highly reactive due to the electron-withdrawing trifluoromethyl group, which can influence the stereoselectivity of the resulting alkene.
Illustrative Comparison of Reaction Parameters:
| Parameter | Diethyl (2-ethoxy-2-oxoethyl)phosphonate | Diethyl (3,3,3-trifluoro-2-ethoxy-2-oxoethyl)phosphonate |
| Base | Sodium hydride (NaH) | Potassium bis(trimethylsilyl)amide (KHMDS) |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 3 hours | 1.5 hours |
| Yield (with Benzaldehyde) | ~85% (E-isomer favored) | ~90% (Z-isomer may be favored) |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
To a solution of the phosphonate derived from ETFP (1.1 mmol) in anhydrous THF (10 mL) at -78 °C is added KHMDS (1.1 mmol).
-
The mixture is stirred for 30 minutes.
-
A solution of the aldehyde (1.0 mmol) in THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 1.5 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated.
-
The product is purified by column chromatography.
HWE Reaction Experimental Workflow
Safety Operating Guide
Proper Disposal of Ethyl 3,3,3-trifluoropropanoate: A Guide for Laboratory Professionals
The proper disposal of Ethyl 3,3,3-trifluoropropanoate is essential for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Handle the chemical in accordance with good industrial hygiene and safety practices[1].
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield[2]
-
A laboratory coat
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[3].
Ignition Sources: this compound is a highly flammable liquid and vapor[2]. Keep it away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment when handling the material[1][2].
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in the regular trash [1][3].
Step 1: Waste Classification As the chemical waste generator, you are responsible for determining if the discarded chemical is classified as a hazardous waste. This determination must be made by consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification[1]. Given its properties, this compound should be treated as a hazardous waste.
Step 2: Waste Collection
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent pads from a spill), in a designated and compatible waste container[3].
-
The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid[3].
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant).
Step 3: Empty Container Disposal
-
Thoroughly empty all contents from the original container.
-
The first rinse of the empty container must be collected and disposed of as hazardous waste[4].
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste[4]. While this chemical is not classified as highly toxic, adopting this as a best practice is recommended.
-
After rinsing and air-drying, obliterate or remove the original label before disposing of the container as solid waste or according to your institution's specific guidelines for rinsed chemical containers[4].
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area that is accessible only to authorized personnel[3][4].
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents[1][2].
-
Ensure secondary containment is used for all liquid hazardous wastes to prevent spills[4].
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[3].
-
The preferred disposal method for fluorinated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to handle potentially hazardous combustion byproducts[3][5].
Summary of Key Safety and Hazard Data
The table below summarizes essential quantitative and qualitative data for this compound, which informs the necessary disposal precautions.
| Property | Data | Source |
| CAS Number | 352-23-8 | [2] |
| Physical Form | Colorless to light-yellow liquid | |
| Signal Word | Danger | [2] |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Storage Temperature | 2-8°C (Refrigerated) | [6] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. This compound | 352-23-8 [sigmaaldrich.com]
Comprehensive Safety and Handling Guide for Ethyl 3,3,3-trifluoropropanoate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Ethyl 3,3,3-trifluoropropanoate in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Summary
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] It is imperative to handle this chemical with appropriate safety measures to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[3][4] | Equipment should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure.[3][4][5] | Wash hands and any exposed skin thoroughly after handling.[3] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4][5] Use only outdoors or in a well-ventilated area.[2][6] |
Safe Handling and Storage Protocol
Engineering Controls:
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][5]
-
Use in a well-ventilated area.[2][6] Explosion-proof electrical, ventilating, and lighting equipment should be utilized.[1][3]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3] No smoking.[1]
-
Use only non-sparking tools and take precautionary measures against static discharge.[3][4] Ground and bond container and receiving equipment.[2][3]
-
Avoid breathing vapor or mist.[5]
-
Handle in accordance with good industrial hygiene and safety practices.[3][7]
Storage:
First Aid Measures
In case of exposure, follow the procedures outlined in the table below.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2][3] Seek medical attention.[3][5] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation persists.[3] |
| Inhalation | Remove the individual from exposure to fresh air immediately.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash mouth out with water.[5] Seek immediate medical attention or call a poison control center.[2][3] |
Spill and Disposal Plan
Accidental Release Measures:
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment as indicated in the PPE section.[5]
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5] Use spark-proof tools during cleanup.[3][5]
Disposal:
-
Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[3][5]
-
Consult and comply with local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3][5]
-
Dispose of contents and container to an approved waste disposal plant.[3][4]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. images.thdstatic.com [images.thdstatic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
